molecular formula C9H6INO B080682 5-iodoquinolin-8-ol CAS No. 13207-63-1

5-iodoquinolin-8-ol

Número de catálogo: B080682
Número CAS: 13207-63-1
Peso molecular: 271.05 g/mol
Clave InChI: SUQZNPQQZDQDPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Iodoquinolin-8-ol (CAS Registry Number: 13207-63-1) is a halogenated derivative of 8-hydroxyquinoline with the molecular formula C9H6INO and a molecular weight of 271.05 g/mol . This compound serves as a key chemical intermediate and a structural analog in scientific research, particularly in the study of antimicrobial agents and metalloenzyme inhibition. It is closely related to the antiamebic drug Iodoquinol (5,7-diiodoquinolin-8-ol) . The primary mechanism of action for this class of compounds is suggested to involve the chelation of essential ferrous ions, disrupting metabolic processes in target organisms . Beyond its role in parasitology, the 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and is being investigated for its inhibitory activity against various biological targets. For instance, research has identified substituted 8-hydroxyquinolines as potent and selective inhibitors of catechol O-methyltransferase (COMT), a key enzyme in dopamine metabolism, highlighting their potential in neuropharmacological studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical reagents with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-iodoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQZNPQQZDQDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157344
Record name 5-Iodo-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13207-63-1
Record name 5-Iodo-8-quinolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013207631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-5-iodoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Iodo-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodoquinolin-8-ol from 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-iodoquinolin-8-ol, a valuable intermediate in pharmaceutical and materials science, starting from the readily available precursor, 8-hydroxyquinoline. This document delves into the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and outlines essential safety precautions and analytical techniques for product characterization. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the procedure for their specific applications.

Introduction: The Significance of this compound

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The introduction of a halogen atom, such as iodine, onto the quinoline scaffold can significantly modulate these properties and provide a handle for further synthetic transformations. This compound, in particular, serves as a key building block in the development of novel therapeutic agents and functional materials. Its applications span from being a precursor for more complex drug candidates to its use in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials. The iodination of 8-hydroxyquinoline is a fundamental electrophilic aromatic substitution reaction, and understanding its intricacies is crucial for chemists in both academic and industrial settings.

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 8-hydroxyquinoline proceeds via an electrophilic aromatic substitution. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring are activating groups that direct incoming electrophiles to specific positions on the aromatic rings.

Kinetic studies on the iodination of 8-hydroxyquinoline suggest a reaction between molecular iodine and the oxinate anion.[3] This proceeds through a cyclohexadienone intermediate, a mechanism similar to the iodination of phenol.[3] The reaction is catalyzed by species that can polarize the iodine molecule, making it a more potent electrophile.

The regioselectivity of the iodination is influenced by both electronic and steric factors. The hydroxyl group strongly activates the positions ortho and para to it (positions 7 and 5). The pyridine ring is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen is protonated.[4] Therefore, substitution occurs preferentially on the phenol ring at the 5 and 7 positions. To achieve mono-iodination at the 5-position, careful control of reaction conditions is paramount.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
8-HydroxyquinolineC₉H₇NO145.1610.0 g>98%
Iodine (I₂)I₂253.8117.5 g>99.8%
Potassium Iodide (KI)KI166.0025.0 g>99%
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededReagent Grade
EthanolC₂H₅OH46.07200 mL95%
Deionized WaterH₂O18.02As needed
Step-by-Step Synthesis Procedure
  • Preparation of the Iodinating Solution: In a 500 mL beaker, dissolve 25.0 g of potassium iodide in 100 mL of deionized water. Once the potassium iodide has completely dissolved, add 17.5 g of iodine crystals. Stir the mixture until all the iodine has dissolved to form a dark brown solution of potassium triiodide (KI₃). This in-situ formation of the triiodide ion helps to increase the solubility of iodine in the aqueous medium.

  • Dissolution of 8-Hydroxyquinoline: In a separate 1 L beaker, dissolve 10.0 g of 8-hydroxyquinoline in 100 mL of 95% ethanol. Gentle warming may be required to facilitate complete dissolution.

  • Reaction Execution: Slowly add the prepared iodinating solution to the ethanolic solution of 8-hydroxyquinoline with constant stirring at room temperature. The addition should be done dropwise over a period of 30-45 minutes. A precipitate will begin to form as the reaction progresses.

  • Reaction Completion and Quenching: After the addition is complete, continue to stir the reaction mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: Carefully add a saturated solution of sodium bicarbonate to the reaction mixture to neutralize the hydroiodic acid (HI) formed as a byproduct. Continue adding the sodium bicarbonate solution until the effervescence ceases and the pH of the solution is approximately 7-8. This step is crucial for the complete precipitation of the product.

  • Isolation of the Crude Product: Filter the resulting precipitate using a Buchner funnel. Wash the collected solid with copious amounts of cold deionized water to remove any unreacted salts and impurities.

  • Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 50-60°C to a constant weight.

Experimental Workflow Diagram

Synthesis_Workflow Start Start Reagent_Prep Prepare Iodinating Solution (KI + I₂ in H₂O) Start->Reagent_Prep HQ_Dissolution Dissolve 8-Hydroxyquinoline in Ethanol Start->HQ_Dissolution Reaction Mix Solutions and React (Electrophilic Substitution) Reagent_Prep->Reaction HQ_Dissolution->Reaction Neutralization Neutralize with NaHCO₃ and Precipitate Product Reaction->Neutralization Filtration Isolate Crude Product by Filtration Neutralization->Filtration Purification Recrystallize from Ethanol/Water Filtration->Purification Drying Dry Purified Product Purification->Drying End This compound Drying->End

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions and Hazard Management

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • 8-Hydroxyquinoline: This compound is toxic if swallowed and may cause an allergic skin reaction.[5] It is also suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects.[5][6][7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8]

  • Iodine: Iodine is harmful if swallowed or inhaled and causes skin and eye irritation.[9] Avoid breathing in the vapors and ensure adequate ventilation.[9]

  • General Precautions: The reaction should be conducted in a fume hood.[6] An eyewash station and safety shower should be readily accessible.[7] Dispose of all chemical waste in accordance with local, state, and federal regulations.[8]

Analytical Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended:

  • Melting Point: The purified product should have a sharp melting point consistent with the literature value.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings, and C=C and C=N stretches of the quinoline core. The presence of the C-I bond can also be observed in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide definitive structural information. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the quinoline ring.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule, further confirming its structure.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the isotopic pattern of the molecular ion peak will confirm the presence of one iodine atom.

Conclusion

The synthesis of this compound from 8-hydroxyquinoline is a robust and reproducible procedure that provides access to a versatile chemical intermediate. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can achieve high yields of the desired product. The protocol and safety guidelines presented in this technical guide are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting. The diverse biological activities and material science applications of 8-hydroxyquinoline derivatives underscore the importance of mastering their synthesis.[10][11][12]

References

  • COUNCIL OF SCIENTIFIC & INDUSTRIAL RESEARCH; SWAMY, Vincent Paul; DESHMUKH, Amarsinh Jayawant; GORE, Pranav Sopan; THULASIRAM, Hirekod
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of iodination of 8-hydroxyquinoline. RSC Publishing.
  • The Royal Society of Chemistry. (n.d.).
  • Safety Data Sheet. (2010-09-06). 8-Hydroxyquinoline.
  • Safety Data Sheet. (2010-09-06). 8-Hydroxyquinoline.
  • Thermo Fisher Scientific. (2010-09-06).
  • Santa Cruz Biotechnology. (n.d.).
  • PJSIR. (n.d.).
  • Safety D
  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applic
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
  • ChemicalBook. (2024-09-03). What is the mechanism of action of 8-Hydroxyquinoline.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Open Access Journals. (n.d.).
  • SciSpace. (n.d.).
  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (n.d.).
  • NIH. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • MDPI. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • PubMed. (n.d.). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry.
  • ResearchGate. (2025-08-07). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
  • Benchchem. (n.d.). 8-(Morpholin-4-yl)

Sources

An In-depth Technical Guide to 5-Iodoquinolin-8-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Halogenated Quinoline

In the landscape of medicinal chemistry and materials science, the 8-hydroxyquinoline scaffold stands as a privileged structure, a testament to its versatile chelating properties and diverse biological activities. The introduction of a halogen atom, such as iodine, onto this scaffold profoundly influences its electronic properties, lipophilicity, and ultimately, its therapeutic and technical potential. This guide provides a comprehensive technical overview of 5-iodoquinolin-8-ol, a significant derivative with emerging applications. We will delve into its fundamental chemical and physical properties, explore its synthesis, and discuss its current and prospective applications, particularly in drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compelling molecule.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. These properties govern its behavior in biological systems, its formulation characteristics, and its utility as a chemical intermediate.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

PropertyValueSource
Molecular Formula C₉H₆INO[1][2]
Molecular Weight 271.05 g/mol [1][2]
CAS Number 13207-63-1[1][2]
IUPAC Name This compound[2]
Appearance Typically a solid at room temperature. Analogs like clioquinol appear as yellowish-white or pale yellow crystalline powders.[3]
Melting Point Data for the closely related 5-chloro-7-iodoquinolin-8-ol ranges from 175 to 183°C.[4] The di-iodo analog has a melting point of approximately 230-235°C.[5]
Boiling Point A rough estimate is 239.7°C.[6] The boiling point for 5-chloro-7-iodoquinolin-8-ol is reported as 350.4°C at 760 mmHg.[4]
Solubility Generally, 8-hydroxyquinoline derivatives exhibit better solubility in organic solvents like ethanol and acetone due to hydrophobic interactions.[3] The presence of the hydroxyl group can enhance solubility in polar solvents.[3] Temperature and pH can also influence solubility.[7]
pKa The dissociation constant is a critical parameter for understanding its ionization state in physiological environments. Data for the related 5,7-diiodo-8-quinolinol suggests a pKa of 8.0 (with uncertainty).[8]
LogP The partition coefficient (LogP) is a measure of lipophilicity. A computed XLogP3 value is 2.7.[2]
Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the molecular structure. Studies on 5- and 7-iodo-8-quinolinols have utilized NMR for structural assignment.[9]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as the O-H and C=N bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule and has been used in the characterization of iodo-8-quinolinols.[9]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[2]

The Art of Synthesis: Crafting this compound

The synthesis of this compound typically involves the electrophilic iodination of the 8-hydroxyquinoline scaffold. The electron-rich nature of the quinoline ring system makes it susceptible to electrophilic attack.

Synthetic Pathway: Direct Iodination

A common and effective method for the synthesis of iodo-substituted quinolin-8-ols is direct iodination. This approach leverages the reactivity of the 8-hydroxyquinoline ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction Electrophilic Aromatic Substitution 8-Hydroxyquinoline->Reaction Iodinating_Agent Iodinating Agent (e.g., NIS, KI/KIO3) Iodinating_Agent->Reaction This compound This compound Reaction->this compound Byproducts Byproducts Reaction->Byproducts

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is a representative example of a mild and efficient method for the synthesis of this compound.

Materials:

  • 8-Hydroxyquinoline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or other suitable solvent)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent such as acetonitrile in a round bottom flask.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature. The use of NIS under mild conditions is an effective method for the iodination of quinoline derivatives.[1]

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine.

  • Extraction and Purification: The product is then extracted into an organic solvent, washed, dried, and purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

  • Choice of Iodinating Agent: NIS is often preferred due to its mild reaction conditions and ease of handling compared to other iodinating agents.[1] A mixture of potassium iodide and potassium iodate is another viable option for the iodination of the 8-oxyquinoline scaffold.[1]

  • Solvent Selection: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction.

Mechanism of Action and Applications in Drug Development

The biological activity of this compound is intrinsically linked to its ability to chelate metal ions, a property inherited from its parent 8-hydroxyquinoline structure.

The Power of Chelation: A Bidentate Ligand

This compound acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group.[1] This chelation forms stable metal complexes with various metal ions, including copper, zinc, and iron.[1]

Chelation_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Chelation Coordination This compound->Chelation Metal_Ion Metal Ion (M²⁺) (e.g., Cu²⁺, Zn²⁺, Fe²⁺) Metal_Ion->Chelation Metal_Complex Stable Metal Complex Chelation->Metal_Complex

The chelation of a metal ion by this compound.
Therapeutic Potential

The metal-chelating ability of this compound underpins its diverse pharmacological activities.

  • Antimicrobial and Antiparasitic Activity: The primary mechanism of action for this class of compounds is believed to involve the chelation of essential ferrous ions, which disrupts the metabolic processes of target organisms.[1] It is structurally related to the antiamebic drug Iodoquinol (5,7-diiodoquinolin-8-ol).[1]

  • Anticancer Research: Many 8-hydroxyquinoline derivatives exhibit anticancer activity, which can be enhanced by the presence of copper (II) ions.[1] These compounds can act as ionophores, transporting copper into cancer cells where the resulting complex exerts cytotoxic effects, potentially through proteasome inhibition.[1]

  • Neuropharmacology: The 8-hydroxyquinoline scaffold is being investigated for its potential in treating neurodegenerative diseases. Substituted 8-hydroxyquinolines have been identified as potent and selective inhibitors of catechol O-methyltransferase (COMT), a key enzyme in dopamine metabolism.[1] The related compound, clioquinol (5-chloro-7-iodoquinolin-8-ol), has been studied for its potential in Alzheimer's disease treatment due to its ability to chelate copper and zinc ions.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[12] Avoid contact with skin and eyes.[11]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Conclusion and Future Directions

This compound is a versatile molecule with significant potential in medicinal chemistry and beyond. Its well-defined chemical and physical properties, coupled with its potent metal-chelating ability, make it a valuable building block for the development of novel therapeutic agents. Future research will likely focus on further elucidating its mechanisms of action in various disease models, optimizing its pharmacokinetic properties through structural modifications, and exploring its applications in areas such as materials science and analytical chemistry. The continued investigation of this and related halogenated 8-hydroxyquinolines promises to yield exciting new discoveries and innovations.

References

  • This compound | CAS 13207-63-1 - Benchchem.

  • Clioquinol - Solubility of Things.

  • Exploring 5-Chloro-7-Iodoquinolin-8-ol: Properties, Applications, and Manufacturing.

  • Iodoquinol | Solubility of Things.

  • 5-Iodo-8-quinolinol | C9H6INO | CID 96111 - PubChem.

  • 5,7-Diiodo-8-hydroxyquinoline 83-73-8 wiki - Guidechem.

  • 5,7-Diiodo-8-quinolinol - Safety Data Sheet - ChemicalBook.

  • 5-Chloro-7-iodo-8-quinolinol = 95.0 HPLC 130-26-7 - Sigma-Aldrich.

  • 5,7-Diiodo-8-quinolinol | 83-73-8 - ChemicalBook.

  • Clioquinol | C9H5ClINO | CID 2788 - PubChem.

  • 5,7-Diiodo-8-quinolinol(83-73-8) - ChemicalBook.

  • 5-iodo-8-quinolinol synthesis - ChemicalBook.

  • 5-iodo-8-quinolinol CAS#: 13207-63-1 - ChemicalBook.

  • "Revision of the assigned structures of 5- and 7-iodo-8-quinolinols and" by Donald Dudley Clarke PhD, Herman Gershon et al. - Fordham University.

Sources

A Technical Guide to the Solubility of 5-Iodoquinolin-8-ol in DMSO and Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-iodoquinolin-8-ol (CAS No. 13207-63-1), a halogenated derivative of 8-hydroxyquinoline of significant interest in medicinal chemistry and materials science. Recognizing the limited availability of published quantitative solubility data for this specific compound, this document focuses on a foundational, principles-based approach. We will dissect the physicochemical properties of this compound to predict its solubility behavior in dimethyl sulfoxide (DMSO) and other common organic solvents. Furthermore, this guide presents solubility data for the closely related analog, 5-chloro-7-iodoquinolin-8-ol (Clioquinol), as a practical benchmark. Crucially, we provide a detailed, field-proven experimental protocol for determining equilibrium solubility via the gold-standard shake-flask method, empowering researchers to generate precise, application-specific data.

Introduction to this compound: Structure and Significance

This compound is a heterocyclic aromatic compound featuring a quinoline core, a hydroxyl group at position 8, and an iodine atom at

A-Z Guide to 5-iodoquinolin-8-ol: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 5-iodoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline. We will explore its molecular structure, physicochemical properties, synthesis, and multifaceted applications, particularly in the realms of antimicrobial and anticancer research. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's mechanism of action as a metal chelator and providing a detailed experimental protocol for assessing its metal-chelating capabilities.

Chemical Identity and Molecular Structure

This compound is a heterocyclic aromatic organic compound. Its structure is characterized by a quinoline scaffold, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. A hydroxyl group (-OH) is substituted at position 8, and an iodine atom (-I) is at position 5.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 13207-63-1[1][2]

  • Molecular Formula: C₉H₆INO[1][3]

  • Synonyms: 5-Iodo-8-quinolinol, 8-Hydroxy-5-iodoquinoline[1][2]

The strategic placement of the hydroxyl and iodo groups is crucial to its chemical reactivity and biological activity. The hydroxyl group at position 8, in proximity to the nitrogen atom in the quinoline ring, is a key feature that enables the molecule to act as a bidentate chelating agent for various metal ions.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Weight 271.05 g/mol [1][3]
Appearance Yellowish-brown powder[4]
Melting Point >200 °C (with decomposition)[4][5]
Solubility Sparingly soluble in alcohol, ether, acetone. Soluble in hot pyridine and dioxane. Almost insoluble in water.[4]
XLogP3 2.7[1]

Synthesis and Characterization

Synthesis

This compound can be synthesized through the iodination of 8-hydroxyquinoline. A common method involves the use of a mixture of potassium iodide and potassium iodate. The parent 8-hydroxyquinoline is often prepared via the Skraup synthesis, which involves the reaction of 2-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.[5][6]

Characterization

The structural confirmation of synthesized this compound is typically achieved through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the quinoline ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the O-H stretching of the hydroxyl group and the C-I stretching.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, which further confirms its identity.

Mechanism of Action and Applications in Drug Development

The biological activity of this compound and its derivatives is largely attributed to their ability to chelate metal ions.[3] This metal chelation can disrupt essential biological processes in pathogenic organisms and cancer cells that are dependent on these metal ions.

Antimicrobial Activity

8-hydroxyquinoline and its halogenated derivatives have been recognized for their antibacterial and antifungal properties.[7][8][9] The mechanism is believed to involve the chelation of essential metal ions like iron, copper, and zinc, which are crucial for the enzymatic activities and metabolic pathways of microorganisms.[3][7] This disruption of metal homeostasis leads to the inhibition of microbial growth. Derivatives of 8-hydroxyquinoline have shown activity against a range of pathogens, including Mycobacterium tuberculosis and various species of Staphylococcus and Candida.[7][10][11]

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives, including this compound, is an active area of research.[12][13] The proposed mechanisms of action include:

  • Induction of Oxidative Stress: By chelating redox-active metals like copper, these compounds can catalyze the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage and apoptosis.

  • Enzyme Inhibition: Many enzymes crucial for cancer cell proliferation and survival are metalloenzymes. Chelation of their essential metal cofactors can lead to their inhibition.[3]

  • Proteasome Inhibition: Some 8-hydroxyquinoline derivatives have been shown to inhibit the proteasome, a key cellular machinery for protein degradation, which is often overactive in cancer cells.[14]

The 8-hydroxyquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets.[3]

Experimental Protocol: In Vitro Metal Chelation Assay

This protocol outlines a UV-Vis spectrophotometric method to determine the metal-chelating ability of this compound. This assay is based on the principle that the formation of a metal-ligand complex will result in a change in the absorbance spectrum.[15]

Workflow Diagram

Metal_Chelation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Compound, Metal Salt, Buffer) prep_series Prepare Dilution Series of Compound prep_stock->prep_series mix Mix Compound Dilutions with Fixed Metal Ion Concentration prep_series->mix incubate Incubate at Controlled Temperature mix->incubate measure Measure Absorbance at λmax incubate->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate Chelation Percentage plot->calculate

Caption: Workflow for the UV-Vis spectrophotometric metal chelation assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • Metal Salt Stock Solution: Prepare a 1 mM aqueous stock solution of a metal salt (e.g., FeCl₂, CuSO₄).

    • Buffer Solution: Prepare a buffer solution appropriate for the metal ion being tested (e.g., HEPES buffer, pH 7.4).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the buffer solution to each well.

    • Add varying concentrations of the this compound stock solution to the wells to achieve a final concentration range (e.g., 1-100 µM).

    • Add 50 µL of the metal salt solution to each well.

    • For the blank, add the solvent used for the compound stock solution instead of the compound itself.

    • Incubate the microplate at room temperature for 30 minutes to allow for complex formation.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) of the metal-ligand complex using a microplate reader. The λmax should be predetermined by scanning the absorbance of a solution containing both the metal and the compound.

    • The metal-chelating activity is calculated as a percentage using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (metal and buffer without the compound) and A_sample is the absorbance of the sample (metal, buffer, and compound).

Conclusion

This compound is a versatile molecule with significant potential in drug discovery and development. Its well-defined structure and physicochemical properties, coupled with its potent metal-chelating ability, make it a valuable scaffold for the design of novel antimicrobial and anticancer agents. The experimental protocol provided herein offers a reliable method for evaluating the metal-chelating activity of this and similar compounds, which is a critical step in elucidating their mechanism of action and advancing their therapeutic development.

References

  • 5-Iodo-8-quinolinol | C9H6INO | CID 96111 . PubChem. [Link]

  • 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 . PubChem. [Link]

  • 7-Chloro-5-iodo-8-quinolinol | C9H5ClINO | CID 141944 . PubChem. [Link]

  • Exploring 5-Chloro-7-Iodoquinolin-8-ol: Properties, Applications, and Manufacturing . [Link]

  • 5-Iodo-8-quinolinol . P&S Chemicals. [Link]

  • Clioquinol | C9H5ClINO | CID 2788 . PubChem. [Link]

  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells . Dove Medical Press. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) . National Center for Biotechnology Information. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases . The Royal Society of Chemistry. [Link]

  • Clioquinol . Solubility of Things. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity . National Center for Biotechnology Information. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis . American Society for Microbiology. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) . ResearchGate. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) . PubMed. [Link]

  • (PDF) Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells . ResearchGate. [Link]

  • 5-iodo-2-methyl-8-quinolinol . ChemSynthesis. [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method . Semantic Scholar. [Link]

  • Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves . National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Link]

  • Screening for Antioxidant Activity: Metal Chelating Assay . Springer Nature Experiments. [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species . ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . National Center for Biotechnology Information. [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method . Semantic Scholar. [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review . National Center for Biotechnology Information. [Link]

  • Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes . [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones . National Center for Biotechnology Information. [Link]

  • Principles of early drug discovery . National Center for Biotechnology Information. [Link]

Sources

A Double-Edged Sword: The Historical Applications and Cautionary Tale of Halogenated 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Privileged Scaffold

The 8-hydroxyquinoline core, a bicyclic aromatic structure formed by the fusion of a pyridine and a benzene ring, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and steric configuration, particularly the proximity of the hydroxyl group at position 8 to the ring nitrogen, bestow upon it a remarkable ability to act as a potent bidentate chelating agent for a variety of metal ions.[1][2][3] This fundamental property of metal ion chelation is the cornerstone of the diverse biological activities exhibited by its derivatives.[4][5][6]

The introduction of halogen atoms (chlorine, bromine, and iodine) onto the 8-hydroxyquinoline ring system profoundly modulates its physicochemical properties. Halogenation increases the lipophilicity of the molecule, enhancing its ability to traverse biological membranes and reach target sites.[6] Furthermore, the nature and position of the halogen substituents can fine-tune the compound's antimicrobial and antiparasitic potency. This guide delves into the significant historical applications of these halogenated derivatives, exploring their rise as prominent therapeutic agents and their eventual decline due to unforeseen toxicity, offering valuable lessons for contemporary drug development.

The Golden Age of Halogenated 8-Hydroxyquinolines in Medicine: A Panacea for Infections

From the mid-20th century, halogenated 8-hydroxyquinolines were widely embraced as effective antimicrobial and antiprotozoal agents.[7][8] Their broad spectrum of activity made them staples in the treatment of various gastrointestinal and topical infections.

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): The Rise and Fall of a Blockbuster

First developed in 1899 as a topical antiseptic, Clioquinol (also known as iodochlorhydroxyquin) was later repurposed and marketed for oral use in 1934 to treat a wide range of intestinal ailments, including amebiasis, shigellosis, and traveler's diarrhea.[9][10] Its efficacy stemmed from its ability to chelate metal ions essential for the survival of pathogenic microorganisms.[7][11] For decades, it was considered a safe and effective over-the-counter remedy in many parts of the world.[10]

However, the widespread and often indiscriminate use of Clioquinol, particularly in Japan, led to one of the most significant iatrogenic disasters in modern medical history.[12][13] Between the 1950s and 1970s, an epidemic of a debilitating neurological disorder, termed Subacute Myelo-Optic Neuropathy (SMON), emerged.[8][14] Epidemiological studies eventually established a strong link between the consumption of high doses of Clioquinol and the onset of SMON, which is characterized by sensory and motor disturbances, and in severe cases, blindness.[12][14] This led to the withdrawal of oral Clioquinol from the market in the early 1970s.[9][15] The SMON tragedy serves as a stark reminder of the potential for unforeseen neurotoxicity with long-term use of metal-chelating drugs.

Diiodohydroxyquinoline (Iodoquinol): A Luminal Amebicide

Diiodohydroxyquinoline, a di-iodinated derivative of 8-hydroxyquinoline, was another prominent member of this class used primarily as a luminal amebicide for the treatment of intestinal amoebiasis caused by Entamoeba histolytica.[16][17][18] Unlike tissue amebicides, its poor absorption from the gastrointestinal tract allowed it to act directly on the parasites in the intestinal lumen.[18][19] Its mechanism of action is also attributed to its ability to chelate essential metal ions, thereby disrupting the metabolic processes of the amoeba.[17][20]

Broxyquinoline (5,7-dibromo-8-hydroxyquinoline): A Broad-Spectrum Antimicrobial

Broxyquinoline, a dibrominated derivative, was recognized for its potent and broad-spectrum antimicrobial properties, exhibiting activity against bacteria, fungi, and protozoa.[21] Its therapeutic action is primarily attributed to two key mechanisms: the chelation of divalent metal ions like iron and copper, which are crucial cofactors for microbial enzymes, and the disruption of microbial cell membranes due to its lipophilic nature.[21] Broxyquinoline has also been investigated for its potential as an anticancer agent.[22]

Quantitative Data Summary: Antimicrobial Potency

CompoundChemical StructureHistorical Primary ApplicationKey Pathogens Targeted
Clioquinol 5-chloro-7-iodo-8-hydroxyquinolineIntestinal antiseptic, antiprotozoalEntamoeba histolytica, Shigella spp., various fungi and bacteria
Diiodohydroxyquinoline 5,7-diiodo-8-hydroxyquinolineLuminal amebicideEntamoeba histolytica (luminal form)
Broxyquinoline 5,7-dibromo-8-hydroxyquinolineBroad-spectrum antimicrobialBacteria, fungi, protozoa (e.g., Cryptosporidium parvum)[21][23]

The Cornerstone of their Action: Metal Ion Chelation

The biological activity of halogenated 8-hydroxyquinolines is intrinsically linked to their ability to form stable complexes with metal ions. This chelation process disrupts cellular homeostasis in pathogenic organisms through several mechanisms.

Mechanism of Action: A Multi-pronged Attack
  • Enzyme Inhibition: Many essential enzymes in microorganisms rely on metal ions as cofactors for their catalytic activity. By sequestering these metal ions, such as iron, copper, and zinc, halogenated 8-hydroxyquinolines effectively inhibit these enzymes, leading to the disruption of critical metabolic pathways and ultimately, cell death.[11][21]

  • Oxidative Stress: The interaction of these compounds with metal ions, particularly copper, can lead to the generation of reactive oxygen species (ROS). While this can contribute to their antimicrobial effect, it is also a plausible mechanism for their observed neurotoxicity.[24]

  • Disruption of DNA Synthesis: Some studies suggest that these compounds can interfere with DNA replication in microbial cells, further contributing to their antimicrobial effects.[7][25]

cluster_0 Halogenated 8-Hydroxyquinoline Action cluster_1 Microbial Cell Disruption H8Q Halogenated 8-Hydroxyquinoline Metal Essential Metal Ions (Fe²⁺, Cu²⁺, Zn²⁺) H8Q->Metal Chelation ROS Reactive Oxygen Species (ROS) Generation H8Q->ROS Redox Cycling with Metal Complexes DNA Inhibition of DNA Replication H8Q->DNA Direct Interaction Enzyme Metalloenzyme Inactivation Metal->Enzyme Depletion of Cofactors

Caption: Mechanism of antimicrobial action of halogenated 8-hydroxyquinolines.

Halogenated 8-Hydroxyquinolines in Analytical Chemistry: A Legacy of Precision

Beyond their medicinal applications, the potent metal-chelating properties of 8-hydroxyquinoline and its halogenated derivatives made them invaluable reagents in analytical chemistry.[2][3] They have been historically used for the separation, detection, and quantitative determination of a wide range of metal ions.

Gravimetric and Spectrophotometric Analysis

The formation of insoluble, often colored, chelate complexes with metal ions formed the basis of classical gravimetric and spectrophotometric analytical methods.[2][26] The selectivity for different metal ions could be controlled by adjusting the pH of the solution.

Experimental Protocol: Spectrophotometric Determination of Iron(III) using 8-Hydroxyquinoline

This protocol provides a representative example of how 8-hydroxyquinoline was historically used for the quantitative analysis of metal ions.

Objective: To determine the concentration of Iron(III) in a sample solution using spectrophotometry.

Principle: 8-Hydroxyquinoline reacts with Iron(III) ions in a suitable solvent to form a stable, colored complex. The intensity of the color, which is proportional to the concentration of the iron complex, is measured using a spectrophotometer.

Materials:

  • Standard Iron(III) solution (100 ppm)

  • 8-Hydroxyquinoline solution (1% w/v in ethanol)

  • Chloroform

  • Ammonia solution

  • Distilled water

  • Spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of Iron(III) with concentrations ranging from 1 to 10 ppm by diluting the stock solution.

  • Complex Formation:

    • To a 50 mL volumetric flask, add 10 mL of a standard or unknown Iron(III) solution.

    • Add 2 mL of the 1% 8-hydroxyquinoline solution.

    • Adjust the pH to approximately 3-4 with dilute ammonia solution.

    • Add 10 mL of chloroform and shake vigorously for 2 minutes to extract the iron-oxine complex into the organic layer.

    • Allow the layers to separate.

  • Spectrophotometric Measurement:

    • Carefully transfer the chloroform layer to a cuvette.

    • Measure the absorbance of the solution at the wavelength of maximum absorption for the iron-oxine complex (typically around 470 nm).

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard Iron(III) solutions.

  • Determination of Unknown Concentration: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

start Start: Prepare Standard Fe(III) Solutions complex Complex Formation: Add 8-Hydroxyquinoline & Adjust pH start->complex extract Solvent Extraction with Chloroform complex->extract measure Measure Absorbance at λmax extract->measure plot Plot Calibration Curve (Absorbance vs. Concentration) measure->plot determine Determine Concentration of Unknown Sample plot->determine end End determine->end

Caption: Workflow for spectrophotometric metal ion analysis.

The Cautionary Tale of Clioquinol and SMON: A Turning Point

The SMON epidemic in Japan serves as a critical case study in pharmacovigilance and the long-term consequences of drug therapy.[13][27] The neurotoxicity of Clioquinol, once considered a safe medication, highlighted the importance of post-marketing surveillance and understanding the complex interactions of drugs within the human body. While the exact mechanism of Clioquinol-induced neurotoxicity is still debated, it is believed to be related to its metal-chelating properties and the potential for oxidative stress.[24]

Modern Perspectives and Repurposing

Despite their checkered history, the unique properties of halogenated 8-hydroxyquinolines continue to attract scientific interest. There is ongoing research into repurposing these compounds for new therapeutic applications, including:

  • Neurodegenerative Diseases: The ability of compounds like Clioquinol to chelate metal ions involved in the aggregation of amyloid plaques has led to their investigation as potential treatments for Alzheimer's disease.[7][9][28]

  • Anticancer Agents: The metal-chelating and pro-oxidant properties of some 8-hydroxyquinoline derivatives are being explored for their potential to induce cancer cell death.[4][6][21]

These modern investigations, however, are pursued with a profound understanding of the potential for toxicity, with a focus on developing derivatives with improved safety profiles.

Conclusion

The history of halogenated 8-hydroxyquinolines is a compelling narrative of scientific discovery, therapeutic success, and unforeseen tragedy. Their journey from widely used anti-infective agents and analytical reagents to a cautionary tale of neurotoxicity offers invaluable lessons for the scientific community. The fundamental principle of metal chelation that underpinned their historical applications continues to be a fertile ground for the development of new therapeutic strategies. As researchers continue to explore the potential of this "privileged scaffold," the lessons learned from the past will undoubtedly guide the development of safer and more effective drugs for the future.

References

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]

  • Bondy, S. C., & MacMillan-Crow, L. A. (2004). The oxidative neurotoxicity of clioquinol. Neuropharmacology, 49(5), 687-694. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]

  • Wikipedia. (n.d.). Subacute myelo-optic neuropathy. [Link]

  • Baum, L., & Ng, A. (2004). Neurotoxicity of halogenated hydroxyquinolines: clinical analysis of cases reported outside Japan. Journal of Neurology, Neurosurgery & Psychiatry, 75(7), 985-989. [Link]

  • 1mg. (n.d.). Di-iodohydroxyquinoline: View Uses, Side Effects and Medicines. [Link]

  • LookChem. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. [Link]

  • Apollo Pharmacy. (n.d.). Diiodohydroxyquinoline: Uses, Side Effects and Medicines. [Link]

  • Patsnap Synapse. (2024, June 14). What is Diiodohydroxyquinoline used for? [Link]

  • PubChem. (n.d.). Diiodohydroxyquinoline. [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • YouTube. (2025, May 2). Pharmacology of Diiodohydroxyquinoline; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • LookChem. (2025, October 17). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. [Link]

  • ResearchGate. (2025, November 18). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]

  • Kono, R. (1975). Subacute myelo-optic neuropathy and clioquinol. An epidemiological case-history for diagnosis. The Lancet, 306(7930), 370–373. [Link]

  • ResearchGate. (2025, August 7). The toxicology of Clioquinol. [Link]

  • Patsnap Synapse. (2024, June 14). What is Clioquinol used for? [Link]

  • HAIAP. (n.d.). Ciba-Geigy – clioquinol. [Link]

  • ALZFORUM. (2014, October 16). Clioquinol. [Link]

  • Self-service-sites.com. (n.d.). Clioquinol. [Link]

  • ResearchGate. (2025, November 29). [SMON: Toxicity of Clioquinol and the Status Quo]. [Link]

  • Reddit. (2018, January 4). The story behind a deadly 1960's medical epidemic with Japanese origins explained... Subacute myelo-optic neuropathy (SMON). [Link]

  • Cahoon, L. (2019). Clioquinol: to harm or heal. Neural regeneration research, 14(3), 443–444. [Link]

  • Wikipedia. (n.d.). Clioquinol. [Link]

  • Haskins, W. T., & Luttermoser, G. W. (1951). Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. Analytical Chemistry, 23(3), 456-458. [Link]

  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. [Link]

  • ResearchGate. (2025, August 6). The halogenated 8 hydroxyquinolines. [Link]

  • ResearchGate. (2019, September 29). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]

  • ResearchGate. (n.d.). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. [Link]

  • Wikipedia. (n.d.). Amebicide. [Link]

  • Lecturio. (n.d.). Amebicides. [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. [Link]

  • Frontiers. (n.d.). Uncovering novel antiamoebic compounds in plants, maple syrup and marine microbes. [Link]

  • News-Medical.Net. (2021, September 27). What is an Amebicide? [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-hydroxyquinoline scaffold represents a privileged structure in medicinal chemistry, renowned for its potent metal-chelating properties and broad spectrum of biological activities. This guide provides a detailed technical overview of the discovery and initial characterization of a key halogenated derivative, 5-iodoquinolin-8-ol. We delve into the foundational synthesis of the quinoline core, provide a detailed experimental protocol for the specific iodination at the C-5 position, and outline the analytical methodologies required for comprehensive structural verification. By explaining the causality behind experimental choices—from the regioselectivity of electrophilic substitution to the application of spectroscopic techniques—this document serves as a practical resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based therapeutic agents.

The 8-Hydroxyquinoline Core: A Foundation for Bioactivity

The discovery of quinoline derivatives as therapeutic agents dates back to the 19th century, with quinine being the first major antimalarial drug. The 8-hydroxyquinoline (8-HQ, or "oxine") subclass gained prominence for its remarkable ability to form stable complexes with a wide variety of metal ions. This chelating property is central to its biological activity, as it can disrupt essential metalloenzyme functions in pathogenic organisms.[1][2]

The foundational synthesis of the 8-hydroxyquinoline core is often achieved via the Skraup synthesis , a classic and robust method for creating the quinoline ring system.

Rationale for the Skraup Synthesis

The Skraup synthesis is a cyclization reaction that condenses an aniline derivative (in this case, 2-aminophenol) with glycerol, an oxidizing agent (like nitrobenzene, which also acts as a solvent), and sulfuric acid. The choice of 2-aminophenol is critical as it directly installs the hydroxyl group at the C-8 position of the resulting quinoline ring. The sulfuric acid serves both as a catalyst and a dehydrating agent, driving the reaction towards the formation of the heterocyclic system. This method is valued for its efficiency in constructing the fused bicyclic core from readily available starting materials.[3]

Skraup_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions aminophenol 2-Aminophenol product 8-Hydroxyquinoline aminophenol->product Michael Addition, Cyclization, Oxidation glycerol Glycerol acrolein Acrolein (from Glycerol dehydration) glycerol->acrolein Dehydration h2so4 H₂SO₄ (catalyst) nitrobenzene Nitrobenzene (oxidant) acrolein->product Michael Addition, Cyclization, Oxidation

Caption: Workflow of the Skraup synthesis for 8-hydroxyquinoline.

Synthesis of this compound: A Study in Regioselectivity

With the 8-hydroxyquinoline core in hand, the next step is the introduction of an iodine atom. This is an electrophilic aromatic substitution reaction. The hydroxyl group at C-8 and the nitrogen atom in the ring are both activating, electron-donating groups that direct incoming electrophiles to specific positions. The electronic properties of the quinoline ring system favor substitution at the C-5 and C-7 positions.

Causality of Experimental Design

To achieve mono-iodination primarily at the C-5 position, careful control of reaction conditions and the choice of iodinating agent are paramount. Using a milder iodinating agent and controlling the stoichiometry can favor the formation of the 5-iodo derivative over the 5,7-diiodo product.[4] Reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) are often employed as they provide a source of the electrophilic iodine species (I⁺). The solvent choice, often a polar aprotic solvent like DMF or a protic solvent like acetic acid, helps to solubilize the reactants and facilitate the reaction.

Experimental Protocol: Iodination of 8-Hydroxyquinoline

This protocol is a representative synthesis based on established methods for halogenating 8-hydroxyquinolines.

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Prepare a solution of potassium iodide (1.1 eq) and potassium iodate (0.2 eq) in water.[3] Add this solution dropwise to the stirred 8-hydroxyquinoline solution at room temperature over 30 minutes. The reaction generates iodine in situ.

  • Reaction: Gently heat the reaction mixture to 80-90°C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a beaker of ice water. The product will precipitate. Neutralize the solution carefully with a saturated sodium bicarbonate solution.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a crystalline solid.

Iodination_Workflow start 8-Hydroxyquinoline in Acetic Acid reagents Add KI/KIO₃ Solution (Iodinating Agent) start->reagents Step 1 reaction Heat (80-90°C) Monitor via TLC reagents->reaction Step 2 workup Quench in Ice Water Neutralize reaction->workup Step 3 isolation Filter Precipitate Wash workup->isolation Step 4 purification Recrystallize & Dry isolation->purification Step 5 product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Initial Characterization: Structural and Physicochemical Analysis

Once synthesized, rigorous characterization is essential to confirm the identity, structure, and purity of this compound. This involves a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties

The physical properties provide a first-pass assessment of the compound's identity and purity. These are typically compared against literature values where available.

PropertyDescriptionReference
Molecular Formula C₉H₆INO[5]
Molecular Weight 271.05 g/mol [5]
Appearance Yellowish to brownish crystalline powder[6]
Melting Point Varies with purity, typically with decomposition[6]
Solubility Sparingly soluble in alcohol, ether; almost insoluble in water[6]
Spectroscopic Elucidation

Spectroscopic methods provide definitive structural information by probing the molecular framework and the connectivity of atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. For this compound, one would expect distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The substitution pattern can be confirmed by the splitting patterns (coupling constants) between adjacent protons.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbon atom directly attached to the iodine (C-5) will exhibit a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: Used to identify functional groups. Key absorptions would include a broad peak for the O-H stretch of the hydroxyl group and characteristic peaks for C=C and C=N stretching within the aromatic quinoline system.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of this compound (270.9494 Da).[5] The isotopic pattern of iodine would also be observable.

TechniqueExpected Key DataPurpose
¹H NMR Aromatic signals (δ 7.0-9.0 ppm) with specific couplingConfirms proton environment and substitution pattern
¹³C NMR Signals for 9 unique carbons, including a C-I signalVerifies the carbon skeleton
IR Spec. Broad O-H stretch (~3400 cm⁻¹), Aromatic C=C/C=N (~1500-1600 cm⁻¹)Identifies key functional groups
Mass Spec. Molecular Ion Peak (M⁺) at m/z ≈ 271Confirms molecular weight and formula

Mechanism of Action: The Critical Role of Metal Chelation

The biological activity of this compound and its analogs, such as Clioquinol and Iodoquinol, is intrinsically linked to their function as metal protein attenuating compounds (MPACs).[7] The nitrogen atom of the quinoline ring and the oxygen of the C-8 hydroxyl group form a pincer-like structure that acts as a bidentate ligand, chelating essential transition metal ions like iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1][8]

This chelation has two major consequences:

  • Deprivation: In microorganisms, it sequesters metal ions that are critical cofactors for metabolic enzymes, effectively starving the pathogen and inhibiting its growth. This is the basis of its antimicrobial and antiprotozoal activity.[9][10]

  • Redistribution: In the context of neurodegenerative diseases like Alzheimer's, these compounds can bind to and redistribute dysregulated metal ions found in amyloid plaques, potentially dissolving these aggregates and mitigating oxidative stress.[2][7]

Caption: Chelation of a metal ion by the 8-hydroxyquinoline scaffold.

Conclusion

This compound serves as an exemplary model for understanding the synthesis and characterization of halogenated 8-hydroxyquinolines. Its creation, rooted in the classic Skraup synthesis and refined by regioselective halogenation, highlights fundamental principles of organic chemistry. The subsequent characterization, employing a suite of modern analytical techniques, provides a robust framework for structural validation that is indispensable in drug discovery and development. The potent metal-chelating ability of this scaffold underscores its historical significance as an antimicrobial agent and its ongoing exploration for novel therapeutic applications in neurodegeneration and oncology. This guide provides researchers with the foundational knowledge and practical insights necessary to explore this versatile and powerful class of compounds.

References

  • Clioquinol | C9H5ClINO | CID 2788 - PubChem. National Center for Biotechnology Information. [Link]

  • Diiodohydroxyquinoline - Wikipedia. Wikipedia. [Link]

  • IODOQUINOL | New Drug Approvals. New Drug Approvals. [Link]

  • 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem. National Center for Biotechnology Information. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. National Center for Biotechnology Information. [Link]

  • Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes - PubMed. National Center for Biotechnology Information. [Link]

  • 5-Iodo-8-quinolinol | C9H6INO | CID 96111 - PubChem. National Center for Biotechnology Information. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - NIH. National Center for Biotechnology Information. [Link]

  • Clioquinol, a Drug for Alzheimer's Disease Specifically Interfering with Brain Metal Metabolism: Structural Characterization of Its Zinc(II) and Copper(II) Complexes | Inorganic Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • Iodoquinol | drug - Britannica. Encyclopedia Britannica. [Link]

  • 5-iodo-2-methyl-8-quinolinol - C10H8INO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]

  • Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection | Request PDF - ResearchGate. ResearchGate. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. National Center for Biotechnology Information. [Link]

  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC - NIH. National Center for Biotechnology Information. [Link]

  • 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide - PubMed. National Center for Biotechnology Information. [Link]

  • Effects of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and nerve growth factor on DNA, RNA and protein syntheses in neonatal rat superior cervical ganglia - PubMed. National Center for Biotechnology Information. [Link]

  • Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of 5-Iodoquinolin-8-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-iodoquinolin-8-ol, a key intermediate in medicinal chemistry and materials science. The document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The guide emphasizes the "why" behind experimental choices and provides detailed, self-validating protocols for data acquisition and interpretation.

Introduction to this compound

This compound, a derivative of 8-hydroxyquinoline, is a heterocyclic compound with significant potential in various scientific fields. The introduction of an iodine atom at the 5-position of the quinoline ring system profoundly influences its electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. 8-Hydroxyquinoline and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and antifungal effects. They also serve as versatile ligands in coordination chemistry and as components in organic light-emitting diodes (OLEDs)[1]. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural features of this compound, ensuring the reliability of downstream applications.

Molecular Structure and Numbering

To facilitate the interpretation of spectroscopic data, it is essential to understand the molecular structure and atomic numbering of this compound.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of protons and carbon atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing and magnetically anisotropic iodine atom.

Expected ¹H NMR Data (in DMSO-d₆):

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8Doublet of doubletsJ ≈ 4.2, 1.5
H-3~7.6Doublet of doubletsJ ≈ 8.4, 4.2
H-4~8.6Doublet of doubletsJ ≈ 8.4, 1.5
H-6~7.2DoubletJ ≈ 8.5
H-7~7.8DoubletJ ≈ 8.5
8-OH~9.8Broad singlet-

Note: The exact chemical shifts can vary depending on the solvent and concentration. The predicted values are based on data from similar quinoline derivatives[2][3].

Interpretation:

  • Aromatic Protons: The protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-6, H-7) will appear in the aromatic region of the spectrum (typically 7.0-9.0 ppm). The specific substitution pattern and the electronic effects of the iodine and hydroxyl groups will determine their precise chemical shifts and coupling patterns.

  • Hydroxyl Proton: The hydroxyl proton (8-OH) is expected to be a broad singlet due to hydrogen bonding and exchange with residual water in the solvent. Its chemical shift can be highly variable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

Expected ¹³C NMR Data (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)
C-2~150
C-3~122
C-4~137
C-4a~140
C-5~85
C-6~132
C-7~115
C-8~155
C-8a~128

Note: The predicted values are based on data from analogous compounds[4][5]. The carbon directly attached to the iodine (C-5) is expected to have a significantly lower chemical shift due to the heavy atom effect.

Interpretation:

  • Quaternary Carbons: The spectrum will show signals for both protonated and quaternary carbons. The quaternary carbons (C-4a, C-5, C-8, C-8a) can be identified by their lack of signal in a DEPT-135 experiment.

  • Effect of Substituents: The hydroxyl group at C-8 will cause a downfield shift for this carbon, while the iodine at C-5 will cause a significant upfield shift for the carbon it is attached to.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer (e.g., 400 MHz) E Tune and shim the probe D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum F->G H Apply Fourier transform I Phase and baseline correct the spectra H->I J Reference the spectra (e.g., to residual solvent peak) I->J

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3400-3200O-H stretch (hydrogen-bonded)Broad, Strong
3100-3000Aromatic C-H stretchMedium
1600-1450C=C and C=N ring stretchingMedium to Strong
~1280C-O stretch (phenol)Strong
Below 850C-H out-of-plane bendingStrong
~650C-I stretchWeak to Medium

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding[6][7].

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.

  • Ring Vibrations: The complex pattern of bands in the 1600-1450 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.

  • C-O Stretch: A strong band around 1280 cm⁻¹ is expected for the C-O stretching of the phenolic hydroxyl group.

  • C-I Stretch: The carbon-iodine bond will have a characteristic stretching vibration at lower wavenumbers, typically around 650 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Expected UV-Vis Absorption Maxima (in Methanol):

λmax (nm)Electronic Transition
~260π → π
~320n → π

Note: The exact absorption maxima and molar absorptivities can be influenced by the solvent polarity[8][9][10].

Interpretation:

  • π → π* Transitions: The absorption band around 260 nm is attributed to π → π* transitions within the aromatic quinoline ring system.

  • n → π* Transitions: The longer wavelength absorption at approximately 320 nm is likely due to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The presence of the iodo and hydroxyl substituents can cause a bathochromic (red) shift in the absorption maxima compared to the parent 8-hydroxyquinoline.

Experimental Protocol for UV-Vis Data Acquisition

UV_Vis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis A Prepare a stock solution of This compound in a suitable solvent (e.g., methanol) B Perform serial dilutions to obtain a series of standard solutions A->B C Calibrate the UV-Vis spectrophotometer D Record the absorbance of the solvent blank C->D E Measure the absorbance of each standard solution from ~200-800 nm D->E F Identify the wavelength(s) of maximum absorbance (λmax) G Plot a calibration curve of absorbance vs. concentration F->G H Determine the molar absorptivity (ε) G->H

Caption: A standard workflow for quantitative UV-Vis spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and UV-Vis techniques provides a comprehensive understanding of its molecular structure and electronic properties. This guide has detailed the expected spectral data, their interpretation, and standardized protocols for their acquisition. By following these methodologies, researchers can confidently verify the identity and purity of their synthesized this compound, ensuring the integrity of their subsequent research in drug discovery and materials science.

References

  • PubChem. 5-Iodo-8-quinolinol. [Link]

  • PubChem. 5,7-Diiodo-8-hydroxyquinoline. [Link]

  • ResearchGate. UV-VIS spectra of compound 8 at different concentrations. [Link]

  • National Institutes of Health. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005800). [Link]

  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. [Link]

  • Ovidius University Chemistry Series. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

  • ResearchGate. (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. [Link]

  • National Institute of Standards and Technology. Clioquinol - NIST WebBook. [Link]

  • ResearchGate. Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Natural Product Sciences. Identification of Phenolic Compounds from Vietnamese Artichoke (Cynara scolymus L.) Leaf and Their Antioxidant Activities. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • PubMed. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [Link]

  • National Institute of Standards and Technology. 8-Quinolinamine - NIST WebBook. [Link]

  • National Institute of Standards and Technology. 8-Hydroxyquinoline - NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of 5-Iodoquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Publication Date: January 13, 2026

Abstract

The 8-hydroxyquinoline scaffold represents a privileged structure in the field of medicinal chemistry, demonstrating a wide array of biological activities. Among its many derivatives, those halogenated at the 5 and 7 positions have garnered significant attention for their therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 5-iodoquinolin-8-ol derivatives, with a particular focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the core mechanisms of action, primarily centered around metal ion chelation and ionophore activity, and present key quantitative data from preclinical studies. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, designed to be self-validating for researchers and drug development professionals. Visualizations of key pathways and experimental workflows are provided to enhance understanding and practical application.

Introduction: The Versatility of the 8-Hydroxyquinoline Scaffold

The quinoline ring system is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with significant pharmacological properties. When hydroxylated at the 8-position, the resulting 8-hydroxyquinoline (8-HQ) moiety gains the ability to act as a potent bidentate chelator of various metal ions. This capacity for metal chelation is central to the diverse biological activities exhibited by 8-HQ derivatives.

This compound is a halogenated derivative of 8-HQ that has emerged as a promising candidate for drug development. The introduction of an iodine atom at the 5-position can modulate the lipophilicity, electronic properties, and ultimately, the biological efficacy of the parent molecule. This guide will provide a comprehensive overview of the current understanding of this compound derivatives and their potential as therapeutic agents.

The Linchpin of Activity: Metal Ion Chelation and Ionophore Function

The predominant mechanism underlying the biological effects of this compound and its derivatives is their interaction with essential biometals, particularly copper, zinc, and iron. These compounds can act as both chelators, sequestering excess metal ions, and as ionophores, transporting these ions across cellular membranes. This dual functionality allows them to disrupt the delicate metal homeostasis within cells, leading to a cascade of downstream effects.

The chelation of metal ions by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can inhibit the activity of metalloenzymes that are crucial for cell survival and proliferation.[1] Conversely, as ionophores, these derivatives can increase the intracellular concentration of certain metals, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress, which can be selectively toxic to cancer cells or microbes.[2]

Figure 1: Core Mechanism of 8-Hydroxyquinoline Derivatives HQ This compound Derivative Complex Metal-HQ Complex HQ->Complex Chelation Metal Biometals (Cu²⁺, Zn²⁺, Fe²⁺) Metal->Complex Membrane Cell Membrane Complex->Membrane Ionophore Activity Enzyme Metalloenzyme Inhibition Complex->Enzyme ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Increased Intracellular Metal Concentration Apoptosis Apoptosis / Cell Death Enzyme->Apoptosis ROS->Apoptosis

Caption: Core Mechanism of 8-Hydroxyquinoline Derivatives

Anticancer Potential: A Multi-pronged Attack on Malignancy

Derivatives of 8-hydroxyquinoline have demonstrated significant anticancer activity in a variety of experimental models.[2][3] The structurally similar clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been shown to exhibit potent cytotoxicity against numerous cancer cell lines.[4]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are multifaceted and include:

  • Proteasome Inhibition: The 26S proteasome is a critical component of cellular protein degradation, and its inhibition is a validated strategy in cancer therapy. 8-hydroxyquinoline derivatives, often in the presence of copper, can inhibit proteasome activity, leading to the accumulation of misfolded proteins and the induction of apoptosis.[4]

  • Induction of Apoptosis: By generating ROS and disrupting cellular signaling pathways, these compounds can trigger programmed cell death in cancer cells.

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is constitutively active in many cancers and promotes cell survival and proliferation. Clioquinol has been shown to inhibit this pathway, contributing to its anticancer effects.

  • Targeting G-quadruplex DNA: Some metal complexes of 8-hydroxyquinoline derivatives have been found to stabilize G-quadruplex structures in the promoter regions of oncogenes like c-myc, thereby inhibiting their transcription.[1]

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for clioquinol and other relevant 8-hydroxyquinoline derivatives against various human cancer cell lines. It is important to note that data specifically for this compound derivatives is limited, and further research is warranted.

CompoundCancer Cell LineIC50 (µM)Reference
ClioquinolRaji (lymphoma)~10[2]
5-Nitro-8-hydroxyquinoline (NQ)Raji (lymphoma)~1-2[2]
ClioquinolHep-G2 (liver)5.04–14.35[1]
ClioquinolBEL-7404 (liver)5.04–14.35[1]
ClioquinolNCI-H460 (lung)5.04–14.35[1]
ClioquinolA549 (lung)5.04–14.35[1]
ClioquinolT-24 (bladder)5.04–14.35[1]
Quinoline-Thiazolidinone HybridMCF-7 (breast)5.35[5]
Tetrahydroquinoline DerivativeCaco-2 (colon)7.83[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as step 1.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Figure 2: MTT Assay Workflow for Cytotoxicity Assessment Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze End End Analyze->End

Caption: MTT Assay Workflow for Cytotoxicity Assessment

Antimicrobial Efficacy: Combating Pathogenic Microbes

8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents. The introduction of iodine into the quinoline ring has been shown to enhance antimicrobial activity against various pathogens.[6]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are attributed to:

  • Disruption of Cell Integrity: They can interfere with the integrity of microbial cell walls and membranes, leading to leakage of cellular contents and cell death.

  • Inhibition of Nucleic Acid Synthesis: Some quinoline derivatives can intercalate with microbial DNA, hindering replication and transcription.

  • Enzyme Inhibition: By chelating essential metal ions, they can inactivate microbial enzymes that are vital for metabolic processes.

In Vitro Antimicrobial Susceptibility Data

The following table presents Minimum Inhibitory Concentration (MIC) values for iodo-quinoline derivatives against representative bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Iodo-quinoline derivativesStaphylococcus epidermidisVariable[6]
Iodo-quinoline derivativesCandida parapsilosisVariable[6]
7-substituted quinolin-8-olBacillus subtilis10[7]
Ciprofloxacin-8-hydroxyquinoline hybridStaphylococcus aureus≤ 0.008[8]
Ciprofloxacin-8-hydroxyquinoline hybridStreptococcus pneumoniae≤ 0.008[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the this compound derivative in CAMHB.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Figure 3: Broth Microdilution Workflow for MIC Determination Start Start Dilute Prepare Serial Dilutions of Compound Start->Dilute Inoculate Inoculate Wells Dilute->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate 16-20h Inoculate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Broth Microdilution Workflow for MIC Determination

Neuroprotective Promise: A Gleam of Hope for Neurodegenerative Diseases

The dysregulation of metal ions in the brain is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. The ability of 8-hydroxyquinoline derivatives to chelate these metals has made them attractive candidates for neuroprotective therapies.[9][10]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are thought to involve:

  • Inhibition of Amyloid-β Aggregation: By chelating copper and zinc, which are known to promote the aggregation of amyloid-β peptides, these derivatives can prevent the formation of toxic plaques in the brain.

  • Reduction of Oxidative Stress: The accumulation of redox-active metals can lead to oxidative damage in neurons. By sequestering these metals, 8-hydroxyquinoline derivatives can mitigate this damage.

  • Modulation of Neuroinflammation: Chronic inflammation is a hallmark of many neurodegenerative diseases. Some quinoline derivatives have been shown to possess anti-inflammatory properties.

In Vitro and In Vivo Neuroprotection Data

While specific data for this compound derivatives is emerging, extensive research on the related compound clioquinol and its successor, PBT2 (5,7-dichloro-2-((dimethylamino)methyl)quinolin-8-ol), has demonstrated promising results in preclinical and clinical studies for Alzheimer's and Huntington's diseases.

CompoundModelKey FindingsReference
ClioquinolTransgenic mouse model of Alzheimer'sReduction in brain amyloid-β deposition[10]
PBT2Clinical trials for Alzheimer'sSome evidence of cognitive improvement and reduction in CSF Aβ42[10]
PBT2Clinical trials for Huntington'sInvestigated for safety and efficacy[10]
8-HydroxyquinolylnitronesIn vitro and in vivo modelsNeuroprotective and anti-amnesic effects[10]
Experimental Protocol: Assessment of Neuroprotection in a Cell-Based Model

This protocol describes a method for evaluating the neuroprotective effects of this compound derivatives against oxidative stress-induced cell death in a neuronal cell line.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide, H2O2)

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and differentiate them into a neuronal phenotype if required by the experimental design.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Add a specific concentration of H2O2 to the wells to induce oxidative stress and cell death. Include a control group treated with H2O2 only.

  • Incubation: Incubate the plates for 24 hours.

  • Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells pre-treated with the compound and exposed to H2O2 to those exposed to H2O2 alone.

Figure 4: Neuroprotection Assay Workflow Start Start Seed Seed and Differentiate Neuronal Cells Start->Seed Pretreat Pre-treat with this compound Derivatives Seed->Pretreat Induce Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce Incubate Incubate 24h Induce->Incubate Assess Assess Cell Viability Incubate->Assess Analyze Calculate Neuroprotection Percentage Assess->Analyze End End Analyze->End

Caption: Neuroprotection Assay Workflow

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common approach involves the direct iodination of 8-hydroxyquinoline. Further modifications can be made to the quinoline ring to generate a library of derivatives for structure-activity relationship (SAR) studies. A general synthetic scheme is presented below.[6]

Figure 5: General Synthetic Scheme for this compound Derivatives cluster_0 Step 1: Iodination cluster_1 Step 2: Derivatization (Example) HQ 8-Hydroxyquinoline Iodo_HQ This compound HQ->Iodo_HQ Iodinating Agent (e.g., I₂/KI) Iodo_HQ2 This compound Derivative Derivative (e.g., Ether, Ester) Iodo_HQ2->Derivative Alkylation/Acylation

Caption: General Synthetic Scheme for this compound Derivatives

Future Perspectives and Drug Development

This compound derivatives represent a promising class of compounds with the potential for development into novel therapeutics for a range of diseases. Their multifaceted mechanism of action, centered on metal ion modulation, offers advantages in treating complex diseases like cancer and neurodegenerative disorders.

Future research should focus on:

  • Synthesis and screening of a wider range of this compound derivatives to establish robust structure-activity relationships.

  • In-depth mechanistic studies to fully elucidate the downstream signaling pathways affected by these compounds.

  • Preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead candidates.

  • Development of drug delivery systems to enhance the bioavailability and brain penetration of these compounds for neuroprotective applications.

The journey from a promising scaffold to a clinically approved drug is long and challenging. However, the compelling biological activities of this compound derivatives provide a strong rationale for their continued investigation and development.

References

  • Batran, R. A., et al. (2022). Design, synthesis, and molecular modeling of quinoline‐based derivatives as anti‐breast cancer agents targeting EGFR/AKT signaling pathway. Archiv der Pharmazie, 355(1), 2100330.
  • Chaves, et al. (2020). Antifungal activity of clioquinol against Fusarium species. Journal of Medical Microbiology, 69(3), 437-444.
  • Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). Molecules, 29(3), 734.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Leonardelli, et al. (2019). In vitro activity of clioquinol against Mucorales. Journal of Global Antimicrobial Resistance, 19, 143-146.
  • Pippi, et al. (2018). Antifungal and antivirulence activity of clioquinol against Candida species. Medical Mycology, 56(7), 856-865.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics, 40(21), 10839-10871.
  • Tardito, S., et al. (2011). A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κN,O)palladium(II) dihydrate. Dalton Transactions, 40(40), 10480-10488.
  • Valverde, et al. (2020).
  • Yang, et al. (2019). Design, synthesis and antibacterial evaluation of novel 9-bromo substituted indolizinoquinoline-5,12-dione derivatives. European Journal of Medicinal Chemistry, 166, 344-353.
  • Zhang, W. Y., et al. (2017). Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands. RSC Advances, 7(21), 12763-12772.
  • You, et al. (2020). The heavy metal chelating property of clioquinol as a novel antifungal mechanism against Candida albicans. Frontiers in Microbiology, 11, 159.
  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015). International Journal of Nanomedicine, 10, 2741–2752.
  • Synthesis and cytotoxicity of new quinoline derivatives. (2012). Indian Journal of Chemistry - Section B, 51B(9), 1411-1415.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2563-2585.
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (2015).
  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (2021). Journal of the Iranian Chemical Society, 18(11), 2965-2980.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). International Journal of Molecular Sciences, 24(1), 593.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2021). Molecules, 26(16), 4991.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). Molecules, 27(19), 6524.
  • Independent Verification of the Biological Activity of Quinoline Compounds: A Compar
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). International Journal of Molecular Sciences, 24(1), 593.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1858.
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2021). European Journal of Medicinal Chemistry, 213, 113171.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4257.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (2013). In Burger's Medicinal Chemistry and Drug Discovery.
  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (2023). ChemistrySelect, 8(33), e202301894.

Sources

A Technical Guide to the Antimicrobial Mechanism of 5-Iodoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline also known as iodoquinol, has a long-standing history as an antimicrobial agent. Its broad-spectrum activity encompasses bacteria, fungi, and protozoa.[1][2][3] This guide delves into the core mechanisms underpinning its therapeutic efficacy. The primary mode of action is not direct toxicity of the molecule itself, but rather its function as a pro-drug that, upon entering the microbial cell, chelates essential transition metal ions like copper and iron.[4][5] This newly formed metal-ligand complex is the principal cytotoxic agent. It disrupts microbial homeostasis through two primary downstream pathways: the inhibition of critical metalloenzymes and the generation of damaging reactive oxygen species (ROS). This document provides an in-depth exploration of these mechanisms, supported by experimental workflows and protocols for their validation, offering a comprehensive resource for researchers in antimicrobial drug development.

Introduction: The 8-Hydroxyquinoline Scaffold

This compound belongs to the 8-hydroxyquinoline (8HQ) class of compounds, which are recognized for their potent biological activities.[6][7] The defining feature of the 8HQ scaffold is its ability to act as a bidentate chelating agent, forming stable complexes with a wide array of metal ions.[5] This metal-binding capability is the cornerstone of its antimicrobial action.[4][6] While the parent 8HQ molecule exhibits antimicrobial properties, halogenation at the 5 and 7 positions, as seen in iodoquinol (5-iodo-8-hydroxyquinoline) and its analogue clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), can modulate its lipophilicity and potency.[8]

The Core Mechanism: Metal Ion Chelation as a Pro-Drug Strategy

The prevailing scientific consensus is that this compound functions as a pro-drug. On its own, the molecule has limited intrinsic antimicrobial activity. Its power is unlocked upon forming a complex with transition metals, particularly copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), which are essential micronutrients for microbial survival.[5][9]

The process can be summarized as follows:

  • Cellular Ingress: As a small, lipophilic molecule, this compound can permeate the microbial cell membrane.[10]

  • Chelation Event: Once inside the cytoplasm, it binds with available intracellular metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable pincer-like complex with the metal ion.[5]

  • Formation of the Active Toxin: This new metal-iodoquinol complex is the true bioactive agent, exhibiting a cytotoxicity that far surpasses the free ligand or the metal ion alone.[8][10]

This chelation disrupts metal homeostasis, leading the microbial cell to sense a state of metal deficiency even as total intracellular metal content may rise.[11] This paradox highlights a critical distinction: it is not the sequestration of metals from the cell that is solely toxic, but the creation of a toxic entity within the cell.

Mechanism_of_Action Fig 1: Core Mechanism of this compound IQ This compound (Pro-drug) Membrane Microbial Cell Membrane IQ->Membrane Permeation Complex Toxic Metal-IQ Complex (Active Agent) IQ->Complex Metal Intracellular Metal Ions (Cu²⁺, Fe²⁺) Membrane->Metal Chelation Event Metal->Complex Enzyme Metalloenzyme Inhibition Complex->Enzyme Disruption ROS ROS Generation (Oxidative Stress) Complex->ROS Catalysis Death Microbial Cell Death Enzyme->Death ROS->Death

Caption: Core mechanism of this compound activity.

Downstream Cytotoxic Effects

The formation of the metal-iodoquinol complex triggers a cascade of events that culminate in microbial cell death. The two primary downstream pathways are the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS).

Inhibition of Metalloenzymes

Many essential microbial enzymes rely on metal cofactors for their catalytic activity. The metal-iodoquinol complex can inhibit these enzymes, grinding vital cellular processes to a halt.[9] This inhibition can occur through several mechanisms:

  • Active Site Disruption: The complex may bind to or near the active site of metalloenzymes, preventing substrate binding.

  • Cofactor Displacement: The complex might displace the native metal cofactor, rendering the enzyme non-functional.

The increased lipophilicity of the chelated complex facilitates its interaction with cellular components, including enzymes that the free ligand might not access.[10] This disruption of enzymatic function affects a wide range of metabolic pathways, from respiration to DNA synthesis.[8]

Enzyme Class Function Potential Impact of Inhibition
Cytochromes Electron transport, respirationATP depletion, metabolic collapse
Superoxide Dismutase (SOD) Oxidative stress defenseIncreased sensitivity to ROS[12]
DNA/RNA Polymerases Nucleic acid synthesisInhibition of replication and transcription[8]
Metalloproteases Protein turnover, virulenceDisruption of cellular maintenance and pathogenesis[9]

Table 1: Key microbial metalloenzymes potentially inhibited by metal-iodoquinol complexes.

Generation of Reactive Oxygen Species (ROS)

The metal-iodoquinol complex, particularly the copper complex, is a potent catalyst for the production of reactive oxygen species (ROS).[13] ROS, such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH), cause widespread, indiscriminate damage to cellular macromolecules.[14][15]

This process is often mediated by Fenton-like reactions, where the chelated metal ion cycles between its oxidized and reduced states. This redox cycling generates a continuous flux of ROS that overwhelms the microbe's antioxidant defenses.[7] The resulting oxidative stress leads to:

  • Lipid Peroxidation: Damage to the cell membrane, leading to loss of integrity and leakage of cellular contents.[7]

  • Protein Oxidation: Inactivation of enzymes and structural proteins.

  • DNA Damage: Strand breaks and base modifications, leading to mutations and cell death.[14][15]

Evidence suggests that ROS production is a dominant factor in the lethality of many antimicrobial agents, including quinolone-based compounds.[16][17]

Potential for Direct DNA Interaction

While enzyme inhibition and ROS generation are the primary mechanisms, some studies suggest that 8-hydroxyquinoline derivatives and their metal complexes may also interact directly with DNA. This interaction is thought to occur via intercalation, where the planar quinoline ring structure inserts itself between the base pairs of the DNA double helix.[18] This can interfere with DNA replication and transcription, contributing to the compound's overall antimicrobial effect.[18]

Experimental Validation: Methodological Guide

Validating the proposed mechanism of action requires a multi-pronged experimental approach. Below are protocols for key assays.

Workflow for Mechanistic Investigation

Experimental_Workflow Fig 2: Experimental Workflow for Mechanism Validation start Start: Antimicrobial Susceptibility Testing (MIC Determination) metal_role Assess Role of Metals start->metal_role chelation_assay Metal Chelation Assay (e.g., UV-Vis Spectroscopy) metal_role->chelation_assay Confirms Binding synergy_assay Metal Synergy/Antagonism (Checkerboard Assay) metal_role->synergy_assay Confirms Bio-relevance ros_role Investigate ROS Production chelation_assay->ros_role synergy_assay->ros_role ros_quant ROS Quantification Assay (e.g., DCFH-DA) ros_role->ros_quant Measures Effect ros_scavenger ROS Scavenger Rescue (e.g., Thiourea) ros_role->ros_scavenger Confirms Causality target_id Identify Cellular Targets ros_quant->target_id ros_scavenger->target_id enzyme_inhibit Enzyme Inhibition Assays (e.g., SOD, Polymerase) target_id->enzyme_inhibit membrane_damage Membrane Permeability Assay (e.g., ATP release) target_id->membrane_damage dna_interact DNA Interaction Study (e.g., Gel Electrophoresis) target_id->dna_interact end Conclude Mechanism enzyme_inhibit->end membrane_damage->end dna_interact->end

Caption: A logical workflow for investigating the antimicrobial mechanism.

Protocol: Quantifying Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS in bacteria.[19][20]

Principle: DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[19]

Methodology:

  • Culture Preparation: Grow the target microbial strain to the mid-logarithmic phase in an appropriate liquid medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with a sterile phosphate-buffered saline (PBS), and resuspend in PBS to a standardized optical density (e.g., OD₆₀₀ = 0.5).

  • Probe Loading: Add DCFH-DA to the cell suspension to a final concentration of 10 µM. Incubate in the dark at 37°C for 30 minutes to allow for probe uptake and de-acetylation.

  • Washing: Centrifuge the cells to remove excess extracellular probe, and wash once with PBS. Resuspend in fresh PBS.

  • Treatment: Aliquot the cell suspension into a 96-well microplate. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a positive control (e.g., H₂O₂) and an untreated negative control.

  • Incubation & Measurement: Incubate the plate at 37°C. Measure fluorescence intensity at time points (e.g., 0, 30, 60, 120 minutes) using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

  • Data Analysis: Normalize the fluorescence readings to the cell density (if necessary) and compare the fluorescence levels of treated samples to the controls. A significant increase in fluorescence indicates ROS production.

Self-Validation: The protocol's integrity is maintained by the inclusion of controls. The untreated control establishes the baseline ROS level, while the H₂O₂ control confirms that the assay system can detect an oxidative burst. A rescue experiment, co-incubating the drug with an ROS scavenger like thiourea or N-acetylcysteine, should demonstrate a reduction in fluorescence, causally linking the drug to ROS production.[14]

Conclusion and Future Directions

The antimicrobial action of this compound is a classic example of a pro-drug strategy centered on metal ion chelation. The resulting metal-ligand complex acts as the primary cytotoxic agent, inducing microbial cell death through the dual pathways of metalloenzyme inhibition and the generation of catastrophic oxidative stress. This multifaceted mechanism makes the development of resistance more challenging for microbes compared to single-target antibiotics.[10][21]

Future research should focus on leveraging this mechanism for the development of new antimicrobial agents. Synthesizing derivatives with modified lipophilicity and metal-binding affinities could enhance potency and broaden the spectrum of activity. Furthermore, exploring synergistic combinations of 8-hydroxyquinolines with other antibiotics that may be potentiated by membrane disruption or oxidative stress could provide powerful new tools in the fight against multidrug-resistant pathogens.[9]

References

  • Vertex AI Search. (2024, September 3).
  • ChemicalBook. (2024, September 3). What is the mechanism of action of 8-Hydroxyquinoline.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025, August 6).
  • Vertex AI Search. (2025, October 17).
  • National Institutes of Health. (2019, September 1). Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli.
  • National Institutes of Health. (n.d.).
  • Vertex AI Search. (n.d.).
  • ResearchGate. (n.d.). General scheme of proposed protocol for ROS detection in E. coli cells....
  • Wikipedia. (n.d.). Antifungal.
  • PubMed. (2009, October 15).
  • National Center for Biotechnology Information. (n.d.).
  • Bio-protocol. (2022, May 20). Flow Cytometry-based Measurement of Reactive Oxygen Species in Cyanobacteria.
  • ResearchGate. (n.d.). Reactive Oxygen Species Play an Important Role in the Bactericidal Activity of Quinolone Antibiotics | Request PDF.
  • National Center for Biotechnology Information. (2018, February 23).
  • Student Theses Faculty of Science and Engineering. (n.d.). Detecting Reactive Species in Bacteria.
  • PubMed. (2005, April 15). Anticancer activity of the antibiotic clioquinol.
  • Vertex AI Search. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Bio-protocol. (n.d.). Reactive oxygen species -Other compound -Biochemistry-BIO-PROTOCOL.
  • PubMed. (n.d.).
  • AACR Journals. (2005, April 15). Anticancer Activity of the Antibiotic Clioquinol. Cancer Research.
  • Oxford Academic. (n.d.). Antibacterial chelating agents with applications in industry and medicine: cellular metal restriction, membrane disruption, and synergism with antibiotics in Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens, Bacillus subtilis, and Staphylococcus aureus. Journal of Applied Microbiology.
  • Pediatric Oncall. (n.d.).
  • Vertex AI Search. (n.d.).
  • Research With Rutgers. (2020, March 1).
  • PubMed. (2018, April 10).
  • ResearchGate. (2025, August 6). (PDF) Antimicrobial activity of iodoquinol 1%-hydrocortisone acetate 2% gel against ciclopirox and clotrimazole.
  • PubMed. (n.d.).
  • Vertex AI Search. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
  • PubMed. (n.d.). Antimicrobial activity of iodoquinol 1%-hydrocortisone acetate 2% gel against ciclopirox and clotrimazole.
  • National Center for Biotechnology Information. (2018, December 22). Molecules that Inhibit Bacterial Resistance Enzymes. PubMed Central.
  • National Center for Biotechnology Information. (2019, December 30). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
  • National Center for Biotechnology Information. (n.d.). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PubMed Central.
  • National Center for Biotechnology Information. (2022, October 12). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PubMed Central.
  • PubMed. (2017, February 28).
  • Dove Press. (n.d.). The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes.

Sources

Methodological & Application

Application Note: Real-Time Visualization of Intracellular Labile Zinc Pools Using 5-iodoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Tool for Cellular Imaging

Quinoline-based molecules represent a "privileged class" of heterocyclic aromatic compounds that are not only foundational in medicinal chemistry but also possess intriguing fluorescence properties.[1][2] This dual functionality has led to their extensive development as molecular probes and chemosensors for bioimaging.[2][3] 5-iodoquinolin-8-ol belongs to the 8-hydroxyquinoline (8HQ) family, a group of compounds renowned for their ability to act as potent bidentate ligands, chelating various metal ions through the quinoline ring's nitrogen atom and the hydroxyl group's oxygen.[4][5]

This inherent metal-binding capacity is the key to its utility in live-cell imaging. Many 8HQ derivatives exhibit a phenomenon known as chelation-enhanced fluorescence. In their unbound state, they are weakly fluorescent; however, upon binding to specific metal ions, such as zinc (Zn²⁺), their quantum yield increases dramatically, causing them to "turn on" and emit a bright fluorescent signal.[6][7] This property allows for the sensitive and selective detection of labile metal ion pools within the complex intracellular environment. This application note provides a comprehensive protocol for leveraging this compound as a fluorescent probe for the real-time imaging of labile zinc in living cells.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13207-63-1[4][8]
Molecular Formula C₉H₆INO[4][8]
Molecular Weight 271.05 g/mol [4][8]
Appearance Powder[9]
Primary Function Metal Ion Chelator[4][10]

Mechanism of Action: Chelation-Enhanced Fluorescence

The primary mechanism enabling this compound to function as a live-cell imaging agent is the formation of a stable, fluorescent complex with divalent metal cations, most notably Zn²⁺. The 8-hydroxyquinoline scaffold coordinates with the metal ion, leading to a rigidified molecular structure. This rigidity restricts intramolecular vibrations and rotations that would otherwise quench fluorescence in the unbound state, resulting in a significant enhancement of the fluorescent signal.

Furthermore, the binding event can inhibit excited-state intramolecular proton transfer (ESIPT), a process that often provides a non-radiative decay pathway in hydroxyquinoline derivatives.[7][11] By preventing ESIPT, the formation of the metal complex favors the radiative decay pathway, i.e., fluorescence. This "turn-on" response provides a high signal-to-background ratio, which is ideal for imaging applications. The ability of this compound and its analogs to readily cross cell membranes makes it a powerful tool for interrogating the dynamics of intracellular labile zinc, which plays a critical role in numerous cellular processes, including signaling, enzymatic activity, and apoptosis.[6][12]

cluster_0 Inside the Cell Probe This compound (Low Fluorescence) Complex [Zn(this compound)₂] Complex (High Fluorescence) Probe->Complex Chelation Event Ion Labile Zn²⁺ Pool (Non-fluorescent) Ion->Complex Microscope Fluorescence Microscope (Detection) Complex->Microscope Signal Emission

Caption: Mechanism of this compound as a fluorescent zinc sensor.

Protocol: Live-Cell Imaging of Labile Zinc

This protocol is designed for fluorescence microscopy of adherent mammalian cells but can be adapted for suspension cells or other model systems. Optimization of probe concentration and incubation time is recommended for each cell type to achieve the best signal-to-noise ratio while minimizing potential cytotoxicity.

Required Materials
  • Reagents:

    • This compound (e.g., BenchChem, Cat. No. B080682)[4]

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer[13]

    • Complete cell culture medium

    • Optional (for controls): Zinc Sulfate (ZnSO₄), Pyrithione, N,N,N',N'-Tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN)

  • Equipment:

    • Fluorescence microscope (confocal or widefield) with appropriate filter sets

    • Environmental chamber for temperature, CO₂, and humidity control[13]

    • Glass-bottom imaging dishes or plates

    • Standard cell culture incubator and biosafety cabinet

Reagent Preparation
  • This compound Stock Solution (10 mM):

    • Dissolve 2.71 mg of this compound in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light. This stock is stable for several months.

  • Imaging Buffer:

    • Use a phenol red-free buffered salt solution like HBSS to minimize background fluorescence.[14] Ensure the buffer is warmed to 37°C before use.

Cell Preparation and Staining
  • Cell Plating: The day before imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of the experiment. This prevents artifacts from over-confluent or sparse cultures.

  • Probe Loading:

    • Aspirate the cell culture medium from the imaging dish.

    • Wash the cells once with 1 mL of pre-warmed HBSS.

    • Prepare a working solution of this compound by diluting the 10 mM stock solution into pre-warmed HBSS. A final concentration range of 1-10 µM is a good starting point for optimization.

    • Add the working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in the cell culture incubator.

  • Wash:

    • Aspirate the loading solution.

    • Wash the cells two times with pre-warmed HBSS to remove excess unbound probe, which is a critical step to reduce background signal.[15]

    • Add 1-2 mL of fresh, pre-warmed HBSS to the dish for imaging.

Experimental Controls

To validate the specificity of the probe for labile zinc, the following controls are essential:

  • Positive Control (High Zinc): Co-incubate cells with 5 µM this compound and a zinc ionophore (e.g., 2 µM pyrithione) in the presence of 50 µM supplemental ZnSO₄ for 15 minutes. This will artificially increase intracellular zinc levels and should result in a maximal fluorescence signal.

  • Negative Control (Zinc Depletion): After loading with this compound, treat the cells with a membrane-permeant, high-affinity zinc chelator like TPEN (10-20 µM) for 5-10 minutes. This should quench the fluorescence signal, confirming its zinc dependency.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Place the imaging dish on the microscope stage within an environmental chamber set to 37°C and 5% CO₂.[13]

  • Locate Cells: Use brightfield or DIC to locate and focus on a healthy field of cells.

  • Image Acquisition:

    • Switch to fluorescence illumination. While specific spectral properties for the this compound-zinc complex are not widely published, they are expected to be similar to other 8HQ-zinc complexes.[6] Use the following settings as a starting point, but optimize based on your specific instrument:

      • Excitation: ~360-380 nm

      • Emission: ~480-520 nm

    • Adjust exposure time and excitation intensity to the lowest possible level that provides a good signal, in order to minimize phototoxicity and photobleaching, especially for time-lapse imaging.[13][15]

  • Time-Lapse Imaging: For dynamic studies, acquire images at set intervals (e.g., every 1-5 minutes). Use the microscope's autofocus feature sparingly to limit light exposure.[13]

cluster_workflow Experimental Workflow p1 1. Plate Cells (Glass-bottom dish, 50-70% confluency) p2 2. Prepare Working Solution (1-10 µM Probe in HBSS) p1->p2 p3 3. Load Cells (15-30 min at 37°C) p2->p3 p4 4. Wash Twice (Remove unbound probe with HBSS) p3->p4 p5 5. Image Cells (37°C, 5% CO₂) p4->p5 p6 6. Data Analysis (Quantify fluorescence intensity) p5->p6

Caption: Step-by-step workflow for live-cell imaging with this compound.

Data Interpretation and Quantitative Analysis

A qualitative assessment involves observing the localization and relative brightness of the fluorescence signal. An increase in fluorescence intensity over time or in response to a stimulus suggests an increase in the concentration of intracellular labile zinc. For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity within user-defined regions of interest (ROIs) drawn around individual cells or subcellular compartments. Normalize the fluorescence intensity against the background to determine the fold-change in signal.

Table 2: Recommended Protocol Parameters

ParameterRecommended ValueNotes
Stock Solution 10 mM in DMSOStore at -20°C, protected from light.
Working Concentration 1-10 µM in HBSSMust be optimized for each cell type.
Incubation Time 15-30 minutesLonger times may increase cytotoxicity.
Excitation Wavelength ~370 nmEmpirically determine the optimal wavelength.
Emission Wavelength ~500 nmEmpirically determine the optimal wavelength.
Imaging Temperature 37°C with 5% CO₂Critical for maintaining cell health.[13]

Safety and Handling

This compound is intended for research use only.[4] As with all chemical reagents, proper safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the compound in its solid form or as a concentrated stock solution.[16][17]

  • Handling: Avoid formation of dust and aerosols. Avoid breathing dust or vapors.[16][18] Handle in a well-ventilated area or chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

  • First Aid: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[17][19] If inhaled, move to fresh air.[16]

References

  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods in Enzymology.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers.
  • This compound | CAS 13207-63-1. BenchChem.
  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (n.d.). ACS Publications.
  • Exploring 5-Chloro-7-Iodoquinolin-8-ol: Properties, Applications, and Manufacturing. SYNTHEZOL.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers.
  • Clioquinol - Solubility of Things. Solubilityofthings.com.
  • 5-Chloro-7-iodo-8-quinolinol. Sigma-Aldrich.
  • 5-Iodo-8-quinolinol. PubChem.
  • 5,7-Diiodo-8-quinolinol - Safety Data Sheet. ChemicalBook.
  • Highly tunable quinoline-based fluorescent small molecule scaffold for live cell imaging. (2018). Nature Communications.
  • 5,7-Diiodo-8-quinolinol. ChemicalBook.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). Cancer Biology & Therapy.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega.
  • 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ResearchGate.
  • Using In Vitro Live-cell Imaging to Explore Chemotherapeutics Delivered by Lipid-based Nanoparticles. (2017). Journal of Visualized Experiments.
  • Live-Cell Imaging. Thermo Fisher Scientific.
  • Hydroxyquinolines as iron chelators. (2006). Current Medicinal Chemistry.

Sources

Application Notes & Protocols: The Role of 8-Hydroxyquinoline Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating Metal-Protein Attenuating Compounds

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the application of 8-hydroxyquinoline derivatives, such as 5-iodoquinolin-8-ol and its analogues, in the context of Alzheimer's disease (AD) research. We will delve into the scientific rationale, mechanism of action, and detailed protocols for evaluating these compounds as potential therapeutic agents.

Introduction: The Metal Hypothesis of Alzheimer's Disease

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease.[1] A compelling body of evidence, often termed the "metal hypothesis," suggests that the dyshomeostasis of metal ions, particularly copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), is critically involved in this process.[2][3][4] These metal ions are known to bind to Aβ peptides, promoting their aggregation into neurotoxic oligomers and stabilizing the formation of amyloid plaques.[5][6] This interaction not only accelerates plaque formation but can also catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and further neuronal damage.[3][4]

This hypothesis provides the foundational logic for exploring metal-protein attenuating compounds (MPACs) as a therapeutic strategy.[7] These molecules are designed to modulate the interaction between metal ions and proteins. 8-hydroxyquinolines (8-OHQ) are a prominent class of such compounds, capable of chelating these metal ions and restoring their normal homeostasis.[8]

Clioquinol (5-chloro-7-iodo-8-quinolinol or PBT1), a derivative containing the this compound scaffold, was one of the first MPACs to be repurposed for AD research.[5][7] Its ability to cross the blood-brain barrier and chelate copper and zinc made it a promising candidate.[9][10] Preclinical studies in transgenic mice showed that oral clioquinol treatment could significantly decrease brain Aβ deposition.[7] This pioneering work led to the development of second-generation compounds like PBT2, which also target metal-Aβ interactions.[5][11][12]

Mechanism of Action: Metal Chelation and Ionophore Activity

The therapeutic potential of 8-hydroxyquinoline derivatives lies in their dual function as both metal chelators and ionophores.[5][7][10]

  • Chelation and Disaggregation of Amyloid Plaques : In the extracellular space, compounds like clioquinol can bind to copper and zinc ions that are cross-linking Aβ peptides within plaques. By sequestering these metal ions, the chelator disrupts the integrity of the aggregates, promoting their dissolution.[5][6][13]

  • Ionophore Activity and Cellular Homeostasis : Beyond simple chelation, these compounds can act as ionophores, transporting metal ions across cell membranes. It is hypothesized that AD involves not only an excess of extracellular metals but also a deficit of intracellular copper and zinc. By forming lipid-soluble complexes with these metals, 8-OHQ derivatives can facilitate their transport into neurons, potentially restoring the function of essential metalloenzymes and alleviating intracellular stress.[5][7]

This proposed mechanism is visualized in the diagram below.

Mechanism_of_Action cluster_neuron Neuron Abeta Amyloid-Beta (Aβ) Monomers Plaque Neurotoxic Aβ Plaque (Aggregated) Abeta->Plaque Aggregation Metals Cu²⁺, Zn²⁺ Metals->Plaque Stabilizes Plaque->Abeta Disaggregation MPAC 8-OHQ Derivative (e.g., Clioquinol) MPAC->Metals Chelates MPAC_Complex MPAC-Metal Complex MPAC->MPAC_Complex Forms Complex Neuron_Membrane Intracellular_Metals Restored Intracellular Cu²⁺, Zn²⁺ Levels Homeostasis Improved Neuronal Health & Function Intracellular_Metals->Homeostasis MPAC_Complex->Neuron_Membrane Crosses Membrane MPAC_Complex->Intracellular_Metals Ionophore Activity (Transports Metals Inside)

Caption: Mechanism of 8-OHQ Derivatives in Alzheimer's Disease.

Preclinical and Clinical Insights

Research into clioquinol and its successor, PBT2, has provided valuable proof-of-concept for the metal hypothesis.

CompoundStudy PhaseKey FindingsOutcomeReference
Clioquinol (PBT1) Phase II Clinical TrialIn patients with moderately severe AD, treatment was associated with a decline in plasma Aβ42 levels and a lessening of cognitive deterioration compared to placebo.Showed promise but development was halted due to historical neurotoxicity concerns (SMON) at high doses.[7][13]
PBT2 Phase IIa Clinical TrialWell-tolerated at tested doses. Significantly lowered cerebrospinal fluid (CSF) levels of Aβ42 and improved executive function in patients with early AD.Development for AD was discontinued after a partial clinical hold by the FDA due to safety concerns at higher, potentially more effective doses.[11][12][14][15]

These trials, while not leading to an approved drug, underscore the potential of targeting metal-Aβ interactions and provide a strong rationale for developing new, safer 8-hydroxyquinoline derivatives.[13][15]

Experimental Protocols

Here we provide foundational protocols for the in vitro evaluation of 8-hydroxyquinoline derivatives like this compound. These assays are designed to test the core hypotheses of metal chelation and inhibition of Aβ aggregation.

Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay quantitatively measures the formation of β-sheet-rich structures, characteristic of amyloid fibrils, using the fluorescent dye Thioflavin T (ThT).

Objective: To determine if the test compound inhibits metal-induced or self-induced aggregation of Aβ peptides.

Materials:

  • Synthetic Amyloid-Beta (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Thioflavin T (ThT) stock solution

  • Assay Buffer (e.g., 20mM Phosphate Buffer, pH 8.0, with 150mM NaCl)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Metal salt solutions (e.g., CuCl₂, ZnCl₂)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capability (Excitation: ~450nm, Emission: ~485nm)

Step-by-Step Methodology:

  • Preparation of Monomeric Aβ(1-42):

    • To ensure the starting material is monomeric and free of pre-existing aggregates, first dissolve the lyophilized Aβ peptide in HFIP to a concentration of 1 mg/ml.[16][17]

    • Aliquot the solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood, followed by vacuum drying for 1-2 hours to form a peptide film.[16] Store aliquots at -80°C.

    • Immediately before use, resuspend the peptide film in DMSO to a concentration of 5 mM.[17] This is your monomeric Aβ stock.

  • Assay Setup:

    • In the 96-well plate, set up the following conditions in triplicate:

      • Control (Aβ alone): Aβ stock + Assay Buffer

      • Metal-Induced Aggregation: Aβ stock + Metal Solution (e.g., Cu²⁺) + Assay Buffer

      • Inhibition Test: Aβ stock + Metal Solution + Test Compound (at various concentrations) + Assay Buffer

      • Blanks: Corresponding wells without Aβ for each condition to subtract background fluorescence.

    • Dilute the Aβ stock into the assay buffer to a final concentration of 10-20 µM.

    • Add the metal solution to a final concentration that robustly induces aggregation (e.g., 20-40 µM Cu²⁺).

    • Add the test compound across a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Finally, add ThT to each well to a final concentration of 10-20 µM.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C. For kinetic studies, place it in a plate reader set to take fluorescence readings every 15-30 minutes for 24-48 hours. For endpoint analysis, incubate for 24 hours.[16]

    • Measure fluorescence at Ex: 450nm / Em: 485nm.

  • Data Analysis:

    • Subtract the background fluorescence from the corresponding sample wells.

    • Plot fluorescence intensity versus time for kinetic analysis or compare endpoint fluorescence values.

    • Calculate the percentage of inhibition for the test compound relative to the metal-induced aggregation control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of Aβ aggregation).

Protocol 2: Assessing Metal Chelation Properties

This protocol uses a colorimetric or fluorescent indicator dye that responds to the presence of free metal ions in solution. A chelating agent will sequester the metal ions, causing a measurable change in the indicator's signal.

Objective: To confirm that the test compound can chelate Cu²⁺ and Zn²⁺ ions.

Materials:

  • Test compound (e.g., this compound)

  • Metal salt solutions (CuCl₂, ZnCl₂)

  • Buffer (e.g., HEPES or Tris, pH 7.4)

  • Metallochromic indicator (e.g., Newport Green for Zn²⁺, Zincon for Cu²⁺)

  • 96-well clear or black microplate

  • Spectrophotometer or fluorescence plate reader

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add buffer to all wells.

    • Add the metal salt solution to a fixed final concentration (e.g., 50 µM).

    • Add the indicator dye to a concentration that gives a robust signal in the presence of the metal.

    • Add the test compound in a serial dilution to create a range of concentrations.

    • Include controls: Metal + Indicator (no compound) and Indicator alone (no metal).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 15-30 minutes to allow the chelation reaction to reach equilibrium.

    • Measure the absorbance or fluorescence at the appropriate wavelength for the chosen indicator.

  • Data Analysis:

    • The signal from the indicator will decrease (or increase, depending on the dye) as the test compound chelates the metal ions.

    • Plot the change in signal against the concentration of the test compound.

    • This allows for a qualitative and semi-quantitative assessment of the compound's chelating ability and stoichiometry.

Experimental_Workflow start Start: Synthesize or Procure 8-OHQ Compound prep_abeta Prepare Monomeric Aβ (1-42) Peptide start->prep_abeta chelation_assay Protocol 2: Metal Chelation Assay start->chelation_assay tht_assay Protocol 1: Thioflavin T Aggregation Assay prep_abeta->tht_assay analyze_tht Analyze Aggregation Inhibition (IC₅₀) tht_assay->analyze_tht analyze_chelation Confirm Cu²⁺/Zn²⁺ Binding chelation_assay->analyze_chelation neurotoxicity Cell-Based Assays: Assess Neuroprotection & Toxicity (e.g., PC12, SH-SY5Y cells) analyze_tht->neurotoxicity analyze_chelation->neurotoxicity bbb In Vitro BBB Model (e.g., PAMPA) neurotoxicity->bbb conclusion Evaluate Therapeutic Potential bbb->conclusion

Sources

5-Iodoquinolin-8-ol: Application Notes and Protocols for Zinc and Copper Ionophore Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of 5-Iodoquinolin-8-ol in Metal Ion Homeostasis

This compound, a halogenated derivative of 8-hydroxyquinoline, is a lipophilic molecule capable of acting as an ionophore, facilitating the transport of divalent metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), across biological membranes.[1] Its structural analog, clioquinol (5-chloro-7-iodo-8-quinolin-8-ol), has been extensively studied for its ability to modulate metal ion homeostasis, with implications in neurodegenerative diseases and oncology.[2][3][4][5] This guide provides a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its application in research settings.

The therapeutic and research potential of this compound stems from its ability to act as a metal protein attenuating compound (MPAC).[4] It can chelate extracellular metal ions, transport them into the cell, and release them, thereby influencing a variety of cellular processes.[3] For instance, in the context of Alzheimer's disease, it is hypothesized that by restoring metal ion balance, these compounds can disrupt the metal-Aβ peptide interactions that contribute to plaque formation.[4][5] In cancer research, the delivery of zinc and copper into cancer cells by ionophores like clioquinol has been shown to induce apoptosis.[6][7]

This document will provide detailed methodologies for the preparation of this compound, its application in cell culture, and the subsequent analysis of its ionophoric activity for zinc and copper.

Mechanism of Action: A Visualized Pathway

This compound functions by forming a neutral, lipid-soluble complex with divalent cations like Zn²⁺ and Cu²⁺. This complex can then diffuse across the cell membrane down the concentration gradient. Once inside the cell, the complex dissociates, releasing the metal ion into the intracellular environment. The ionophore can then return to the extracellular space to bind with another ion.

Ionophore_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ion_ext Zn²⁺ / Cu²⁺ Complex_mem [Metal-Ionophore] Complex (Lipophilic) Ion_ext->Complex_mem Complexation Ionophore_ext This compound Ionophore_ext->Complex_mem Ion_int Zn²⁺ / Cu²⁺ Complex_mem->Ion_int Dissociation Ionophore_int This compound Complex_mem->Ionophore_int Ionophore_int->Ionophore_ext Diffusion

Caption: Mechanism of this compound mediated ion transport.

Experimental Protocols

Preparation of this compound and Metal Ion Stock Solutions

Objective: To prepare sterile, accurate stock solutions for cell culture experiments.

Materials:

  • This compound (CAS 13207-63-1)[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Zinc Chloride (ZnCl₂)

  • Copper (II) Chloride (CuCl₂)

  • Nuclease-free water

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile filters (0.22 µm)

Protocol:

  • This compound Stock Solution (10 mM):

    • Accurately weigh 2.71 mg of this compound (MW: 271.05 g/mol ).

    • Dissolve in 1 mL of DMSO to make a 10 mM stock solution.

    • Vortex until fully dissolved.

    • Sterile filter the solution using a 0.22 µm syringe filter into a sterile 1.5 mL tube.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Metal Ion Stock Solutions (100 mM):

    • Zinc Chloride (ZnCl₂): Dissolve 1.363 g of ZnCl₂ (MW: 136.30 g/mol ) in 100 mL of nuclease-free water.

    • Copper (II) Chloride (CuCl₂): Dissolve 1.345 g of CuCl₂ (MW: 134.45 g/mol ) in 100 mL of nuclease-free water.

    • Sterile filter each solution into a sterile 50 mL conical tube.

    • Store at 4°C.

Table 1: Stock Solution Summary

ReagentMolecular Weight ( g/mol )Stock ConcentrationSolventStorage
This compound271.0510 mMDMSO-20°C
Zinc Chloride (ZnCl₂)136.30100 mMNuclease-free water4°C
Copper (II) Chloride (CuCl₂)134.45100 mMNuclease-free water4°C
In Vitro Assessment of Zinc Ionophore Activity using Fluorescence Microscopy

Objective: To visualize and semi-quantify the transport of zinc into cultured cells mediated by this compound using a zinc-sensitive fluorescent probe.

Principle: FluoZin-3 is a fluorescent indicator that exhibits a significant increase in fluorescence intensity upon binding to zinc. By loading cells with the acetoxymethyl (AM) ester form of FluoZin-3, which is cell-permeable, and then treating with this compound in the presence of extracellular zinc, the influx of zinc can be monitored by an increase in intracellular fluorescence.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • Black, clear-bottom 96-well plates

  • FluoZin-3, AM ester

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution (10 mM)

  • ZnCl₂ stock solution (100 mM)

  • Fluorescence microscope with appropriate filters for FluoZin-3 (Excitation/Emission: ~494/516 nm)

Protocol:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

    • Incubate at 37°C, 5% CO₂ overnight.

  • Loading with FluoZin-3 AM:

    • Prepare a loading solution of 2 µM FluoZin-3 AM in HBSS. To aid in solubilization, first, mix the FluoZin-3 AM with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in HBSS.[1]

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the FluoZin-3 AM loading solution to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well and incubate for a further 30 minutes to allow for complete de-esterification of the dye.

  • Treatment and Imaging:

    • Prepare treatment solutions in HBSS containing a final concentration of 5-20 µM this compound and 10-50 µM ZnCl₂. Include controls:

      • Vehicle control (DMSO)

      • This compound alone

      • ZnCl₂ alone

    • Capture baseline fluorescence images (t=0) of the loaded cells.

    • Aspirate the HBSS and add 100 µL of the respective treatment solutions to the wells.

    • Immediately begin acquiring fluorescence images at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cells in each well at each time point using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the fluorescence intensity at each time point to the baseline fluorescence (F/F₀).

    • Plot the change in fluorescence over time for each treatment condition.

Fluorescence_Assay_Workflow A Seed cells in 96-well plate B Load cells with FluoZin-3 AM A->B C Wash to remove extracellular dye B->C D Acquire baseline fluorescence images C->D E Add this compound + ZnCl₂ D->E F Time-lapse fluorescence microscopy E->F G Image analysis (quantify intensity) F->G H Plot fluorescence change over time G->H

Caption: Workflow for the zinc ionophore fluorescence assay.

Quantification of Intracellular Copper using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Objective: To quantitatively measure the total intracellular copper concentration following treatment with this compound.

Principle: ICP-MS is a highly sensitive analytical technique that can detect and quantify trace elements with a high degree of accuracy.[8] Cells are treated with the ionophore and an external source of copper. After treatment, the cells are thoroughly washed to remove extracellular copper, lysed, and the total intracellular copper content is measured by ICP-MS.

Materials:

  • Cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • EDTA solution (0.5 M)

  • Trypsin-EDTA

  • Nitric acid (trace metal grade)

  • Cell counter (e.g., hemocytometer or automated counter)

  • ICP-MS instrument

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Prepare treatment media containing 5-20 µM this compound and 10-50 µM CuCl₂. Include appropriate vehicle and single-agent controls.

    • Aspirate the growth medium and add the treatment media to the cells.

    • Incubate for the desired time (e.g., 1-4 hours).

  • Cell Harvesting and Washing:

    • Aspirate the treatment medium.

    • Wash the cell monolayer three times with ice-cold PBS containing 1 mM EDTA to chelate and remove any remaining extracellular copper.

    • Wash twice with ice-cold PBS to remove residual EDTA.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

    • Take an aliquot for cell counting.

  • Sample Preparation for ICP-MS:

    • Centrifuge the remaining cell suspension and discard the supernatant.

    • Add a known volume of concentrated nitric acid (e.g., 100 µL) to the cell pellet to digest the organic material.

    • Incubate at 60-80°C for at least 1 hour or until the pellet is completely dissolved.

    • Dilute the digested sample with nuclease-free water to a final nitric acid concentration compatible with the ICP-MS instrument (typically 1-2%).

  • ICP-MS Analysis:

    • Prepare a series of copper standards of known concentrations for calibration.

    • Analyze the samples on the ICP-MS instrument according to the manufacturer's instructions.

    • The instrument will provide the copper concentration in the diluted sample (e.g., in µg/L).

  • Data Calculation:

    • Calculate the total mass of copper in the original sample.

    • Normalize this value to the number of cells in the sample to obtain the intracellular copper concentration per cell (e.g., in fg/cell).

Cell Permeability Assay (Caco-2 Transwell Model)

Objective: To assess the ability of this compound to cross a model of the intestinal epithelium.

Principle: The Caco-2 cell line, when grown on a semi-permeable membrane in a Transwell system, forms a polarized monolayer with tight junctions that mimics the human intestinal barrier. By adding the compound to the apical (AP) side and measuring its appearance on the basolateral (BL) side over time, the apparent permeability coefficient (Papp) can be determined.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Complete Caco-2 culture medium

  • Transport buffer (e.g., HBSS)

  • This compound

  • LC-MS/MS or HPLC for compound quantification

  • Lucifer Yellow as a marker for monolayer integrity

Protocol:

  • Caco-2 Monolayer Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density.

    • Culture for 21 days to allow for differentiation and formation of a tight, polarized monolayer. Change the medium every 2-3 days.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add transport buffer containing a known concentration of this compound (e.g., 10 µM) to the apical chamber (donor).

    • Add fresh transport buffer to the basolateral chamber (receiver).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh buffer.

    • At the end of the experiment, take a sample from the apical chamber.

    • To assess monolayer integrity, add Lucifer Yellow to the apical chamber and measure its transport to the basolateral side.

  • Sample Analysis and Calculation:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

References

Sources

Application Note: Quantitative Imaging of Intracellular Labile Zinc Using 5-Iodoquinolin-8-ol (Clioquinol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intracellular Zinc

Zinc is an essential trace element, integral to a vast array of cellular processes. It serves as a structural component for thousands of proteins, including transcription factors and enzymes, and acts as a signaling molecule in its own right. The disruption of tightly regulated intracellular zinc homeostasis is implicated in numerous pathologies, including neurodegenerative diseases, cancer, and diabetes.[1] Consequently, the ability to accurately quantify dynamic changes in the "labile" or "mobile" pool of intracellular zinc is of paramount importance for both basic research and therapeutic development.

This application note provides a comprehensive guide to the use of 5-iodoquinolin-8-ol, also known as Clioquinol, for the quantitative measurement of intracellular labile zinc. While traditionally known as an antifungal agent and more recently investigated for neurodegenerative diseases, Clioquinol's utility in the lab stems from its dual function as a zinc ionophore and a fluorescent sensor.[2]

Why this compound?

Derivatives of 8-hydroxyquinoline are classic fluorogenic chelators for zinc ions.[3] this compound forms a stable complex with Zn²⁺, leading to a significant enhancement of its fluorescence—a "turn-on" response that can be harnessed for detection.[4][5] Its key advantages include:

  • Cell Permeability: Its lipophilic nature allows it to readily cross cell membranes to access intracellular zinc pools.

  • Ionophoric Activity: It can transport zinc ions across biological membranes, which, while a critical consideration for experimental design, also allows for the controlled manipulation of intracellular zinc levels.[2]

  • Fluorescence Enhancement: The formation of the Zn²⁺-(this compound)₂ complex restricts intramolecular rotation, leading to a significant increase in fluorescence quantum yield.[4][6]

This guide will detail the mechanism, provide validated protocols for cell preparation, probe loading, and imaging, and describe the necessary controls and calibration procedures for achieving robust, quantitative data.

Principle of Detection: Mechanism of Action

The fluorescence of this compound is intrinsically low. However, upon chelating a zinc ion, a highly fluorescent and stable 2:1 complex is formed. The nitrogen and oxygen atoms of the hydroxyquinoline moiety coordinate with the Zn²⁺ ion.[3][7] This coordination inhibits the excited-state intramolecular proton transfer (ESIPT) process, which is a primary pathway for non-radiative decay in the free ligand.[4][5] By blocking this quenching pathway, the fluorescence emission is dramatically enhanced upon zinc binding.

The primary reaction is as follows:

2 (this compound) + Zn²⁺ ↔ [Zn(this compound)₂] (Low Fluorescence) ↔ (High Fluorescence)

This equilibrium is the basis for its use as a sensor. The measured fluorescence intensity is directly proportional to the concentration of the formed zinc complex, which in turn depends on the concentration of labile intracellular zinc.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space CQ_out Clioquinol (CQ) CQ_in Clioquinol (CQ) CQ_out->CQ_in Passive Diffusion Complex [Zn(CQ)₂] (Highly Fluorescent) CQ_in->Complex Binds 2:1 Zn Labile Zn²⁺ Zn->Complex Fluorescence Detectable Fluorescence Complex->Fluorescence Emits Light

Caption: Workflow of this compound (Clioquinol) for intracellular zinc detection.

Core Experimental Protocol

This protocol is a robust starting point for adherent mammalian cell lines. Optimization of concentrations and incubation times is recommended for each specific cell type and experimental condition.

Required Materials
  • Reagents:

    • This compound (Clioquinol, CQ)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

    • Cell culture medium (e.g., DMEM) with serum

    • Zinc Sulfate (ZnSO₄) for positive control

    • N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) for negative control[8][9]

    • Poly-D-Lysine (for coating plates/coverslips, if needed)[10]

  • Equipment:

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~360 nm excitation and ~510 nm emission)

    • Microplate reader with fluorescence capability (optional, for high-throughput assays)

    • Standard cell culture incubator (37°C, 5% CO₂)

    • Automated plate washer or multichannel pipette for washing steps[10]

Step-by-Step Methodology

Step 1: Cell Seeding (24-48 hours prior)

  • Seed cells onto a suitable imaging vessel (e.g., glass-bottom 96-well plates, chambered coverglass).

  • Culture until they reach 60-80% confluency. A sub-confluent monolayer is crucial to ensure healthy cells and clear imaging of individual cells.

Step 2: Reagent Preparation (Day of experiment)

  • CQ Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • CQ Working Solution (5-20 µM): Dilute the 10 mM stock solution into pre-warmed (37°C) HBSS or serum-free medium. The optimal concentration should be determined empirically (see Section 4.1).

  • TPEN Stock Solution (10 mM): Dissolve TPEN in DMSO. Store at 4°C.[8]

  • Zinc Stock Solution (100 mM): Dissolve ZnSO₄ in sterile water.

Step 3: Probe Loading

  • Aspirate the culture medium from the cells.

  • Wash the cells gently once with pre-warmed HBSS.

  • Add the CQ working solution to the cells.

  • Incubate for 20-30 minutes at 37°C, protected from light. The lipophilic nature of CQ allows for rapid entry into the cell.

Step 4: Washing

  • Aspirate the CQ loading solution.

  • Wash the cells twice with pre-warmed HBSS to remove extracellular probe, which can contribute to background fluorescence.

  • Add fresh, pre-warmed HBSS or imaging buffer to the cells for imaging.

Step 5: Fluorescence Imaging and Data Acquisition

  • Place the plate or slide on the fluorescence microscope stage.

  • Excite the sample at approximately 360-380 nm and collect the emission at approximately 500-530 nm . These values can be optimized based on the specific spectral properties of the zinc-bound complex and the available filter sets.

  • Acquire images of the basal zinc levels.

  • For time-course experiments or to test zinc influx, add your stimulus or exogenous zinc and acquire images at desired intervals.

Establishing a Self-Validating System: Controls & Calibration

For quantification, it is insufficient to simply measure fluorescence. A rigorous set of controls is required to validate the signal's specificity and to calibrate the fluorescence intensity to an approximate zinc concentration.[11]

Essential Controls
  • Negative Control (Minimum Fluorescence, R_min): After measuring the basal fluorescence, treat a subset of cells with a high-affinity, cell-permeable zinc chelator like TPEN (5-10 µM) .[8][12] This will sequester intracellular labile zinc, and the resulting fluorescence signal should decrease significantly, representing the zinc-free state of the probe.[9] A minimal drop in fluorescence may indicate that the basal labile zinc pool is very low or that the probe is non-specifically binding or auto-fluorescent.

  • Positive Control (Maximum Fluorescence, R_max): To determine the probe's maximum fluorescence response, saturate it with zinc. Treat cells with a high concentration of zinc (e.g., 100-200 µM ZnSO₄ ) in the presence of an ionophore (in this case, Clioquinol itself can serve this purpose, or pyrithione can be added to facilitate rapid equilibration).[11][13] This provides the signal for a zinc-saturated state.

Caption: In situ calibration workflow for determining F_min and F_max.

In Situ Calibration and Quantification

While precise absolute quantification is challenging, an estimation of the intracellular labile zinc concentration ([Zn²⁺]ᵢ) can be made using the following equation, derived from the principles of ion-indicator binding kinetics:[11]

[Zn²⁺]ᵢ = K_d * [(F - F_min) / (F_max - F)]

Where:

  • K_d is the dissociation constant of the this compound-Zn²⁺ complex. This value must often be determined empirically under conditions that mimic the intracellular environment, as it can be influenced by pH and viscosity.

  • F is the experimental fluorescence intensity of the sample.

  • F_min is the fluorescence intensity after treatment with TPEN.

  • F_max is the fluorescence intensity after saturation with excess zinc.

ParameterDescriptionTypical Protocol Step
F_basal Fluorescence of CQ-loaded cells under resting conditions.Step 5 (initial measurement)
F_min Minimum fluorescence after chelating all available zinc.Add 5-10 µM TPEN for 5-10 min.
F_max Maximum fluorescence when the probe is saturated with zinc.Add 100-200 µM ZnSO₄ for 5-10 min.
K_d Dissociation constant of the CQ-Zn²⁺ complex.Literature-derived or determined via in vitro titration.

Causality Note: The in situ calibration is critical because it accounts for cell-to-cell variability in probe loading and instrument settings.[11] It normalizes the experimental fluorescence (F) to the full dynamic range of the probe within that specific cell.

Field-Proven Insights & Troubleshooting

  • Cytotoxicity: Clioquinol, especially when complexed with zinc, can be toxic to cells, primarily through mitochondrial damage and the generation of reactive oxygen species.[14] It is essential to perform cytotoxicity assays (e.g., MTT or LDH) to determine a working concentration and incubation time that does not compromise cell viability over the course of the experiment.

  • Ionophore vs. Sensor: Remember that this compound is also a zinc ionophore.[2] This means its presence can alter the very zinc levels you are trying to measure, especially if there is zinc in the extracellular medium. Always use zinc-free buffers during the final washing and imaging steps unless the experimental design requires extracellular zinc.

  • Specificity: While 8-hydroxyquinolines show a strong preference for Zn²⁺, they can also bind other divalent metal ions like Cu²⁺ and Fe²⁺. If significant interference from other metals is suspected, further controls or alternative, more specific probes may be necessary.

  • Photobleaching: The fluorescent complex can be susceptible to photobleaching. Use the lowest possible excitation intensity and exposure time required to obtain a good signal-to-noise ratio.

Conclusion

This compound is a powerful and accessible tool for the study of intracellular zinc dynamics. Its utility as both a fluorescent sensor and an ionophore provides a unique means to both measure and manipulate cellular zinc. By implementing the rigorous controls and calibration protocols detailed in this guide, researchers can achieve reliable, quantitative insights into the critical role of zinc signaling in health and disease.

References

  • Dickinson, B. C., & Chang, C. J. (2011). Tools and techniques for illuminating the cell biology of zinc. PMC - NIH. Retrieved from [Link]

  • Hess, K. A., et al. (2018). Techniques for measuring cellular zinc. PMC - NIH. Retrieved from [Link]

  • Chen, Y., et al. (2020). Using zinc ion-enhanced fluorescence of sulfur quantum dots to improve the detection of the zinc(II)-binding antifungal drug clioquinol. ResearchGate. Retrieved from [Link]

  • Kaur, K., et al. (2016). Tris(2-pyridylmethyl)amine (TPA) as a membrane-permeable chelator for interception of biological mobile zinc. PMC - NIH. Retrieved from [Link]

  • Wang, Y., et al. (2022). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. MDPI. Retrieved from [Link]

  • Donadelli, M., et al. (2008). Clioquinol targets zinc to lysosomes in human cancer cells. PubMed. Retrieved from [Link]

  • Wang, D., et al. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. Retrieved from [Link]

  • Siddiqui, S., et al. (2020). Influence of the TPEN chelator on cell viability and intracellular zinc.... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). TPEN. Retrieved from [Link]

  • Arbiser, J. L., et al. (1998). Clioquinol-zinc chelate: a candidate causative agent of subacute myelo-optic neuropathy. PubMed. Retrieved from [Link]

  • Thorson, K., et al. (2021). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. PMC - NIH. Retrieved from [Link]

  • Burdette, S. C., et al. (2003). A tautomeric zinc sensor for ratiometric fluorescence imaging: Application to nitric oxide-induced release of intracellular zinc. PMC - PubMed Central. Retrieved from [Link]

  • Zhang, X., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PMC - NIH. Retrieved from [Link]

  • Rosli, N. S., et al. (2022). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Retrieved from [Link]

  • Park, S., et al. (2019). Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish. PubMed. Retrieved from [Link]

  • Zhang, X., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ResearchGate. Retrieved from [Link]

  • da Silva, J. C. J., et al. (2007). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. ResearchGate. Retrieved from [Link]

  • Feng, J., et al. (2018). New approach to synthesis Zinc(II)-(8-hydroxyquinoline) complex and its luminescent property. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2022). Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands. Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Wang, C., et al. (2022). Synthesis and anticancer mechanisms of zinc(II)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands. ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocol: Evaluating the Cytotoxicity of 5-Iodoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to designing and executing a robust experimental protocol for assessing the cytotoxicity of 5-iodoquinolin-8-ol. While specific cytotoxic data for this compound is not extensively published, this protocol is built upon the well-established principles and observed mechanisms of the broader 8-hydroxyquinoline (8-HQ) class of compounds. The methodologies outlined herein are designed to be broadly applicable and provide a strong foundation for investigating the potential of this and related compounds.

Introduction: The Therapeutic Potential and Cytotoxic Profile of 8-Hydroxyquinolines

8-Hydroxyquinoline and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] A key aspect of their bioactivity stems from their function as potent metal chelators.[4] The ability of the 8-hydroxyquinoline scaffold to bind with divalent metal ions like copper (Cu²⁺) and zinc (Zn²⁺) is central to their mechanism of action.[4] This chelation can disrupt metal homeostasis within cells, leading to a cascade of events that can culminate in cell death.

The cytotoxicity of 8-HQ derivatives is often linked to the generation of reactive oxygen species (ROS), which induces oxidative stress and subsequent cellular damage.[5][6] The formation of metal-ligand complexes can enhance this effect, with some studies showing that the co-administration of copper can potentiate the cytotoxic effects of 8-HQ compounds.[7][8] Furthermore, these compounds have been implicated in the inhibition of critical cellular pathways, such as the NF-κB signaling pathway and proteasome activity, which are crucial for cancer cell survival and proliferation.[9][10]

Given this background, assessing the cytotoxic profile of a novel 8-HQ derivative like this compound is a critical step in evaluating its therapeutic potential. This protocol will detail two complementary assays to provide a comprehensive understanding of its effects on cell viability: a metabolic-based assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase - LDH).

Experimental Design & Rationale

A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic mechanism.

  • Metabolic Viability Assay (MTT): This colorimetric assay measures the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[11] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11] This assay provides a robust measure of overall cell health and proliferation.

  • Membrane Integrity Assay (LDH): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon plasma membrane damage.[6] An increase in extracellular LDH is a hallmark of necrosis or late-stage apoptosis and provides a direct measure of cell lysis.

By employing both assays, researchers can distinguish between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (cell death leading to membrane rupture, detected by LDH).

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture compound_prep This compound Stock Solution Preparation plate_seeding Cell Seeding in 96-well Plates compound_prep->plate_seeding treatment Treatment with Serial Dilutions of this compound plate_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add ldh_supernatant Collect Supernatant incubation->ldh_supernatant mtt_incubate Incubate (2-4 hours) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan Crystals mtt_incubate->mtt_solubilize mtt_read Measure Absorbance (570 nm) mtt_solubilize->mtt_read data_norm Data Normalization to Controls mtt_read->data_norm ldh_reagent Add LDH Reaction Mixture ldh_supernatant->ldh_reagent ldh_incubate Incubate (30 min) ldh_reagent->ldh_incubate ldh_read Measure Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->data_norm ic50_calc IC50 Value Calculation data_norm->ic50_calc graphing Dose-Response Curve Generation ic50_calc->graphing

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Detailed Experimental Protocols

PART 1: Cell Culture and Compound Preparation
  • Cell Line Selection: Choose appropriate human cancer cell lines for your study. Common choices include HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer), as these have been used in studies with related compounds.[7][8][10] Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO).

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

    • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

PART 2: MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A typical concentration range to start with could be 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in culture medium only.

      • Medium Blank: Wells with culture medium but no cells, to determine background absorbance.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

PART 3: LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Part 2, steps 1 and 2).

  • LDH Assay Procedure:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Add 50 µL of stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[13]

    • Controls for LDH Assay:

      • Spontaneous LDH Release: Supernatant from untreated cells.

      • Maximum LDH Release: Treat untreated cells with a lysis buffer (provided in most kits) for 45 minutes before collecting the supernatant.

      • Vehicle Control: Supernatant from cells treated with the vehicle (DMSO).

Data Analysis and Interpretation

  • Calculation of Cell Viability (%):

    • MTT Assay: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • LDH Assay: % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • IC₅₀ Determination:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.[14][15]

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.

Sample Data Presentation
Compound Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)1000
0.198.2 ± 3.12.5 ± 0.8
185.7 ± 4.515.3 ± 2.1
1052.1 ± 5.248.9 ± 3.7
5015.3 ± 2.882.4 ± 4.9
1005.6 ± 1.995.1 ± 2.3

Proposed Mechanism of Action: A Signaling Pathway Perspective

Based on the literature for related 8-hydroxyquinoline compounds, a plausible mechanism of action for this compound involves metal ion chelation and the subsequent induction of oxidative stress.

Signaling Pathway Diagram

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space compound This compound complex Metal-Compound Complex compound->complex Chelation metal_ion Metal Ions (Cu²⁺, Zn²⁺) metal_ion->complex ros Increased ROS complex->ros Redox Cycling stress Oxidative Stress ros->stress dna_damage DNA Damage stress->dna_damage mito_dysfunction Mitochondrial Dysfunction stress->mito_dysfunction apoptosis Apoptosis dna_damage->apoptosis mito_dysfunction->apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, incorporate the following practices:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate the assay's performance.

  • Biological and Technical Replicates: Perform each experiment with at least three biological replicates (independent experiments) and three technical replicates (wells within the same experiment) for each condition.[15]

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and rule out cross-contamination.

  • Dose-Response and Time-Course Studies: Evaluate the cytotoxic effects over a range of concentrations and multiple time points to understand the kinetics of the cellular response.

By adhering to these rigorous standards, you can generate high-quality, trustworthy data on the cytotoxic potential of this compound.

References

  • Cater, M. A., et al. (2012). Copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives correlates with their hydrophobicity and does not require caspase activation. Journal of Medicinal Chemistry, 55(23), 10448–10459. Available from: [Link]

  • Cater, M. A., et al. (2012). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry, 55(23), 10448-10459. Available from: [Link]

  • Chen, F. A., et al. (2000). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 52(4), 431–436. Available from: [Link]

  • Cater, M. A., et al. (2012). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry, 55(23), 10448-10459. Available from: [Link]

  • Petrosyan, N. E., et al. (2023). Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light. Molecules, 28(16), 5988. Available from: [Link]

  • Prachayasittikul, V., et al. (2013). 8-hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. Available from: [Link]

  • Bankovska, E., et al. (2020). Cytotoxicity of metal 8-quinolinethiolates. ResearchGate. Available from: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available from: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. Available from: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values of 5-amino-8-hydroxyquinoline (5AHQ) in leukemia and myeloma cell lines. Available from: [Link]

  • De Boeck, M., et al. (1998). Cytotoxicity in pig hepatocytes induced by 8-quinolinol, chloramine-T and natamycin. Toxicology in Vitro, 12(4), 423-429. Available from: [Link]

  • Zhou, H., et al. (2009). Cancer stem/progenitor cell active compound 8-quinolinol in combination with paclitaxel achieves an improved cure of breast cancer in the mouse model. Breast Cancer Research and Treatment, 115(2), 269–277. Available from: [Link]

  • Mesnage, R., et al. (2019). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Toxics, 7(2), 29. Available from: [Link]

  • Borowiak-Sobkowiak, B., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 28(14), 5484. Available from: [Link]

  • Chen, L., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. International Journal of Molecular Sciences, 26(14), 7869. Available from: [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Available from: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11–17. Available from: [Link]

  • Collaborative Drug Discovery. (2025). Why Changing from IC50 to pIC50 Will Change Your Life. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

Sources

Application Notes & Protocols: A Technical Guide to the Chelation and Ionophoric Properties of 5-Iodoquinolin-8-ol in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 5-iodoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline (8HQ), for modulating metal ion homeostasis in biological systems. While specific literature on this compound is emerging, its mechanism and applications can be robustly inferred from the extensive research on its close structural analogs, such as Clioquinol (5-chloro-7-iodo-8-quinolinol) and PBT2.[1][2] This guide synthesizes field-proven insights into the dual functionality of these compounds as both metal chelators and, more significantly, as potent ionophores for divalent metal cations like zinc (Zn²⁺) and copper (Cu²⁺).

The dysregulation of these metal ions is a critical pathological feature in a host of disorders, including neurodegenerative diseases, various cancers, and microbial infections.[3][4][5] Consequently, compounds like this compound serve as invaluable chemical tools to probe the intricate roles of metal ions in cellular processes and as foundational molecules for therapeutic development.

Part 1: The Core Mechanism of Action: Chelation-Facilitated Ionophore Activity

The biological activity of this compound and its congeners stems from the unique chemical architecture of the 8-hydroxyquinoline scaffold. Understanding this mechanism is crucial for designing and interpreting experiments.

Bidentate Chelation: The Foundation

8-hydroxyquinoline is a classic bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and the nitrogen atom of the quinoline ring.[4][5] This forms a stable five-membered ring with the metal ion. For a divalent cation like Zn²⁺ or Cu²⁺, two molecules of this compound typically coordinate with one metal ion, forming a neutral, 2:1 lipophilic complex.[6]

The Role of Halogenation

The iodine atom at the 5-position significantly increases the lipophilicity (fat-solubility) of the molecule compared to the parent 8HQ.[1][5] This property is critical for its biological applications, as it enhances the ability of both the free compound and its metal complex to passively diffuse across the lipid bilayers of cellular and organellar membranes.

Ionophore Function: Transporting Metals into the Cell

While often referred to as a "chelator," the primary mechanism by which this compound exerts its effects in a biological context is through its function as an ionophore (ion carrier).[1][4] The process can be visualized as follows:

  • Extracellular Chelation : Outside the cell, two molecules of this compound bind to an available metal ion (e.g., Zn²⁺).

  • Membrane Traversal : The resulting 2:1 metal-ligand complex is charge-neutral and lipophilic, allowing it to penetrate the cell membrane and enter the cytoplasm.[6]

  • Intracellular Dissociation : Once inside the cell, the complex dissociates, releasing the metal ion and freeing the this compound molecules. This event, driven by intracellular concentration gradients and binding competition from cellular proteins, leads to a rapid increase in the intracellular concentration of "labile" metal ions.[6]

  • Recycling : The freed this compound molecules can then diffuse back out of the cell or travel to organellar membranes to repeat the cycle.

This ionophoric activity effectively shuttles extracellular metals into the cell, bypassing the cell's natural transporter-regulated uptake mechanisms.

Ionophore_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) M1 Metal Ion (M²⁺) ML2_ext Lipophilic Complex (L₂M) M1->ML2_ext Chelation L1 2x Ligand (L) L1->ML2_ext ML2_int L₂M ML2_ext->ML2_int Membrane Diffusion M2 Released M²⁺ (Increases labile pool) Target Downstream Biological Effects M2->Target L2 2x Ligand (L) L2->ML2_ext Recycle ML2_int->M2 Dissociation ML2_int->L2

Caption: Ionophore mechanism of this compound.

Part 2: Applications in Biological and Therapeutic Research

The ability of this compound to precisely manipulate intracellular metal ion concentrations makes it a powerful tool.

Application AreaMechanism & RationaleTypical Conc. Range (Clioquinol)Key References
Cancer Research Acts as a zinc ionophore to elevate intracellular Zn²⁺, which can induce apoptosis by triggering lysosomal membrane permeabilization, inhibiting the proteasome, and modulating kinase activity.[1][5][7]1 - 20 µM[1],[5],[7]
Neuroscience Modulates brain metal homeostasis. Can disrupt the interaction between metals (Cu²⁺, Zn²⁺) and amyloid-beta peptides, potentially dissolving plaques.[2][8] The ionophore activity may also restore metal levels in deficient neurons.[2]1 - 10 µM[8],[2]
Antimicrobial Studies Chelation of essential metal ions (e.g., iron, zinc) required for microbial enzyme function disrupts metabolic pathways and inhibits growth.[9][10] Can also act as an ionophore to disrupt bacterial metal homeostasis.[11]5 - 50 µM[9],[10]
Cell Signaling Used as a tool to rapidly increase intracellular labile zinc or copper to study the downstream effects on metal-sensing signaling pathways, protein function, and gene expression.[12][13]0.5 - 10 µM[12],[13]

Part 3: Experimental Protocols

Scientific integrity requires robust, reproducible protocols. The following sections provide step-by-step methodologies for the effective use of this compound.

Protocol 1: Preparation and Safe Handling

Causality: this compound is a lipophilic small molecule with limited aqueous solubility. Proper solubilization and storage are critical for experimental consistency. As with all quinoline derivatives, appropriate safety measures must be followed.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure:

  • Safety First : Handle the powder in a chemical fume hood. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[14][15]

  • Stock Solution Preparation :

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the final DMSO concentration in your cell culture media.

    • Example: To make a 20 mM stock, dissolve 5.98 mg of this compound (MW = 299.09 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly until fully dissolved. Gentle warming (37°C) may be required.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution is typically stable for several months.

  • Working Solutions : On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.5%).

Protocol 2: Validating Ionophore Activity via Intracellular Zinc Imaging

Causality: This protocol provides direct, visual confirmation of the compound's ability to transport zinc across the plasma membrane. It relies on a membrane-permeant fluorescent sensor that is trapped inside the cell and fluoresces upon binding to labile zinc.[6]

Materials:

  • Cells of interest (e.g., HeLa, PC-3, SH-SY5Y) plated in a glass-bottom imaging dish or 96-well optical plate

  • Fluorescent zinc sensor (e.g., FluoZin™-3 AM, 1-5 µM)

  • This compound stock solution (from Protocol 1)

  • Zinc chloride (ZnCl₂) solution (e.g., 1 M stock in water)

  • Hank's Balanced Salt Solution (HBSS) or other imaging buffer

  • Fluorescence microscope or plate reader with appropriate filter sets (e.g., ~494 nm excitation / ~516 nm emission for FluoZin™-3)

Caption: Workflow for monitoring ionophore activity.

Procedure:

  • Cell Seeding : Plate cells at an appropriate density to be 60-80% confluent on the day of the experiment. Allow them to adhere overnight.

  • Probe Loading :

    • Prepare a loading solution of FluoZin™-3 AM (e.g., 2 µM) in serum-free medium or HBSS.

    • Remove the culture medium from the cells, wash once with HBSS.

    • Add the probe loading solution and incubate at 37°C for 30-45 minutes. The acetoxymethyl (AM) ester allows the probe to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent indicator inside.

  • Washing : Gently wash the cells twice with warm HBSS to remove extracellular probe. Add fresh HBSS for imaging.

  • Baseline Measurement : Place the plate/dish on the microscope or in the plate reader. Acquire a stable baseline fluorescence reading for 2-5 minutes.

  • Treatment Application :

    • Prepare treatment solutions at 2x or 5x the final concentration in HBSS.

    • Add the treatment solutions to the wells. Key controls are essential for validation:

      • Vehicle Control : HBSS + DMSO. (Expect no change).

      • Zinc Control : HBSS + ZnCl₂ (e.g., 10 µM). (Expect minimal change, as zinc uptake is slow without an ionophore).

      • Ligand Control : HBSS + this compound (e.g., 5 µM). (May show a small increase if it mobilizes endogenous zinc, but typically modest).

      • Test Condition : HBSS + this compound (5 µM) + ZnCl₂ (10 µM). (Expect a rapid, significant increase in fluorescence).

  • Data Acquisition : Immediately begin acquiring fluorescence readings (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis : Quantify the change in fluorescence intensity over time. A robust and rapid increase in the "Test Condition" relative to all controls confirms the zinc ionophore activity of this compound.

Part 4: Data Interpretation & Critical Considerations

  • Ionophore vs. Chelator Effect : The biological outcome of using this compound depends heavily on the availability of extracellular metal ions. In standard culture medium with abundant zinc, it will act as an ionophore. In a specially formulated metal-depleted medium, it could act as an extracellular chelator, starving the cells of essential metals. Experimental design must account for this duality.[13]

  • Metal Specificity : While potent for Zn²⁺ and Cu²⁺, 8HQ derivatives can also interact with other divalent cations, including iron (Fe²⁺).[8] This potential for off-target metal interactions should be considered when interpreting results.

  • Redox Activity : The metal complexes of 8HQ derivatives can be redox-active, potentially leading to the generation of reactive oxygen species (ROS). It is advisable to run parallel experiments to measure ROS production to determine if it contributes to the observed phenotype.[8]

  • Self-Validation : The protocol for validating ionophore activity (Protocol 2) is a self-validating system. The lack of a significant fluorescence increase in the "Zinc Control" and "Ligand Control" wells is critical to confidently attribute the fluorescence spike in the "Test Condition" to the compound's ionophore function.

Conclusion

This compound is a potent modulator of metal ion homeostasis, acting primarily as a metal ionophore. Its lipophilic nature, conferred by the iodo-substituent, makes it an effective tool for delivering metal ions like zinc and copper into cells, thereby enabling the study of their vast biological roles and providing a chemical scaffold for the development of novel therapeutics. The robust protocols and mechanistic understanding provided in this guide will empower researchers to leverage this compound's properties with scientific rigor and confidence.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Zhang, L., Liu, T., Wang, X., Guan, L., & Li, H. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. Molecules, 29(11), 2542. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Clioquinol? [Link]

  • Wang, B., Ma, C., Wang, Y., & Zhang, X. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 28(14), 5364. [Link]

  • Zatta, P., Drago, D., Bolognin, L., & Sensi, S. L. (2009). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. British journal of pharmacology, 157(3), 327–337. [Link]

  • EMC. (2025). Pharmacology of Clioquinol. [Link]

  • Zatta, P., Drago, D., Bolognin, L., & Sensi, S. L. (2009). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. British Journal of Pharmacology, 157(3), 327-337. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]

  • Pederick, V. G., Eijkelkamp, B. A., Begg, S. L., Ween, M. P., McAllister, L. J., Paton, J. C., & McEwan, A. G. (2022). Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections. Microbiology spectrum, 10(4), e0113222. [Link]

  • ALZFORUM. (2023). PBT2. [Link]

  • Autech. (n.d.). Exploring 5-Chloro-7-Iodoquinolin-8-ol: Properties, Applications, and Manufacturing. [Link]

  • Hirano, T., Kikuchi, K., Urano, Y., Higuchi, T., & Nagano, T. (2002). Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs. Journal of the American Chemical Society, 124(23), 6555–6562. [Link]

  • Clinician.com. (n.d.). PBT2 for the Treatment of Alzheimer's Disease. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Taylor & Francis Online. (n.d.). PBT2 – Knowledge and References. [Link]

  • The University of Melbourne. (2022). Researchers discover a new approach to breaking bacterial antibiotic resistance and rescue frontline drug treatments. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. [Link]

  • Yu, H., et al. (2008). Clioquinol targets zinc to lysosomes in human cancer cells. Biochemical Journal, 417(1), 127-134. [Link]

  • Franz, K. J. (2013). Application of Metal Coordination Chemistry To Explore and Manipulate Cell Biology. Chemical Reviews, 113(10), 7680-7701. [Link]

  • Chen, J. R., & Wang, J. (2021). Tools and Methods for Investigating Synthetic Metal-Catalyzed Reactions in Living Cells. Accounts of chemical research, 54(17), 3449–3462. [Link]

  • ResearchGate. (2021). How can we do metal chelation study in in-vitro setup (in physical/chemical assay or cell based assay)? [Link]

  • Franz, K. J. (2013). Application of Metal Coordination Chemistry To Explore and Manipulate Cell Biology. Duke People. [Link]

  • ResearchGate. (2014). How to treat cell culture (with the compound) for a long term? [Link]

  • Schubert, J. (1981). Chelating agents in biological systems. Environmental health perspectives, 40, 227–232. [Link]

  • Schubert, J. (1981). Chelating agents in biological systems. Environmental Health Perspectives, 40, 227-232. [Link]

  • Flora, S. J., & Pachauri, V. (2010). Chelation in metal intoxication. International journal of environmental research and public health, 7(7), 2745–2788. [Link]

  • Lyu, J., Im, J. H., & Hui, D. (2020). A possible application of hinokitiol as a natural zinc ionophore and anti-infective agent for the prevention and treatment of COVID-19 and viral infections. Biomedicine & Pharmacotherapy, 131, 110732. [Link]

  • Dabbagh-Bazarbachi, H., et al. (2014). Zinc ionophore activity of quercetin and epigallocatechin-gallate: from Hepa 1-6 cells to a liposome model. Journal of Agricultural and Food Chemistry, 62(32), 8085-8093. [Link]

Sources

developing 5-iodoquinolin-8-ol derivatives for targeted therapy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development and Evaluation of 5-Iodoquinolin-8-ol Derivatives in Targeted Cancer Therapy

Authored by: Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Specifically, the 8-hydroxyquinoline (8-HQ) moiety is a potent metal-chelating agent, a property pivotal to its diverse biological activities, including anticancer effects.[3][4] This guide focuses on a specific, promising subclass: this compound derivatives. The strategic placement of an iodine atom at the C5 position can enhance lipophilicity and modulate electronic properties, potentially improving cell permeability and target engagement.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and biological evaluation of novel this compound derivatives for targeted cancer therapy. We will delve into the scientific rationale behind experimental design, provide detailed, field-tested protocols, and offer insights into data interpretation for lead candidate selection.

Rationale and Strategic Design

The therapeutic potential of 8-hydroxyquinoline derivatives often stems from their ability to disrupt metal homeostasis within cancer cells.[3] Metals like zinc, copper, and iron are crucial cofactors for a multitude of enzymes involved in cell proliferation, signaling, and DNA maintenance. Cancer cells exhibit an altered metal metabolism, making them particularly vulnerable to agents that can chelate or redistribute these essential ions.

The Core Hypothesis: this compound derivatives can act as ionophores, transporting extracellular metals (like copper) into the cell or chelating intracellular iron, leading to a cascade of cytotoxic events.[5] Key downstream effects include:

  • Generation of Reactive Oxygen Species (ROS): The intracellular metal complexes can catalyze Fenton-like reactions, producing highly toxic ROS that damage DNA, proteins, and lipids.[6][7]

  • Enzyme Inhibition: These compounds can directly inhibit metalloenzymes or other key proteins in critical cancer survival pathways, such as the proteasome or specific kinases.[6][8]

  • Induction of Apoptosis: The culmination of cellular stress and pathway inhibition triggers programmed cell death.

Our design strategy involves synthesizing a library of derivatives by modifying the core this compound structure at positions other than C5 and C8 to fine-tune solubility, cell permeability, target specificity, and pharmacokinetic properties, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[9][10]

Synthesis, Purification, and Characterization

The synthesis of this compound derivatives can be approached through various established organic chemistry methodologies.[1][11] A general workflow is presented below, followed by a specific protocol for a foundational synthetic route.

Experimental Workflow: Synthesis and Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization Start Starting Materials (e.g., 2-aminophenol, acrolein, iodine) Skraup Skraup Synthesis (Quinoline Core Formation) Start->Skraup Iodination Iodination Reaction (at C5 position) Skraup->Iodination Derivatization Functional Group Interconversion (e.g., Etherification, Amination) Iodination->Derivatization Purification Purification (Column Chromatography / Recrystallization) Derivatization->Purification Structure Structural Confirmation (¹H NMR, ¹³C NMR, MS) Purification->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity Final Final Purity->Final Pure Derivative (Ready for Biological Screening)

Caption: General workflow for synthesis and characterization of this compound derivatives.

Protocol 2.1: Synthesis of this compound

This protocol describes a common method for synthesizing the core scaffold.

Causality: The Skraup synthesis is a classic and effective method for creating the quinoline ring system from an aniline derivative (2-aminophenol) and glycerol.[1][4] Subsequent electrophilic iodination is directed to the electron-rich C5 position.

Materials:

  • 2-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Aniline

  • Iodine Monochloride (ICl)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Synthesis of 8-Hydroxyquinoline:

    • Carefully add 50 mL of concentrated H₂SO₄ to a 500 mL round-bottom flask in an ice bath.

    • To the cold acid, slowly add 20 g of 2-aminophenol and 5 g of aniline (as a mild oxidizing agent).

    • Slowly add 50 mL of glycerol to the mixture with continuous stirring.

    • Heat the mixture under reflux for 4 hours. The reaction is exothermic and should be controlled carefully.

    • Allow the mixture to cool to room temperature, then pour it cautiously onto 500 g of crushed ice.

    • Neutralize the acidic solution by slowly adding a 40% NaOH solution until the pH is approximately 7-8. This will precipitate the crude 8-hydroxyquinoline.

    • Filter the precipitate, wash with cold water, and dry.

  • Iodination at the C5 Position:

    • Dissolve 10 g of the crude 8-hydroxyquinoline in 100 mL of glacial acetic acid.

    • In a separate flask, prepare a solution of iodine monochloride (ICl) in glacial acetic acid. Slowly add this ICl solution dropwise to the 8-hydroxyquinoline solution at room temperature with vigorous stirring.

    • Continue stirring for 2-3 hours after the addition is complete.

    • Pour the reaction mixture into 500 mL of ice water. The this compound will precipitate.

    • Filter the solid, wash thoroughly with water, and then with a dilute sodium thiosulfate solution to remove any unreacted iodine.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize.

    • For higher purity, perform column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

    • Assess purity using High-Performance Liquid Chromatography (HPLC).[12]

In Vitro Evaluation for Targeted Therapy

A tiered screening approach is essential to identify promising derivatives. The initial phase involves assessing general cytotoxicity, followed by more specific assays to probe the mechanism of action.

Protocol 3.1: Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells. This provides a robust, high-throughput method to determine a compound's IC₅₀ (half-maximal inhibitory concentration).[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control line (e.g., MCF-10A).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • This compound derivatives dissolved in DMSO (10 mM stock).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium and add 100 µL of the medium containing the compounds (or vehicle control) to the wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Hypothetical Derivatives
Compound IDModificationTarget Cell LineIC₅₀ (µM)Selectivity Index (SI)
IQ-H (Parent) This compoundMCF-78.23.5
IQ-OMe 8-methoxy derivativeMCF-715.62.1
IQ-NH₂ 2-amino derivativeMCF-72.512.8
IQ-NH₂ 2-amino derivativeA5493.110.3
IQ-NH₂ 2-amino derivativeHCT1161.916.8
Doxorubicin (Control Drug)MCF-70.525.0
Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells.
Protocol 3.2: Apoptosis Detection (Annexin V-FITC/PI Staining)

Causality: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[13]

Materials:

  • 6-well cell culture plates.

  • Test compounds.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow Cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Mechanism of Action (MoA) Elucidation

After confirming cytotoxic and pro-apoptotic activity, the next step is to investigate the underlying molecular mechanisms.

Hypothesized Mechanism of Actiondot

// Nodes IQ [label="this compound\nDerivative (IQ)", fillcolor="#FBBC05", fontcolor="#202124"]; Cu [label="Extracellular\nCu²⁺", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane [shape=plaintext, label="Cell Membrane"]; IQ_Cu [label="IQ-Cu²⁺ Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein [label="Protein Damage\n(Misfolded Proteins)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="↑ Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="↓ Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase [label="Caspase Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cu -> IQ [style=dashed, arrowhead=none]; IQ -> IQ_Cu; IQ_Cu -> ROS [label="Fenton-like\nReactions"]; ROS -> DNA; ROS -> Protein; IQ_Cu -> Proteasome [label="Inhibition", color="#EA4335"]; IQ_Cu -> PI3K [label="Inhibition", color="#EA4335"]; Proteasome -> Protein [style=dashed, arrowhead=tee, label="Degrades"]; DNA -> Apoptosis; Protein -> Apoptosis; PI3K -> Bcl2 [style=dashed, arrowhead=tee, label="Promotes"]; ROS -> Bax; Bax -> Caspase; Bcl2 -> Caspase [arrowhead=tee]; Caspase -> Apoptosis;

// Invisible edge for layout {rank=same; IQ; Cu} IQ -> Membrane [style=invis]; Membrane -> IQ_Cu [style=invis]; }

Sources

HPLC and electrochemical detection of 5-iodoquinolin-8-ol in plasma

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 5-iodoquinolin-8-ol in Human Plasma using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

Introduction

This compound is a halogenated derivative of 8-hydroxyquinoline, a class of compounds investigated for a range of therapeutic applications due to their metal-chelating and biological properties. Pharmacokinetic profiling, which involves measuring drug concentrations in biological matrices like plasma over time, is fundamental to drug development. Accurate and sensitive bioanalytical methods are therefore essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.

This application note details a robust, sensitive, and selective method for the quantification of this compound in human plasma. The method utilizes High-Performance Liquid Chromatography (HPLC) for separation, coupled with Electrochemical Detection (ECD). The choice of ECD is predicated on the inherent electroactive nature of the 8-hydroxyquinoline phenolic group, which can be readily oxidized at a working electrode. This property allows for highly selective and sensitive detection, often achieving lower limits of quantification than UV-based methods, which is critical for measuring low concentrations of the analyte in plasma.[1][2][3]

The protocol is based on a straightforward protein precipitation step for sample preparation, ensuring high recovery and rapid sample throughput, making it suitable for studies involving a large number of samples.[4][5][6] The method is designed to be validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines to ensure its reliability for bioanalytical applications.[7][8][9]

Principle of the Method

The analytical strategy is based on two core principles: chromatographic separation and electrochemical detection.

  • Reversed-Phase HPLC: The analyte is separated from endogenous plasma components on a C18 stationary phase. A mobile phase consisting of an aqueous buffer and an organic modifier is used. This compound, being a moderately non-polar molecule, is retained on the non-polar C18 column. Its elution is controlled by the proportion of the organic solvent in the mobile phase. The buffer maintains a consistent pH, ensuring reproducible retention times and peak shapes.

  • Amperometric Electrochemical Detection: Following chromatographic separation, the column eluent passes through an electrochemical flow cell. A specific potential is applied to a glassy carbon working electrode. When an electroactive analyte like this compound comes into contact with the electrode surface, it undergoes an oxidation reaction (loss of electrons). This electron transfer generates a measurable electrical current that is directly proportional to the analyte's concentration.[3] This technique is highly selective, as only compounds that oxidize at the applied potential will generate a signal, significantly reducing interference from co-eluting, non-electroactive matrix components.[1]

Materials and Reagents
Material/ReagentGrade/SpecificationRecommended Supplier
This compoundReference Standard (>98% purity)Sigma-Aldrich, Santa Cruz Biotech
Internal Standard (IS), e.g., 5-chloro-8-hydroxyquinolineReference Standard (>98% purity)Sigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific, VWR
Methanol (MeOH)HPLC GradeFisher Scientific, VWR
Monobasic Sodium PhosphateACS Grade or higherSigma-Aldrich
Citric AcidACS Grade or higherSigma-Aldrich
Perchloric AcidACS Grade or higherSigma-Aldrich
WaterType I Ultrapure, 18.2 MΩ·cmMilli-Q® System or equivalent
Human Plasma (with K2EDTA)Blank, drug-freeBioIVT, Seralab
HPLC ColumnNucleosil C18, 5 µm, 4.6 x 250 mmWaters, Phenomenex
Microcentrifuge Tubes1.5 mL, low-bindingEppendorf, Sarstedt
HPLC Vials1.5 mL, with insertsAgilent, Waters
Experimental Protocols
  • Mobile Phase (pH 3.0): Prepare a 0.1 M phosphate/citrate buffer by dissolving appropriate amounts of monobasic sodium phosphate and citric acid in Type I water. Mix 400 mL of this buffer with 600 mL of a 1:1 (v/v) mixture of Methanol and Acetonitrile.[10][11] Filter through a 0.22 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.

  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and the internal standard (IS). Dissolve each in 10 mL of methanol to obtain 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions for calibration curve (CC) and quality control (QC) samples by serial dilution of the stock solution with 50:50 (v/v) Methanol:Water.

Prepare CC and QC samples by spiking blank human plasma with the appropriate working standard solutions.

Sample TypeConcentration (ng/mL)Spiking Volume (µL) of Working StandardBlank Plasma Volume (µL)
Blank010 µL of 50:50 MeOH:H₂O990
LLOQ510990
Cal 21010990
Cal 35010990
Cal 410010990
Cal 550010990
Cal 6100010990
Cal 7200010990
QC Low1510990
QC Mid15010990
QC High150010990

Note: Concentrations should be adjusted based on expected in-vivo levels. The table serves as an example.

The following protocol outlines a simple and rapid protein precipitation method to extract the analyte from the plasma matrix.[4][5][12]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 200 µL Plasma (Sample, CC, or QC) is 2. Add 10 µL IS Working Solution plasma->is vortex1 3. Vortex (10 seconds) is->vortex1 ppt 4. Add 400 µL cold Acetonitrile vortex1->ppt vortex2 5. Vortex Vigorously (1 minute) ppt->vortex2 centrifuge 6. Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant 7. Transfer Supernatant to HPLC Vial centrifuge->supernatant inject 8. Inject 20 µL into HPLC-ECD System supernatant->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 200 µL of plasma into the corresponding tube.

  • Add 10 µL of the internal standard working solution to all tubes except the blank.

  • Briefly vortex the mixture for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[12] The 2:1 solvent-to-plasma ratio is effective for thorough protein removal.[5]

  • Vortex the tubes vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an HPLC vial with an insert.

  • Inject 20 µL of the supernatant into the HPLC-ECD system for analysis.

The following parameters are recommended as a starting point and should be optimized for the specific system in use. The conditions are adapted from a validated method for the structurally similar compound, clioquinol.[10][11]

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalent
Column Nucleosil C18, 5 µm, 4.6 x 250 mmC18 provides excellent retention for hydrophobic quinoline structures.
Column Temp. 30°CEnsures stable retention times.
Mobile Phase 40% (0.1M Phosphate/Citrate Buffer, pH 3.0) : 60% (1:1 MeOH:ACN)The organic/aqueous ratio provides a good balance of retention and run time. Acidic pH suppresses silanol activity and ensures the phenolic group is protonated.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Vol. 20 µL
Run Time ~15 minutesAdjust to ensure elution of analyte and IS without interference.
ECD System Antec, ESA Coulochem, or equivalent
Working Electrode Glassy CarbonStandard material for oxidative analyses.
Reference Electrode Ag/AgClProvides a stable reference potential.
Oxidation Potential +0.85 V (Scan from +0.6V to +1.1V to optimize)This potential should be sufficient to oxidize the hydroxyl group on the quinoline ring, providing high sensitivity. Optimization is crucial to maximize signal-to-noise.
Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, following established regulatory guidelines.[7][9]

Validation ParameterObjectiveAcceptance Criteria
Specificity & Selectivity To ensure no interference from endogenous plasma components or metabolites at the retention times of the analyte and IS.Response of interfering peaks in blank plasma should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between detector response and concentration over the specified range.Analyze at least 6 non-zero calibration standards. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to nominal values (accuracy) and the variability of measurements (precision).Analyze QC samples at 3 levels (low, mid, high) in replicates (n=5) on 3 separate days. Mean accuracy should be within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response. Accuracy within 80-120% and precision (%CV) ≤20%.
Recovery To assess the efficiency of the extraction process.Compare the analyte peak area from extracted plasma samples to that of post-extraction spiked samples at 3 QC levels. Recovery should be consistent and reproducible.
Stability To evaluate analyte stability under various storage and handling conditions.Analyze QC samples after freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. Mean concentration should be within ±15% of nominal values.
Conclusion

This application note provides a comprehensive protocol for the determination of this compound in human plasma using HPLC with electrochemical detection. The method is selective and sensitive, employing a simple and efficient protein precipitation technique for sample preparation. The detailed validation parameters, grounded in FDA and ICH guidelines, ensure that the method is reliable and robust for use in pharmacokinetic and other bioanalytical studies.

References
  • Protein Precipit
  • Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis. Benchchem.
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed.
  • How to prepare plasma samples for HPLC analysis?
  • Sample Pretre
  • Determination of 5-chloro-7-iodo-8-quinolinol (Clioquinol) in Plasma and Tissues of Hamsters by High-Performance Liquid Chromatography and Electrochemical Detection. PubMed.
  • Improved RP-HPLC determination of quinine in plasma and whole blood stored on filter paper. PubMed.
  • Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies.
  • Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.
  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Validation of Chromatographic Methods. U.S.
  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies.
  • Sample Prepar
  • HPLC with Electrochemical Detection for Plasma Pharmacokinetic Studies.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chrom
  • validate analysis methods: Topics by Science.gov. Science.gov.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
  • Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of nonpolar metabolites in human plasma samples. DergiPark.
  • Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI.
  • Extending the Usefulness of HPLC with Electrochemical Detection. Thermo Fisher Scientific.
  • HPLC Solutions with Electrochemical Detection for Most Sensitive and Selective Analysis. KNAUER.
  • A validated HPLC method with electrochemical detection for simultaneous assay of 5-aminosalicylic acid and its metabolite in human plasma.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Iodoquinolin-8-ol Fluorescence Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-iodoquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorophore. Here, we address common issues related to fluorescence quenching and provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

Part 1: Understanding the Fluorescence of this compound

This compound, a halogenated derivative of 8-hydroxyquinoline (8-HQ), is a versatile fluorophore. However, its fluorescence is highly sensitive to its environment. Understanding the fundamental principles governing its photophysical properties is the first step in effective troubleshooting. The fluorescence of 8-HQ derivatives is known to be influenced by factors such as solvent polarity, pH, and the presence of metal ions.[1] The introduction of an iodine atom at the 5-position introduces an additional layer of complexity due to the "heavy atom effect," which can significantly impact fluorescence through enhanced intersystem crossing.[2][3][4]

Part 2: Troubleshooting Fluorescence Quenching

This section is structured in a question-and-answer format to directly address the most common challenges encountered when using this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution is exhibiting lower than expected fluorescence intensity. What are the likely causes?

Several factors can contribute to diminished fluorescence. A systematic approach is crucial for identifying the root cause. The primary suspects are Aggregation-Caused Quenching (ACQ), solvent and pH effects, the presence of quenching contaminants, and photobleaching.

Q2: How can I determine if Aggregation-Caused Quenching (ACQ) is the issue?

Aggregation is a common phenomenon with planar aromatic molecules like quinolines, where they stack together (π-π stacking) at higher concentrations, creating non-radiative decay pathways that quench fluorescence.[5]

Troubleshooting & Optimization:

  • Concentration-Dependent Study: Perform a concentration-dependent fluorescence study. If the fluorescence intensity does not increase linearly with concentration and instead plateaus or decreases at higher concentrations, ACQ is a likely culprit.[5]

    Experimental Protocol: Concentration-Dependent Fluorescence Analysis

    • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).

    • Serial Dilutions: Create a series of dilutions from the stock solution in your experimental buffer or solvent. The concentration range should span from very dilute (e.g., nanomolar) to high concentrations (e.g., micromolar).

    • Fluorescence Measurement: Measure the fluorescence intensity of each dilution at the emission maximum.

    • Data Analysis: Plot the fluorescence intensity as a function of concentration.

    • Interpretation:

      • Linear Relationship: Indicates that ACQ is not a significant issue within the tested range.

      • Non-linear (plateau or decrease): Suggests the onset of aggregation.

  • Solvent Optimization: The choice of solvent is critical. A solvent that better solvates your this compound derivative can reduce its tendency to aggregate. Experiment with solvents of varying polarities.[5] Polar aprotic solvents like DMF and DMSO have been shown to yield high quantum yields for 8-HQ.[1]

  • Host-Guest Chemistry: Consider using host molecules like cyclodextrins to encapsulate the this compound, physically preventing aggregation.[5]

Q3: My fluorescence signal is weak and inconsistent. Could the solvent or pH be the problem?

Absolutely. The fluorescence of 8-hydroxyquinoline derivatives is highly sensitive to the local environment.

Troubleshooting & Optimization:

  • Solvent Polarity: The fluorescence emission of 8-HQ is known to be red-shifted with increasing solvent polarity. Hydrogen-bonding solvents can also lead to fluorescence quenching. It is advisable to test a range of solvents to find the optimal conditions for your specific application.

  • pH Optimization: The protonation state of the quinoline nitrogen and the hydroxyl group dramatically affects the fluorescence. 8-HQ and its derivatives can exist in cationic, neutral, zwitterionic, and anionic forms, each with distinct absorption and emission properties.[6]

    Experimental Protocol: pH Profile Analysis

    • Buffer Preparation: Prepare a series of buffers with a range of pH values relevant to your experiment (e.g., pH 4-10).

    • Sample Preparation: Prepare solutions of this compound at a constant concentration in each buffer.

    • Fluorescence Measurement: Measure the fluorescence intensity and emission wavelength of each sample.

    • Data Analysis: Plot fluorescence intensity versus pH. This will reveal the optimal pH range for your assay.

Species Typical pH Range Fluorescence Characteristics
CationicAcidicCan exhibit green fluorescence, but may be quenched at very low acidity due to prototropic equilibrium.
Neutral/ZwitterionicNear NeutralOften weakly fluorescent due to excited-state intramolecular proton transfer (ESIPT).[7]
AnionicBasicCan exhibit fluorescence, but the emission may be red-shifted.

Q4: I suspect the presence of quenching contaminants in my sample. How can I identify and mitigate this?

Contaminants, particularly heavy metal ions, can be potent quenchers of this compound fluorescence. 8-HQ is a well-known metal chelator, and binding to certain metal ions can either enhance or quench its fluorescence.[7][8]

Troubleshooting & Optimization:

  • Reagent Purity: Ensure all reagents and solvents are of high purity. Use metal-free buffers and solutions where possible.

  • Chelating Agents: If metal ion contamination is suspected, the addition of a strong chelating agent like EDTA can help to sequester the quenching ions, although this may not be compatible with all experimental designs.

  • Control Experiments: Run control experiments with and without potential quenching agents to confirm their effect.

The "Heavy Atom Effect" of Iodine:

The iodine atom in this compound can itself act as an internal quencher through the "heavy atom effect." This effect promotes intersystem crossing from the excited singlet state to the triplet state, reducing the fluorescence quantum yield.[2][3] This is an intrinsic property of the molecule and must be considered when designing experiments. While you cannot eliminate this effect, understanding it helps in setting realistic expectations for the fluorescence intensity.

Q5: My fluorescence signal is decreasing over time during measurement. What is happening and how can I prevent it?

This phenomenon is likely photobleaching, where the fluorophore is photochemically destroyed by the excitation light.

Troubleshooting & Optimization:

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure during measurements.

  • Use Antifade Reagents: For microscopy applications, consider using a mounting medium containing an antifade reagent.

  • Oxygen Scavengers: In some cases, removing dissolved oxygen from the solution can reduce photobleaching.

Part 3: Experimental Workflows and Data Presentation

Workflow for Troubleshooting Fluorescence Quenching

Caption: Troubleshooting workflow for low fluorescence.

Mechanism of Aggregation-Caused Quenching (ACQ)

ACQ_Mechanism Monomer_G Monomer (S0) Monomer_E Monomer (S1) Monomer_G->Monomer_E Excitation Monomer_E->Monomer_G Radiative Decay Aggregate Aggregate Monomer_E->Aggregate Aggregation Fluorescence Fluorescence Aggregate->Monomer_G Non-radiative Decay Quenching Quenching

Caption: Aggregation-Caused Quenching (ACQ) mechanism.

References

  • Chmyrov, A., Sandén, T., & Widengren, J. (2010). Iodide as a fluorescence quencher and promoter--mechanisms and possible implications. The Journal of Physical Chemistry B, 114(34), 11282–11291. [Link]

  • BenchChem. (2025). Technical Support Center: Minimizing Aggregation-Caused Quenching in Quinoline Solutions. BenchChem.
  • Chmyrov, A., Sandén, T., & Widengren, J. (2010). Iodide as a Triplet State Promoter and Quencher – Mechanisms and Possible Implications. KTH Diva. [Link]

  • Wang, Y., et al. (2024). Heavy atom-induced quenching of fluorescent organosilicon nanoparticles for iodide sensing and total antioxidant capacity assessment. Analytical and Bioanalytical Chemistry, 416(19), 4409–4415. [Link]

  • Chmyrov, A., Sandén, T., & Widengren, J. (2010). Iodide as a Fluorescence Quencher and Promoter—Mechanisms and Possible Implications. The Journal of Physical Chemistry B, 114(34), 11282-11291. [Link]

  • Winefordner, J. D., & Latz, H. W. (1963). Solvents showing the external heavy atom effect in phosphorimetry. Analytical Chemistry, 35(10), 1517–1522. [Link]

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-749.
  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. [Link]

  • Gómez-de la Torre, J. C., et al. (2024). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. The Journal of Physical Chemistry C, 128(4), 1735–1745. [Link]

  • Paul, T. K., et al. (2018). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. New Journal of Chemistry, 42(12), 9763-9774. [Link]

  • Slobasky, Y., et al. (2017). Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States. The Journal of Physical Chemistry C, 121(25), 13511–13523. [Link]

  • Melhuish, W. H. (1976). Fluorescence quantum yield measurements.
  • Tan, Y., et al. (2012). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society, 134(19), 8212–8220. [Link]

  • Slobasky, Y., et al. (2017). Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States. Infoscience. [Link]

  • Wang, J., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(15), 12903–12911. [Link]

  • Thermo Fisher Scientific. (n.d.). Fluorescence Method Development Handbook. Thermo Fisher Scientific.
  • Dasgupta, P. K., & Hwang, H. (1985). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 57(6), 1009–1012.
  • PubChem. (n.d.). 5-Iodo-8-quinolinol. National Center for Biotechnology Information. [Link]

  • Improta, R., & Barone, V. (2010). Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation. The Journal of Physical Chemistry A, 114(18), 5932–5939. [Link]

  • Rohini, R., et al. (2020). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Open University.
  • Melavanki, R., et al. (2022). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. Luminescence, 37(6), 933-940. [Link]

  • iGEM Foundation. (2019). Plate Reader Fluorescence Calibration. protocols.io. [Link]

  • Thermo Fisher Scientific. (n.d.). Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. Thermo Fisher Scientific.
  • Wang, Y., et al. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Polymers, 14(17), 3584. [Link]

  • iGEM Foundation. (2020).
  • OUC-China. (2020). Fluorescence Measurement. protocols.io. [Link]

  • Mediomics. (n.d.). ASSAY PROTOCOL.
  • Würth, C., et al. (2020). Determination of the Fluorescence Quantum Yield of Quantum Dots: Suitable Procedures and Achievable Uncertainties. Analytical Chemistry, 92(15), 10344–10352. [Link]

Sources

Technical Support Center: Addressing Photostability Issues of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline (8-HQ) and its derivatives. This guide is designed to provide expert insights and practical solutions to address the common challenges associated with the photostability of these versatile compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are 8-hydroxyquinoline derivatives and why is their photostability a critical concern?

8-hydroxyquinoline (8-HQ) is a heterocyclic organic compound composed of a pyridine ring fused to a phenol ring.[1] Its derivatives are a "privileged structure" in medicinal chemistry, forming the backbone of compounds with a vast range of biological activities, including antimicrobial, anticancer, anti-neurodegenerative, and antifungal properties.[2][3][4] They are also used extensively as fluorescent chemosensors and as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs).[2][3]

The core reason for concern is that many 8-HQ derivatives are susceptible to degradation upon exposure to light, a phenomenon known as photoinstability.[5] This degradation can lead to:

  • Loss of Potency: The active pharmaceutical ingredient (API) degrades, reducing the therapeutic efficacy of the drug.

  • Formation of Toxic Byproducts: Photodegradants may have different toxicological profiles than the parent compound, posing a safety risk.

  • Altered Physical Properties: Changes in color, solubility, or other physical characteristics can impact formulation quality and performance.

  • Inaccurate Experimental Results: In a research setting, photodegradation can lead to unreliable and non-reproducible data, particularly in fluorescence-based assays.

Given these implications, understanding and controlling the photostability of 8-HQ derivatives is essential from early-stage research through to manufacturing and storage.[6][7]

Q2: What are the primary mechanisms behind the photodegradation of 8-hydroxyquinoline derivatives?

The photodegradation of 8-HQ derivatives is often a complex process involving several mechanisms. The specific pathway depends on the molecule's structure, its environment (e.g., solvent, pH), and the presence of other substances.

  • Direct Photolysis: The 8-HQ molecule itself can absorb photons of light. If the light's energy matches that of an electronic transition within the molecule (typically in the UV-A and UV-B range), it can be excited to a higher energy state.[8] This excited state is highly reactive and can undergo various reactions, such as bond cleavage or rearrangement, leading to degradation. For instance, in metal complexes like Tris(8-hydroxyquinoline) aluminum (Alq3), UV light can break the Al-O bond, initiating the degradation of the quinoline ligand.[9]

  • Photosensitized Oxidation: This is a common and significant pathway. The reaction is often mediated by a photosensitizer (which could even be another 8-HQ molecule or an impurity) and involves molecular oxygen.[10][11]

    • The sensitizer absorbs light and transfers its energy to ground-state oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[10][11]

    • This singlet oxygen, a powerful oxidizing agent, then attacks the electron-rich 8-HQ ring system, leading to oxidation products like quinoline-5,8-quinone.[10][11] The reaction rate is often dependent on pH, as the ionized form of the hydroxyl group can be more susceptible to oxidation.[11]

  • Free Radical-Mediated Reactions: Light exposure can generate hydroxyl radicals (•OH) from water or other substances in the formulation.[12] These highly reactive radicals can attack the aromatic rings of the 8-HQ derivative, initiating a chain of degradation reactions. The photodegradation of quinoline itself is known to be accelerated by substances that produce hydroxyl radicals.[12]

Q3: What key factors influence the rate of photodegradation?

Several environmental and chemical factors can significantly impact the rate at which an 8-HQ derivative degrades.[6][13] Controlling these is the first step in mitigating photostability issues.

  • Light Source and Intensity: The rate of degradation is directly related to the intensity and spectral output of the light source.[6] Shorter wavelengths (UV light) are more energetic and typically cause more damage than visible light.[8]

  • Oxygen Availability: For photosensitized oxidation pathways, the presence of oxygen is critical. Degradation is often significantly reduced under anaerobic (oxygen-free) conditions.[10][11]

  • pH of the Medium: The pH can alter the electronic state of the 8-HQ derivative. For example, ionization of the phenolic hydroxyl group in alkaline media can increase susceptibility to photooxidation.[10][11]

  • Solvent Polarity: The type of solvent can influence the stability of excited states and the solubility of oxygen, thereby affecting the degradation pathway and rate.

  • Presence of Metal Ions: 8-HQ derivatives are potent metal chelators.[14] The formation of metal complexes can either stabilize or destabilize the molecule to light, depending on the metal and the coordination chemistry. For example, complexation can increase molecular rigidity and enhance fluorescence, which may alter the photophysical decay pathways.[2]

  • Concentration: The concentration of the drug can influence the rate of degradation, particularly if the degradation products themselves act as photosensitizers.[6]

Q4: What are the official regulatory guidelines for photostability testing?

For drug development professionals, photostability testing is a mandatory regulatory requirement. The primary guideline is the ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products , issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[15][16]

The guideline outlines a systematic approach to testing, including confirmatory studies and forced degradation tests.[17][18] The core requirements for confirmatory testing are summarized below.

ParameterICH Q1B RequirementNotes
Visible Light Exposure Not less than 1.2 million lux hoursSamples should be exposed to a cool white fluorescent lamp.[17][18]
UV-A Light Exposure Not less than 200 watt hours/square meterA near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm is specified.[17][18]
Controls Dark controls (protected from light)Used to separate photodegradation from thermal degradation.[8][18]
Sample Analysis Assayed for physical properties, potency, and purity/degradants.

Forced degradation studies involve exposing the compound to more stressful conditions to identify potential degradation products and validate analytical methods.[17][18][19]

Troubleshooting Guides for Experimental Issues

This section addresses specific problems you might encounter in the lab, providing a structured approach to diagnosis and resolution.

Problem 1: My 8-HQ derivative is showing significant degradation during my experiment. How do I determine the cause?

Observing unexpected degradation is a common issue. A systematic investigation is key to identifying the root cause.

Workflow for Troubleshooting Photodegradation

G start Degradation Observed (e.g., color change, loss of signal, new peaks in HPLC) dark_control Step 1: Run a Dark Control (wrap sample in aluminum foil) start->dark_control compare Step 2: Compare Results (HPLC, UV-Vis, etc.) dark_control->compare thermal Conclusion: Thermal or Oxidative Degradation compare->thermal Degradation in Dark Control is SIMILAR to Exposed Sample photo Conclusion: Photodegradation Is Occurring compare->photo Degradation in Dark Control is SIGNIFICANTLY LESS than Exposed Sample anaerobic Step 3 (If Photo): Run Experiment Under Anaerobic Conditions (e.g., N2 or Ar purge) photo->anaerobic compare2 Step 4: Compare Results anaerobic->compare2 radical Conclusion: Direct Photolysis or Radical-Mediated Pathway compare2->radical Degradation still occurs oxygen Conclusion: Oxygen-Dependent Pathway (Photosensitized Oxidation) compare2->oxygen Degradation is prevented or significantly reduced

Caption: A systematic workflow for diagnosing the cause of compound degradation.

Step-by-Step Protocol for Investigation:
  • Implement a Dark Control: The most crucial first step is to determine if light is truly the culprit. Prepare an identical sample but protect it completely from light (e.g., by wrapping the container in aluminum foil) and place it alongside your experimental sample.[8][18]

    • Causality: This control experiment isolates the variable of light. If the dark control shows similar degradation, the issue is likely thermal instability or reaction with media components, not photodegradation.

  • Analyze and Compare: Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to analyze both the light-exposed and dark control samples.

    • Method of Choice: HPLC is ideal because it can separate the parent compound from its degradation products and quantify each.[20]

    • What to Look For:

      • A decrease in the peak area of the parent 8-HQ derivative.

      • The appearance of new peaks, which are the photodegradants.

    • Trustworthiness: A validated HPLC method ensures that the observed changes are real and not analytical artifacts. Be aware that 8-HQ derivatives can chelate trace metals in the HPLC system, leading to poor peak shape.[21] Using a metal-free column or adding a chelating agent like EDTA to the mobile phase can mitigate this.

  • Investigate Oxygen Dependence: If you've confirmed photodegradation, the next step is to test for the involvement of oxygen.

    • Experimental Setup: Purge your sample and the container headspace with an inert gas (e.g., nitrogen or argon) to remove oxygen before and during light exposure.

    • Interpretation: If degradation is significantly reduced or eliminated, a photosensitized oxidation mechanism involving singlet oxygen is the likely cause.[10][11] If degradation persists, direct photolysis may be the dominant pathway.

Problem 2: How do I design a robust photostability study for a novel 8-HQ derivative according to regulatory standards?

Designing a study that meets ICH Q1B guidelines is essential for any compound intended for pharmaceutical development.

Detailed Experimental Protocol for Confirmatory Photostability Testing
  • Sample Preparation:

    • Drug Substance (Solid State): Spread a thin layer (not more than 3 mm) of the compound in a chemically inert, transparent container (e.g., a quartz petri dish).

    • Drug Substance (Solution State): Prepare a solution of the compound in a relevant solvent (e.g., water, buffer, or organic solvent) in a chemically inert and transparent container (e.g., quartz cuvette).

    • Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil to serve as dark controls.[18]

  • Light Source Configuration:

    • Use a calibrated photostability chamber equipped with light sources that meet ICH Q1B specifications.[17][18]

    • Option 1: A combination of a D65 artificial daylight lamp and a UV-A lamp.

    • Option 2: A combination of a cool white fluorescent lamp and a near-UV lamp.[18]

  • Exposure Conditions:

    • Expose the samples and dark controls simultaneously in the chamber.

    • Monitor the light dose using a calibrated lux meter and radiometer.

    • Continue exposure until the total dose is at least 1.2 million lux hours for visible light and 200 watt-hours/m² for UV-A light.[17][19]

    • Control the temperature to minimize thermal degradation.

  • Sample Analysis:

    • At the end of the exposure period, analyze the light-exposed samples and the dark controls.

    • Primary Analysis (HPLC): Use a validated, stability-indicating HPLC method to determine the potency of the 8-HQ derivative and to profile any degradation products. Calculate a mass balance to ensure all major degradants are accounted for.

    • Secondary Analysis: Assess physical changes such as appearance, color, and clarity (for solutions).

  • Data Interpretation and Decision Making:

    • Compare the results from the light-exposed sample to the dark control. Any change observed in the exposed sample but not the dark control is attributed to photodegradation.

    • If significant change is observed, further testing on the drug product in its immediate and marketing packaging is required to demonstrate that the packaging provides adequate protection.[17][18]

ICH Q1B Decision Flowchart for Photostability

G start Test Drug Substance q1 Is it photostable? start->q1 step2 Test Drug Product (Exposed) q1->step2 No end_stable Product is Photostable. Label accordingly. q1->end_stable Yes q2 Is it photostable? step2->q2 step3 Test in Immediate Pack q2->step3 No q2->end_stable Yes q3 Is it photostable? step3->q3 step4 Test in Marketing Pack q3->step4 No q3->end_stable Yes q4 Is it photostable? step4->q4 q4->end_stable Yes end_unstable Product is Photolabile. Use light-resistant packaging and label accordingly. q4->end_unstable No

Caption: Decision flowchart for systematic photostability testing based on ICH Q1B.

Problem 3: How can I improve the photostability of my 8-hydroxyquinoline derivative formulation?

If your compound is intrinsically photolabile, formulation and packaging strategies are your primary tools for ensuring stability.

Mechanism of Photosensitized Oxidation

G Simplified mechanism of photosensitized oxidation and antioxidant intervention. cluster_pathway Degradation Pathway cluster_intervention Stabilization Strategy HQ 8-HQ sO2 ¹O₂ (Singlet Oxygen) Light Light (hν) O2 ³O₂ (Oxygen) O2->sO2 Energy Transfer Deg Degradation Products sO2->Deg Oxidation Quenched Quenched Species Antioxidant Antioxidant (e.g., Ascorbic Acid) Antioxidant->sO2 Quenches

Caption: How antioxidants interrupt the photosensitized oxidation pathway.

Summary of Stabilization Strategies
StrategyMechanism of ActionExamples
Use of Antioxidants/Stabilizers Scavenge reactive oxygen species (like singlet oxygen) or free radicals, interrupting the degradation chain reaction.[22]Ascorbic acid (Vitamin C), Butylated hydroxytoluene (BHT), Sodium metabisulfite.
Formulation in Micelles/Liposomes Encapsulate the drug, physically shielding it from light and limiting its interaction with oxygen and other reactive species in the bulk solution.Surfactant-based formulations (e.g., Tween 80), lipid nanoparticles.
Structural Modification Alter the electronic properties of the 8-HQ ring to make it less susceptible to photo-oxidation. Introducing electron-withdrawing or donating groups can change the molecule's photophysical properties.[23][24]Adding sulfonic acid groups or other substituents at positions 5 and 7.
Light-Resistant Packaging Block the transmission of harmful wavelengths of light (especially UV) to the drug product.[7]Amber glass vials or bottles, opaque containers, overwrapping with aluminum foil.

Expert Insight: When selecting an antioxidant, you must ensure it is compatible with your 8-HQ derivative and does not introduce new stability issues. For example, 8-HQ is a known antioxidant itself and can chelate metals, so its interaction with other formulation components must be carefully evaluated.[22][25][26] The most effective and often simplest solution for highly sensitive compounds is the use of appropriate light-protective packaging.[7]

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]

  • Jani, K. P., & Patel, K. M. (2014). PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLENE. Acta Chimica & Pharmaceutica Indica, 4(1), 47-53. [Link]

  • Valentová, J., et al. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Molecules, 23(12), 3288. [Link]

  • Jani, K. P. The Photosencitized Reaction and Mechanism of 8-Hydroxy Quinoline-5-Sulphonic Acid using Methylene Blue (Mb) as Photosensitizer. Trade Science Inc.[Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Kochany, J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(9), 1619-1632. [Link]

  • Al-Hada, M., et al. (2019). Experimental and theoretical investigation of tris-(8-hydroxy-quinolinate) aluminum (Alq(3)) photo degradation. Results in Physics, 15, 102793. [Link]

  • Al-Hada, M., et al. (2019). Studies of Substituents Impact on the Photophysical Properties of 8-Hydroxyquinoline Derivatives. Journal of Fluorescence, 29(4), 939-948. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Photostability of Drugs and Drug Products. Springer. [Link]

  • Costello, M., et al. (2015). Structural and photophysical studies on gallium(iii) 8-hydroxyquinoline-5-sulfonates. Does excited state decay involve ligand photolabilisation? Dalton Transactions, 44(3), 1319-1329. [Link]

  • González-Parrado, S., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1877. [Link]

  • Wang, Y., et al. (2012). In vitro studies on the antioxidant and protective effect of 2-substituted-8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs. Archives of Pharmacal Research, 35(3), 523-531. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. [Link]

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 755-761. [Link]

  • Valentová, J., et al. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. ResearchGate. [Link]

  • Tatić, S., et al. (2020). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1202, 127271. [Link]

  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2014). ChemInform, 45(36). [Link]

  • Reed, M. B., et al. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Biological Inorganic Chemistry, 24(7), 967-985. [Link]

  • Morales-Rubio, A., & de la Guardia, M. (1993). FIA-spectrophotometric determination of 8-hydroxyquinoline with p-aminophenol. Fresenius' Journal of Analytical Chemistry, 345(2-4), 211-215. [Link]

  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Faydy, F., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2866. [Link]

  • Li, L., et al. (2023). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Medicinal Chemistry, 66(24), 16647-16663. [Link]

  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. ResearchGate. [Link]

  • Photostability testing theory and practice. (2021). Q1 Scientific. [Link]

  • Pippi, B., et al. (2023). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Journal of Fungi, 9(4), 438. [Link]

  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Pharmaceutical Technology. [Link]

  • Faydy, F., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. (2020). MDPI. [Link]

  • Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors. PubMed Central. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

Sources

Technical Support Center: Minimizing Autofluorescence Interference with 5-Iodoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in fluorescence-based assays: managing autofluorescence when using 5-iodoquinolin-8-ol and related compounds. By understanding the sources of autofluorescence and implementing the strategies outlined below, you can significantly improve the signal-to-noise ratio and the overall quality of your experimental data.

Understanding the Challenge: Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological materials, which can interfere with the detection of your specific fluorescent probe.[1][2][3] This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues, such as NADH, collagen, elastin, flavins, and lipofuscin.[1][2][3][4][5] Additionally, sample preparation methods, particularly fixation with aldehydes like formalin or glutaraldehyde, can introduce autofluorescence.[1][2][3][6]

When working with fluorescent probes like this compound, which is a derivative of 8-hydroxyquinoline known for its metal-binding and fluorescent properties, it is crucial to distinguish its signal from this background noise.[7][8][9][10][11] This guide will walk you through a systematic approach to identifying and minimizing autofluorescence in your experiments.

Frequently Asked Questions (FAQs)
Q1: How can I determine if autofluorescence is a problem in my experiment?

A1: The most straightforward method is to prepare a control sample that has not been treated with your fluorescent probe (this compound in this case) but has undergone all other processing steps, including fixation and mounting.[1][2][3][12] Image this "no-stain" control using the same acquisition settings (laser power, gain, exposure time) as your experimental samples. Any fluorescence detected in this control is attributable to autofluorescence.

Q2: What are the primary sources of autofluorescence in my samples?

A2: Autofluorescence can stem from several sources:

  • Endogenous Fluorophores: Molecules naturally present in your cells or tissue, such as NADH, flavins, collagen, elastin, and lipofuscin, are common culprits.[1][2][3][4][5] Red blood cells also exhibit broad autofluorescence due to their heme groups.[1][2][6]

  • Fixation: Aldehyde-based fixatives like formalin and glutaraldehyde can react with amines in proteins to create fluorescent products.[1][2][3][6]

  • Culture Media and Reagents: Some components of cell culture media or staining buffers, like fetal bovine serum (FBS), can contribute to background fluorescence.[2]

  • Mounting Media: Certain mounting media can be inherently fluorescent.

Q3: I'm observing high background fluorescence. What are the first troubleshooting steps I should take?

A3: Start with the basics:

  • Confirm with a "No-Stain" Control: As mentioned in A1, this will confirm the presence and intensity of autofluorescence.

  • Optimize Fluorophore Concentration: Titrate your this compound to find the lowest effective concentration that still provides a robust signal.[3][12][13] This maximizes the signal-to-background ratio.

  • Check Your Reagents: Ensure all your buffers and media are fresh and of high quality. Consider if any component could be contributing to the background.

Troubleshooting Guide: A Multi-faceted Approach to Minimizing Autofluorescence

Effectively reducing autofluorescence often requires a combination of strategies targeting different sources of background noise. The following sections provide detailed protocols and the rationale behind each approach.

1. Optimizing Sample Preparation and Handling

Careful sample preparation is the first line of defense against autofluorescence.

Aldehyde fixatives are a significant source of autofluorescence.[1][2][3][6] Consider these alternatives and modifications:

  • Reduce Fixation Time: Use the minimum fixation time necessary to preserve tissue or cell morphology.[1][6]

  • Switch to a Non-Aldehyde Fixative: For many applications, chilled organic solvents like methanol or ethanol can be effective alternatives to aldehyde-based fixatives.[1][2][3]

  • Quenching Aldehyde-Induced Autofluorescence: If aldehyde fixation is unavoidable, you can treat your samples with a quenching agent.

Protocol: Sodium Borohydride Treatment

  • After fixation and permeabilization, wash the sample with PBS.

  • Incubate the sample in a freshly prepared solution of 0.1% sodium borohydride in PBS for 15-30 minutes at room temperature.

  • Wash the sample thoroughly with PBS (3 x 5 minutes).

  • Proceed with your staining protocol.

Rationale: Sodium borohydride reduces the Schiff bases formed by the reaction of aldehydes with amines, which are a primary source of fixation-induced autofluorescence.[1]

For tissue samples, the heme groups in red blood cells are a major source of autofluorescence.[1][2][6]

Workflow: Pre-fixation Perfusion

Caption: Workflow for removing red blood cells.

Rationale: Perfusing the tissue with PBS before fixation flushes out red blood cells, thereby eliminating a significant source of autofluorescence.[1][3][6]

2. Spectral Strategies: Choosing the Right Fluorophore and Filters

Strategic selection of your fluorescent probe and imaging parameters can help spectrally separate your signal from the autofluorescence background.

Autofluorescence is typically most intense in the blue and green regions of the spectrum.[2][12]

  • Recommendation: If possible, select a derivative of this compound or an alternative probe that excites and emits in the red or far-red region of the spectrum (>600 nm).[1][2][3][12] Autofluorescence is significantly lower at these longer wavelengths.

For advanced imaging systems, spectral unmixing is a powerful computational technique to separate the emission spectra of your fluorophore from the broad spectrum of autofluorescence.[14][15][16][17]

Workflow: Spectral Unmixing

Caption: Simplified spectral unmixing workflow.

Rationale: By acquiring a reference spectrum of the autofluorescence from an unstained sample, the unmixing algorithm can mathematically subtract this background signal from your experimental images, isolating the true signal from your probe.[14][15][16]

3. Chemical Quenching of Autofluorescence

Several chemical reagents can be used to quench, or reduce, autofluorescence.

Sudan Black B is a lipophilic dye that is particularly effective at quenching autofluorescence from lipofuscin.[1][5][18][19]

Protocol: Sudan Black B Staining

  • After your fluorescent staining protocol is complete, incubate the slides in a 0.1% Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature.

  • Rinse thoroughly with 70% ethanol, followed by PBS.

  • Mount and image.

Caution: Sudan Black B can have some fluorescence in the far-red, so consider this when designing multiplex experiments.[1]

Several commercially available kits are designed to reduce autofluorescence from various sources.[1][4][5][20][21] These often offer a more standardized and convenient approach.

Reagent TypePrimary Target
TrueVIEW™ Non-lipofuscin sources (e.g., collagen, elastin)[5][20][21]
TrueBlack™ Lipofuscin[5][21]
4. Photobleaching

Intentional photobleaching can be used to reduce background autofluorescence before introducing your fluorescent probe.[12][22][23][24][25]

Protocol: Pre-staining Photobleaching

  • Before applying your this compound, expose your unstained sample to intense, broad-spectrum light (e.g., from a mercury arc lamp or a high-power LED) for a period ranging from minutes to hours.[12][22][24]

  • The optimal duration will need to be determined empirically for your specific sample type.

  • Proceed with your standard staining protocol.

Rationale: Many endogenous fluorophores are more susceptible to photobleaching than modern, robust fluorescent dyes. By selectively destroying the autofluorescent molecules beforehand, you can improve the contrast of your specific signal.[12][24]

Summary of Troubleshooting Strategies
StrategyPrincipleBest For
Optimize Fixation Reduce chemical reactions that cause autofluorescence.All sample types.
Perfusion Remove red blood cells.Tissue samples.
Shift to Far-Red Avoid the spectral region of high autofluorescence.When flexible probe selection is possible.
Spectral Unmixing Computationally separate signals.Complex samples with overlapping spectra.
Chemical Quenching Absorb or quench autofluorescent emissions.Samples with high lipofuscin or collagen.
Photobleaching Selectively destroy autofluorescent molecules.When autofluorescence is highly photolabile.

By systematically applying these troubleshooting strategies, you can effectively minimize the interference of autofluorescence in your experiments with this compound, leading to clearer images and more reliable data.

References
  • Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. SciSpace. [Link]

  • Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs. [Link]

  • Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Bio-Rad. [Link]

  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter. [Link]

  • AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the cellular level. bioRxiv. [Link]

  • Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. NIH. [Link]

  • Photobleaching of Arterial Autofluorescence for Immunofluorescence Applications. [Link]

  • Tips to Minimize Autofluorescence. FluoroFinder. [Link]

  • How Quenching Tissue Autofluorescence Works. Lab Manager. [Link]

  • More Autofluorescence Troubleshooting for Tissue Imaging. Visikol. [Link]

  • Quenching Autofluorescence. University of Helsinki Wiki. [Link]

  • Autofluorescence Quenching. Visikol. [Link]

  • Evaluation of autofluorescence quenching techniques on formalin-fixed chicken tissues. [Link]

  • Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. [Link]

  • Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. [Link]

  • How to Reduce Autofluorescence. SouthernBiotech. [Link]

  • Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. [Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. NIH. [Link]

  • Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes. ResearchGate. [Link]

  • Photo physical properties of 8-hydroxy quinoline. [Link]

  • Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1][24]phenanthroline Ligand and Its Cu(I) Complexes. NIH. [Link]

  • Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. ResearchGate. [Link]

Sources

Technical Support Center: Improving the Solubility of 5-Iodoquinolin-8-ol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges with the solubility of 5-iodoquinolin-8-ol in in vitro experimental setups. As a compound of significant interest for its therapeutic potential, understanding how to properly handle and solubilize it is paramount for generating accurate and reproducible data.

Introduction: The Challenge of this compound Solubility

This compound, a halogenated derivative of 8-hydroxyquinoline, is characterized by its poor aqueous solubility.[1] This property stems from its largely hydrophobic quinoline ring structure. While it has promising applications, its tendency to precipitate out of aqueous solutions, such as cell culture media and buffers, can compromise the integrity of in vitro assays by leading to inaccurate compound concentrations. This technical guide provides a systematic approach to overcoming these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the solubilization of this compound.

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

A1: The molecular structure of this compound contains a large, hydrophobic quinoline ring system. While the hydroxyl (-OH) group can participate in some hydrogen bonding, the overall nonpolar nature of the molecule makes it energetically unfavorable to dissolve in polar solvents like water or phosphate-buffered saline (PBS).[2] Its derivatives are known to be more soluble in organic solvents.[2][3]

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for creating a high-concentration stock solution of this compound.[4] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic compounds. The general practice is to prepare a concentrated stock in 100% DMSO, which is then diluted to the final working concentration in the aqueous assay medium.

Q3: My compound dissolves in DMSO but precipitates when I add it to my cell culture medium. What is happening?

A3: This phenomenon, often called "crashing out," occurs when a compound that is stable in a high-concentration organic stock solution is rapidly diluted into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.[5] This is a common issue for many hydrophobic compounds.

Q4: Can adjusting the pH of my buffer help improve solubility?

A4: Yes, pH can be a critical factor. This compound has a hydroxyl group with a pKa value around 8.0.[6][7] At pH values above the pKa, this group will be deprotonated, forming a negatively charged ion. This charged species is more polar and, therefore, more soluble in aqueous solutions.[8][9] However, it is crucial to ensure that the required pH is compatible with your specific cells and assay system.

Part 2: Troubleshooting Guide for Compound Precipitation

This section provides a structured workflow to diagnose and solve precipitation issues encountered during your experiments.

Visualizing the Experimental Workflow and Precipitation Point

The following diagram illustrates a typical experimental workflow and highlights the critical step where solubility issues often arise.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation A Weigh Solid this compound B Add 100% DMSO A->B C Vortex/Sonicate to Create Concentrated Stock (e.g., 20 mM) B->C D Dilute DMSO Stock Directly into Aqueous Assay Buffer C->D Dilution Step E Precipitation Occurs (Compound 'crashes out') D->E Abrupt Polarity Shift F Inaccurate Final Concentration E->F G Compromised Data Integrity F->G Invalid Assay Results

Caption: A workflow diagram pinpointing the common precipitation issue during the dilution step.

Systematic Troubleshooting Protocols

If you observe precipitation, follow these steps methodically.

Step 1: Optimization of DMSO Stock Concentration

Creating an overly concentrated stock solution can exacerbate precipitation upon dilution.

  • Scientific Rationale: While a higher stock concentration minimizes the final percentage of DMSO in the assay, it also creates a steeper polarity gradient during dilution. Finding an optimal balance is crucial.

  • Experimental Protocol:

    • Prepare several small-volume stock solutions of this compound in 100% DMSO at varying concentrations (e.g., 50 mM, 20 mM, 10 mM).

    • Perform a test dilution of each stock to your final desired experimental concentration in the target aqueous buffer.

    • Visually inspect for any signs of precipitation (cloudiness or visible particles) immediately and after a 30-minute incubation at your experimental temperature.

    • Select the highest stock concentration that remains clear upon dilution for your experiments.

Step 2: Employing an Intermediate Dilution Strategy

A gradual decrease in solvent polarity can prevent the compound from crashing out of solution.

  • Scientific Rationale: This technique, also known as serial dilution, avoids the sudden solvent shock that triggers precipitation by acclimatizing the compound to a more aqueous environment in stages.

  • Experimental Protocol:

    • Create an intermediate dilution of your DMSO stock in a solution of intermediate polarity. A 1:1 mixture of DMSO and your assay buffer can be effective.

    • Gently mix this intermediate solution.

    • Use this intermediate solution to perform the final dilution into your 100% aqueous assay buffer.

    • Example for a 10 µM final concentration from a 20 mM stock:

      • Intermediate step: Dilute 1 µL of the 20 mM stock into 9 µL of a 1:1 DMSO/buffer mix (yields a 2 mM solution in 55% DMSO).

      • Final step: Dilute 1 µL of the 2 mM intermediate solution into 199 µL of the final assay buffer.

Step 3: Utilizing Solubilizing Excipients like Pluronic® F-127

For highly challenging cases, a non-ionic surfactant such as Pluronic® F-127 can be employed to maintain solubility.

  • Scientific Rationale: Pluronic® F-127 is a block copolymer that forms micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like this compound, while the hydrophilic outer shell keeps the entire micelle-drug complex dispersed in the aqueous medium.[10][11][12][13][14]

  • Protocol for Stock Preparation with Pluronic® F-127:

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in deionized water. This may require gentle warming and stirring to fully dissolve.

    • Create a co-solvent by mixing DMSO and the 10% Pluronic® F-127 solution, often starting with a 1:1 (v/v) ratio.

    • Dissolve the solid this compound directly into this DMSO/Pluronic® F-127 mixture to create your stock solution.

    • Dilute this enhanced stock solution into your final assay buffer.

    • Crucial Control: Always include a vehicle control in your experiment that contains the same final concentration of the DMSO/Pluronic® F-127 mixture without the compound to account for any effects of the excipients.

Solubility Profile Summary

The table below summarizes the solubility characteristics of this compound in various solvents.

Solvent SystemApproximate SolubilitySuitability for in vitro AssaysKey Considerations
Water / PBS (pH 7.4)Very low (<1 mg/mL)[15]PoorUnsuitable as a primary solvent.
EthanolSparingly Soluble[16]ModerateCan be used as a primary solvent, but may have higher cytotoxicity than DMSO.
DMSOSoluble (>25 mg/mL)[4]Excellent (for stock)The recommended solvent for preparing concentrated stock solutions.
DioxaneSolublePoorNot typically used in cell-based assays due to toxicity.
DMSO / Pluronic® F-127HighGood (for stock)Recommended for persistent solubility issues; requires proper vehicle controls.[13]

Part 3: Advanced Considerations

Workflow for pH-Based Solubility Enhancement

Leveraging the pKa of this compound can be a powerful strategy, provided it is compatible with your experimental system.

G A Confirm pH Tolerance of Assay/Cell Line B Prepare Buffers at Various pH Values (e.g., 7.4, 8.0, 8.5) A->B D Dilute Stock into Each Test Buffer B->D C Prepare Concentrated DMSO Stock Solution C->D E Visually Inspect for Precipitation D->E F Identify Lowest pH that Maintains Solubility E->F G Validate Assay Performance at the Chosen pH F->G

Caption: A decision-making workflow for utilizing pH adjustment to improve solubility.

  • Self-Validating Protocol: It is imperative to run a control experiment to ensure that the selected higher pH does not independently affect cell viability, enzyme activity, or other assay readouts.

Final Recommendations

  • Prioritize DMSO for Stock Solutions: Always begin by preparing a concentrated stock solution in 100% DMSO.

  • Control Final DMSO Concentration: In your final assay volume, aim to keep the DMSO concentration below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts.

  • Always Visually Inspect: Before adding your compound to the assay, carefully inspect the final diluted solution for any signs of turbidity or precipitation.

  • Vehicle Controls are Essential: Every experiment must include a control group treated with the identical solvent system (including any co-solvents or excipients) at the same final concentration as your test compound.

By implementing these systematic and evidence-based strategies, you can effectively manage the solubility of this compound, leading to more reliable and reproducible in vitro experimental outcomes.

References

  • ProQuest. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. Retrieved from [Link]

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing solubility and dissolution of celecoxib by spray drying using Pluronic® F 127. Retrieved from [Link]

  • Solubility of Things. (n.d.). Clioquinol. Retrieved from [Link]

  • Pharmapproach. (2018). Pluronic F127 as Thermoreversible Polymer Gel Forming Agent for Delivery of Drugs. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Diiodo-8-hydroxyquinoline. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing solubility and dissolution of ibuprofen by spray drying using pluronic f127. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Iodo-8-quinolinol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clioquinol. PubChem. Retrieved from [Link]

  • G.AMPHRAY LABORATORIES. (n.d.). Clioquinol BP/EP/USP (Iodochlorohydroxyquinoline). Retrieved from [Link]

  • SAGE Journals. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Technical Support Center: Dealing with Non-Specific Binding of 5-Iodoquinolin-8-ol and Related Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 5-iodoquinolin-8-ol and other 8-hydroxyquinoline derivatives. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you identify, understand, and mitigate non-specific binding and off-target effects in your cellular experiments. Our goal is to ensure the accuracy and reliability of your data by grounding your experimental design in robust scientific principles.

Introduction: The Challenge of 8-Hydroxyquinolines

This compound belongs to the 8-hydroxyquinoline (8HQ) class of compounds, which includes the well-studied molecule Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline, CQ)[1]. These molecules are powerful tools in biological research, primarily due to their ability to act as metal chelators and ionophores for divalent cations like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺)[2][3]. This activity allows them to modulate metal homeostasis and impact various cellular processes, making them valuable for studying neurodegenerative diseases, cancer, and microbial infections[4][5].

However, the very properties that make 8HQs effective—their lipophilicity, which allows them to cross cell membranes, and their reactivity with metals—also make them prone to non-specific binding (NSB) and off-target effects[6][7]. It is critical to distinguish between:

  • On-Target Binding: The compound interacts with its intended molecular target to elicit a specific biological response.

  • Off-Target Effects: The compound interacts with unintended biological molecules (e.g., other metalloenzymes, receptors) causing a specific, but undesired, pharmacological response[8].

  • Non-Specific Binding (NSB): The compound physically adheres to cellular components or experimental vessels through low-affinity, non-saturable interactions, such as hydrophobic or electrostatic forces, leading to high background signals and confounding results[9].

This guide will walk you through the causality of these issues and provide validated protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with this compound.

Q1: My fluorescently-tagged this compound is causing the entire cell to fluoresce, not just my target compartment. What is happening?

This is a classic sign of high non-specific binding or an off-target effect. The lipophilic nature of the 8HQ scaffold can cause it to accumulate in lipid-rich structures like the endoplasmic reticulum and cell membranes[7]. Additionally, if your compound is acting as a zinc ionophore, it can alter intracellular zinc concentrations globally, potentially activating fluorescent reporters or endogenous processes throughout the cell[4]. The first step is to run a negative control using cells that do not express your target protein. If the widespread fluorescence persists, you are dealing with NSB or a target-independent effect[10].

Q2: I'm observing high signal in my negative control wells (e.g., vehicle-treated or untransfected cells). How do I confirm this is NSB?

High signal in a negative control is the definitive indicator of a problem. This could be due to several factors:

  • True NSB: The compound is sticking to the plastic of the microplate or the cell surface[11].

  • Autofluorescence: The compound itself is fluorescent and is not being washed away effectively, or the cells themselves are autofluorescent under your imaging conditions[12].

  • Media Effects: Components in your cell culture media, particularly serum proteins, can bind to the compound and contribute to background signal[13][14].

To dissect this, you should include a "no-cell" control (wells with media and compound, but no cells) and an "unlabeled cell" control (cells that have not been treated with the compound) to measure background from the plate/media and cellular autofluorescence, respectively[15].

Q3: How does serum in my culture medium affect the binding of this compound?

Serum contains a high concentration of proteins, with albumin being the most abundant. Many small, hydrophobic molecules bind non-specifically to serum albumin[13][16]. This interaction can act as a "sink," reducing the free concentration of your compound available to enter cells and bind to its target. Conversely, compound-serum protein complexes can sometimes adhere to cell surfaces, increasing background[17]. If you observe significant variability, consider reducing the serum concentration during the treatment period or using a serum-free medium, but be mindful that this can impact cell health[18].

Q4: What is the difference between a blocking agent like BSA and a surfactant like Tween-20?

Both are used to reduce NSB, but they work through different mechanisms:

  • Blocking Agents (Proteins): Molecules like Bovine Serum Albumin (BSA) or casein are proteins that physically adsorb to unoccupied hydrophobic surfaces on your microplate and cell membranes[19][20]. By occupying these "sticky" spots, they prevent your compound of interest from binding there. They are typically used in a pre-incubation step.

  • Surfactants (Detergents): Non-ionic detergents like Tween-20 or Triton X-100 are added to wash buffers at low concentrations (typically 0.05-0.1%)[21]. They work by disrupting weak, non-specific hydrophobic interactions, helping to release molecules that are loosely stuck to surfaces without disturbing strong, specific binding[22].

Part 2: In-Depth Troubleshooting Guide

Use this section when you encounter specific experimental issues. Each issue is broken down into probable causes and a series of recommended solutions, including detailed protocols.

Issue 1: High Background or Non-Specific Signal in Imaging Assays

High background fluorescence is one of the most common challenges in cell imaging, obscuring the true signal from your target[23].

Probable Causes:

  • Insufficient blocking of non-specific sites on the coverslip or plate.

  • Ineffective washing, leaving unbound compound behind.

  • Hydrophobic or electrostatic adherence of the compound to cellular structures.

  • Fixation artifacts that increase cellular autofluorescence[12].

Workflow for Diagnosing High Background

A High Background Signal Observed B Run Negative Controls: 1. Untransfected/Target-Negative Cells 2. No Compound (Unstained Cells) A->B C Signal Persists in Target-Negative Cells? B->C D YES: Issue is NSB or Off-Target Effect C->D Yes E NO: Signal is Target-Dependent (Proceed with dose-response) C->E No F Signal Present in Unstained Cells? D->F G YES: Issue is Cellular Autofluorescence F->G Yes H NO: Issue is Compound-Related NSB F->H No J Modify Fixation Method or Use Quenching Agent G->J I Implement Blocking & Optimized Washing (Protocols 1 & 2) H->I

Caption: A decision tree to systematically diagnose the source of high background signals.

Solutions & Protocols

1. Implement a Robust Blocking Strategy Blocking agents saturate non-specific binding sites. BSA is a common and effective choice[19].

  • Protocol 1: BSA Blocking for Cellular Assays

    • Prepare Blocking Buffer: Dissolve high-purity, fatty-acid-free BSA in Phosphate-Buffered Saline (PBS) to a final concentration of 1-3% (w/v). A common starting point is 1% BSA in PBS[24].

    • Cell Preparation: After seeding and allowing cells to adhere, wash them once with PBS. If your protocol involves fixation, perform it before blocking.

    • Incubation: Aspirate the PBS and add enough Blocking Buffer to generously cover the cells. Incubate for 30-60 minutes at room temperature[24].

    • Proceed with Experiment: Aspirate the blocking buffer. Do not wash the cells at this stage. Immediately add your this compound solution (diluted in a buffer that also contains 0.1-0.5% BSA) to the cells. The continued presence of a low BSA concentration can help suppress NSB during the incubation[25].

2. Optimize Your Washing Technique Thorough washing is critical to remove unbound molecules without dislodging specifically bound ones. The key is to find a balance between stringency and gentleness[26][27].

  • Protocol 2: High-Stringency Washing

    • Prepare Wash Buffer: Start with PBS. To increase stringency, add a non-ionic surfactant like Tween-20 to a final concentration of 0.05% (v/v)[21].

    • Initial Wash: After incubation with your compound, aspirate the treatment solution. Gently add the Wash Buffer to the side of the well to avoid dislodging cells.

    • Perform Multiple Washes: Wash the cells a minimum of 3-5 times with the Wash Buffer.

    • Introduce a Soak Step: For the final wash, leave the Wash Buffer on the cells for 5 minutes at room temperature. This "soak step" can help dissociate weakly bound molecules[22].

    • Final Rinse: Perform a final rinse with PBS (without Tween-20) to remove residual detergent before imaging or downstream processing.

Table 1: Buffer Additives for Reducing Non-Specific Binding

AdditiveTypical ConcentrationMechanism of ActionReference
BSA 1-3% (Blocking), 0.1-0.5% (Incubation)Physically blocks hydrophobic sites on surfaces.[25][28]
NaCl Increase concentration by 100-250 mMShields electrostatic charges, reducing non-specific ionic interactions.[17][21]
Tween-20 0.05-0.1% (in wash buffer)Non-ionic surfactant that disrupts weak hydrophobic interactions.[21]
Normal Serum 5-10% (in blocking buffer)Contains a mixture of proteins (including immunoglobulins) that can block a wide range of non-specific sites. Use serum from a species that will not cross-react with your reagents.[29]
Issue 2: Unexplained Cytotoxicity or Cellular Stress

You may observe that this compound induces apoptosis or other stress responses at concentrations where you don't expect to see on-target activity.

Probable Causes:

  • Off-Target Ionophore Activity: The compound is acting as an ionophore, disrupting intracellular metal ion homeostasis. An influx of zinc or copper can be toxic and trigger apoptosis[4][30].

  • Chelation of Essential Metals: The compound may be chelating and sequestering essential metal ions from critical metalloenzymes, thereby inhibiting their function and inducing stress[2][31].

  • Reactive Oxygen Species (ROS) Production: The interaction of 8HQ-metal complexes with cellular components can catalyze the production of ROS, leading to oxidative stress[2].

Solutions & Protocols

1. Differentiate Cytotoxicity from NSB This requires controls that tease apart the pharmacological effects from simple binding.

  • Protocol 3: Control Experiments for Off-Target Effects

    • Use a Non-Chelating Analog: Synthesize or obtain a structural analog of this compound where the 8-hydroxyl group is methylated (forming a methoxy group). This modification blocks the molecule's ability to chelate metals, effectively rendering it inactive as an ionophore or chelator[3]. If this "inactive" analog does not cause cytotoxicity, it strongly suggests the toxicity is due to the compound's metal-binding properties, not NSB.

    • Co-treatment with Metal Chelators: Treat cells with a membrane-impermeable chelator (like DTPA) before adding this compound to reduce extracellular metal availability. Alternatively, co-treat with a membrane-permeable chelator (like TPEN for zinc) to see if you can reverse the toxic effects. This helps determine if the effect is dependent on extracellular or intracellular metals.

    • Target Knockout/Knockdown Cells: The gold standard for confirming an on-target effect is to use cells where your target has been knocked out or knocked down (e.g., via CRISPR or siRNA)[12]. If the compound still elicits the same response in these cells, the effect is definitively off-target.

Diagram: Differentiating On-Target, Off-Target, and Non-Specific Effects

cluster_0 On-Target Effect cluster_1 Off-Target Effect cluster_2 Non-Specific Binding (NSB) A This compound B Target Protein A->B Binds specifically C Specific Biological Response B->C D This compound E Unintended Protein (e.g., Ion Channel) D->E Binds specifically F Unintended Biological Response (e.g., Toxicity) E->F G This compound H Cell Membrane / Well Surface G->H Adheres non-specifically (Hydrophobic/Ionic) I High Background Signal (No specific response) H->I

Caption: Conceptual diagrams illustrating the three main types of compound-cell interactions.

Part 3: Final Recommendations for Best Practices

To ensure the integrity of your research when using this compound or related compounds, always incorporate a multi-layered validation approach.

  • Always Run Controls: Your standard experimental setup should always include positive controls, negative controls (target-negative cells), vehicle controls, and unstained controls for imaging[12][15].

  • Validate with an Orthogonal Approach: Confirm your findings using a different method. If you identify a hit in a fluorescent assay, try to validate it with a biochemical assay, an orthogonal cellular assay (like a reporter gene assay), or by using a structurally unrelated compound that targets the same protein[32].

  • Characterize the Mechanism: Given the known activities of 8HQs, be prepared to investigate whether your observed effects are related to metal chelation or ionophore activity. Experiments measuring intracellular metal levels or ROS production can be invaluable.

  • Optimize Compound Concentration: Use the lowest possible concentration of this compound that gives you a robust on-target signal. Higher concentrations are more likely to produce off-target effects and non-specific binding.

By systematically applying these troubleshooting guides and validation principles, you can confidently navigate the complexities of working with 8-hydroxyquinolines and generate high-quality, reproducible data.

References

  • Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Anticancer activity of the antibiotic clioquinol. Cancer Research, 65(8), 3389-3395.

  • G-Biosciences. (2017). Non-Specific Binding: Why It Needs to be Blocked in Western blots!.

  • Wikipedia. (n.d.). Ionophore.

  • Xiao, Y., & Isaacs, S. N. (2012). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Journal of visualized experiments : JoVE, (67), e4228.

  • Patsnap Synapse. (2025). How to Block a Membrane to Reduce Non-Specific Binding.

  • Lanza, V., Fadda, A., Ioppolo, A., & Biondi, A. (2020). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. Basic & clinical pharmacology & toxicology, 126(4), 308–318.

  • FluoroFinder. (2022). Newsletter: Designing a Fluorescence Microscopy Experiment.

  • Tjernberg, L. O., Callréus, T., & Tjernberg, A. (1984). Effect of 5-chloro-7-iodo-8-hydroxy-quinoline (clioquinol) on the uptake and distribution of nickel, zinc and mercury in mice. Acta pharmacologica et toxicologica, 55(1), 65–72.

  • AAT Bioquest. (2024). How to eliminate non-specific binding?.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2788, Clioquinol.

  • He, Y., Li, Y., Zhao, T., Wang, Y., Zheng, M., & Lou, H. (2020). The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans. Scientific reports, 10(1), 9726.

  • Lim, N. K., Lee, M. J., & Lee, W. K. (2010). The metal chelating and chaperoning effects of clioquinol: insights from yeast studies. Journal of Alzheimer's disease, 21(1), 221–232.

  • Zgoda, V. G., Kopylov, A. T., Taranets, A. V., & Ilgisonis, E. V. (2015). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. Analytica chimica acta, 893, 69–75.

  • Bak, A., & Weisman, D. (2019). Clioquinol: to harm or heal. Cell biology and toxicology, 35(3), 187–196.

  • Reddit. (2020). Effect of NaCl and BSA for reducing non-specific binding in diluted human serum.

  • Bacher, M., & De Deyn, P. P. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.

  • BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.

  • WuXi AppTec DMPK. (2024). Nonspecific Binding: Main Factors of Occurrence and Strategies.

  • BenchChem. (n.d.). This compound | CAS 13207-63-1.

  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?.

  • G-Biosciences. (n.d.). Bovine Serum Albumin (BSA) as a Critical Blocking Agent in Immunoassays.

  • ResearchGate. (2025). Treatment of Alzheimer's Disease with Clioquinol | Request PDF.

  • Cimini, B. A., Chandrasekaran, S. N., & Kost-Alimova, M. (2022). Optimizing the Cell Painting assay for image-based profiling. Nature protocols, 17(12), 2842–2876.

  • Hage, D. S., & Anguizola, J. A. (2011). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Analytical and bioanalytical chemistry, 400(6), 1629–1642.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3728, 5,7-Diiodo-8-hydroxyquinoline.

  • MBL Life Science. (n.d.). How to reduce non-specific reactions.

  • Bio-Techne. (n.d.). ICC/IF Experiment Controls.

  • Corning. (n.d.). Optimizing the Separation Step on 96-well Microplates for ELISA Assays.

  • Biocompare. (2012). Tips for Reducing ELISA Background.

  • ResearchGate. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation | Request PDF.

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.

  • Liddell, J. R., Obando, D., & Liu, D. S. (2024). The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist. Biochemical pharmacology, 222, 116092.

  • ResearchGate. (2021). How to avoid the unspecific binding in live cell imaging?.

  • Lanza, V., Fadda, A., & Biondi, A. (2020). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. Basic & Clinical Pharmacology & Toxicology, 126(4), 308-318.

  • Pediatric Oncall. (n.d.). Iodoquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.

  • Feng, Y., Yu, Y., & Li, X. (2013). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. PLOS ONE, 8(1), e53201.

  • D'Amico, S., Ronsisvalle, S., & Maugeri, G. (2021). Protective Effects of Cord Blood Serum (CBS) on Retinal Pigment Epithelium (ARPE-19) and Retinal Photoreceptor-like (661W) Cell Line Viability Under In Vitro Oxidative Stress. International journal of molecular sciences, 22(23), 12798.

  • Milliat, F., Girst, S., & Aigueperse, J. (2021). Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ. International journal of molecular sciences, 22(9), 4543.

  • Konate, K., & Joliot, A. (2023). Cell-Surface-Retained Peptide Additives for the Cytosolic Delivery of Functional Proteins. Bioconjugate chemistry, 34(11), 2008–2017.

  • Jiang, H., & Ding, W. Q. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17.

  • T. A. W. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. Communications Biology, 5(1), 253.

Sources

Technical Support Center: Synthesis of 5-Iodoquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-iodoquinolin-8-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. 8-Hydroxyquinoline and its halogenated derivatives are privileged structures in medicinal chemistry, known for their metal-chelating properties and a wide range of biological activities, including antineurodegenerative, antimicrobial, and anticancer effects.[1][2]

The introduction of an iodine atom at the C5 position is a key transformation that often presents unique challenges, including issues with regioselectivity, reaction yield, and product purification. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic hurdles successfully.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific, common problems encountered during the electrophilic iodination of 8-hydroxyquinoline (8-HQ) and its derivatives.

Q1: My iodination reaction of 8-hydroxyquinoline is resulting in low yields and a mixture of products, including the 7-iodo and 5,7-diiodo isomers. What are the likely causes and how can I optimize for the 5-iodo product?

A1: This is the most common challenge and stems from the high reactivity of the 8-hydroxyquinoline ring. The hydroxyl group at C8 is a strong activating group, making the C5 and C7 positions both susceptible to electrophilic attack. Achieving high regioselectivity for the C5 position requires careful control over the reaction conditions.

Causality & Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. The choice of iodinating agent and solvent system dictates the nature of the electrophilic iodine species (e.g., I⁺) and its steric and electronic profile, which in turn influences the regiochemical outcome. Harsher conditions or overly reactive iodinating agents can easily lead to over-iodination, producing the thermodynamically stable 5,7-diiodoquinolin-8-ol.[3]

Troubleshooting Steps & Optimization Protocol:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is paramount.

    • Harsh Reagents (e.g., I₂/H₂SO₄/Ag₂SO₄): Older methods often use strong acids and oxidizing conditions, which can lead to a mixture of 5-iodo, 8-iodo, and 5,8-diiodo products when applied to quinoline itself.[4] While effective for some substrates, this is generally not recommended for achieving high selectivity with 8-HQ.

    • Milder Reagents (Recommended): N-Iodosuccinimide (NIS) is often the reagent of choice for selective iodination.[5] It is a milder electrophilic iodine source, reducing the likelihood of di-iodination. It operates under gentle conditions and shows excellent compatibility with various functional groups.

  • Solvent and Temperature Control:

    • Solvent: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are good starting points. The choice of solvent can influence reagent solubility and reaction kinetics.

    • Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the reaction rate and can significantly improve selectivity by minimizing the formation of the di-iodinated byproduct.

  • Stoichiometry: Carefully control the stoichiometry. Use of a slight excess (1.05 to 1.1 equivalents) of the iodinating agent is typical. A large excess will invariably lead to the formation of 5,7-diiodoquinolin-8-ol.

Optimized Protocol Using N-Iodosuccinimide (NIS):

ParameterRecommended ConditionRationale
Iodinating Agent N-Iodosuccinimide (NIS)Mild and selective electrophilic iodine source.[5]
Substrate 8-Hydroxyquinoline1.0 equivalent
Stoichiometry 1.05 - 1.1 equivalents of NISMinimizes di-iodination while ensuring complete reaction.
Solvent Anhydrous DCM or THFGood solubility for reactants, relatively inert.
Temperature 0 °C to Room TemperatureControls reaction rate, enhancing regioselectivity.
Reaction Time 2-6 hours (monitor by TLC)Avoids prolonged reaction times that can lead to side products.
Atmosphere Inert (Nitrogen or Argon)Protects the electron-rich phenol from oxidative side reactions.

Step-by-Step Experimental Workflow:

  • Dissolve 8-hydroxyquinoline (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add NIS (1.05 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine/NIS.

  • Proceed with aqueous workup and purification.

Q2: I've completed my synthesis, but purifying the this compound product is proving difficult. Column chromatography gives poor separation from starting material and the 5,7-diiodo byproduct. What are more effective purification strategies?

A2: Purification is a significant challenge because the product, starting material, and major byproduct often have very similar polarities. Standard silica gel chromatography may not be sufficient without careful optimization.

Troubleshooting Steps & Purification Protocols:

  • Optimize Column Chromatography:

    • Solvent System: A common mistake is using a solvent system that is too polar. Start with a less polar mobile phase, such as Hexane/Ethyl Acetate or Toluene/Ethyl Acetate, and use a very shallow gradient. This can help to improve the resolution between the closely eluting spots.

    • Silica Choice: Use high-quality, small-particle-size silica gel for better separation efficiency.

  • Recrystallization (Highly Recommended): Recrystallization is often the most effective method for obtaining high-purity this compound.

    • Solvent Screening: The key is finding a suitable solvent or solvent system. Good single solvents to try include ethanol, methanol, or acetone. A mixed solvent system, such as Ethanol/Water or Acetone/Hexane, can also be very effective.

    • General Protocol:

      • Dissolve the crude product in a minimum amount of the hot solvent (or the more soluble solvent of a mixed pair).

      • If using a mixed system, add the second solvent (the "anti-solvent") dropwise until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

      • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Acid-Base Extraction/Purification: This technique leverages the basicity of the quinoline nitrogen and the acidity of the hydroxyl group.

    • Rationale: The product can be protonated to form a salt, which is soluble in an aqueous acid. Neutral impurities can be washed away with an organic solvent. Then, the aqueous layer is basified to precipitate the pure product.

    • Protocol:

      • Dissolve the crude material in a suitable organic solvent (e.g., DCM or Ethyl Acetate).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The desired product will move into the aqueous layer as the hydrochloride salt.

      • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Slowly neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃ solution) until the pH is ~7-8.[6][7]

      • The purified this compound will precipitate out of the solution.

      • Filter, wash the solid with deionized water, and dry to obtain the pure product.

The following diagram illustrates a robust workflow combining synthesis and purification.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Dissolve 8-HQ in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add NIS (1.05 eq) portion-wise B->C D 4. Stir & Monitor by TLC C->D E 5. Quench with aq. Na₂S₂O₃ D->E Reaction Complete F 6. Extract with DCM E->F G 7. Dry Organic Layer (e.g., Na₂SO₄) F->G H 8. Concentrate in vacuo to get Crude Product G->H I 9. Dissolve Crude in DCM H->I Proceed to Purification J 10. Extract with 1M HCl (aq) I->J K 11. Separate Layers J->K L 12. Wash Aqueous Layer with fresh DCM K->L M 13. Neutralize Aqueous Layer (pH 7-8) to Precipitate L->M N 14. Filter, Wash & Dry Pure this compound M->N

Caption: Optimized workflow for synthesis and acid-base purification.

Frequently Asked Questions (FAQs)

Q: What are the best practices for handling and storing this compound derivatives? A: Like many iodinated aromatic compounds, this compound can be sensitive to light. The 8-hydroxy group also makes it susceptible to oxidation.

  • Storage: Store the solid product in an amber vial or a container protected from light. It should be kept in a cool, dry place, preferably in a desiccator under an inert atmosphere for long-term storage.

  • Handling: Handle the material in a well-ventilated area. Avoid prolonged exposure to bright, direct light during experiments.

Q: Are there any alternative, "greener" synthetic routes for this iodination? A: Research into more environmentally friendly synthesis is ongoing. Some methods aim to reduce the use of halogenated solvents or harsh reagents. One approach involves using molecular iodine (I₂) with a suitable, recyclable catalyst in a solvent like water, although controlling regioselectivity can still be a challenge.[8][9] Another method uses potassium iodide/potassium iodate as the iodinating system, which is an effective but powerful combination that can lead to the di-iodinated product if not carefully controlled.[3]

Q: Can I use this iodination protocol for an 8-hydroxyquinoline substrate that already has other substituents? A: Yes, but the electronic nature of the existing substituents will influence the reaction.

  • Electron-Donating Groups (EDGs): If your substrate has EDGs (e.g., -CH₃, -OCH₃), the ring will be even more activated. You should use milder conditions (lower temperature, slower addition of NIS) to prevent side reactions and maintain regioselectivity.

  • Electron-Withdrawing Groups (EWGs): If your substrate has EWGs (e.g., -NO₂, -Cl), the ring will be deactivated.[10][11] The reaction may require slightly more forcing conditions, such as warming to room temperature or slightly above, or a longer reaction time. In some cases, a catalyst may be necessary to facilitate the iodination of deactivated systems.[5]

Q: How can I confirm the regiochemistry and be certain I have the 5-iodo isomer and not the 7-iodo isomer? A: Unambiguous characterization is essential.

  • 1D NMR (¹H NMR): The proton coupling patterns in the ¹H NMR spectrum are highly diagnostic for quinoline derivatives. The proton at C7 in the 5-iodo isomer will appear as a doublet, coupled to the proton at C6. Conversely, in the 7-iodo isomer, the C5 proton will be a doublet. Careful analysis of the aromatic region and comparison with literature data is crucial.

  • 2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment can provide definitive proof. For the 5-iodo isomer, an NOE correlation should be observed between the proton at C4 and the proton at C6. This correlation would be absent in the 7-iodo isomer.

  • X-Ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural proof.

References
  • More, A. A., et al. (n.d.). C(8)−H iodination of quinoline N‐oxides with N‐iodosuccinimide. ResearchGate.
  • ChemicalBook. (n.d.). 5,7-Diiodo-8-quinolinol synthesis.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • Google Patents. (n.d.). US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds.
  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS).
  • National Institutes of Health. (2024, February 7). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of iodination of 8-hydroxyquinoline. RSC Publishing.
  • (2008).
  • Journal of the American Chemical Society. (2026, January 12). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Retrieved from Journal of the American Chemical Society.
  • (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • PJSIR. (n.d.). the 5-and 8-iodination of quinoline and some of its derivatives.
  • Chemical Communications. (2015, October 16). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing. DOI:10.1039/C5CC07799K.
  • (n.d.). Iron(III)
  • (2025, August 6).
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes.
  • PubMed. (2022, December 1). Ni-Catalyzed Regioselective C-5 Halogenation of 8-Aminoquinoline and Co-Catalyzed Chelation Assisted C-H Iodination of Aromatic Sulfonamides with Molecular Iodine.
  • Chemical Communications. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing.
  • PubMed. (2015, September 18). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines.
  • European Patent Office. (2022, June 22). IMPROVED PROCESS FOR PRODUCING NITROXOLINE - EP 4015505 A1. EPO.
  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Eureka | Patsnap. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline.

Sources

Technical Support Center: Mitigating the Neurotoxic Effects of 5-Iodoquinolin-8-ol (Clioquinol) In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers investigating the neurotoxic effects of 5-iodoquinolin-8-ol, commonly known as clioquinol (CQ). Historically, clioquinol was used as an oral antimicrobial agent. Its use was largely discontinued after being epidemiologically linked to a severe neurological disorder, Subacute Myelo-Optic Neuropathy (SMON), which caused paralysis, blindness, and death in thousands of patients in Japan during the 1960s.[1][2][3] Despite its toxic potential, clioquinol's ability to chelate and redistribute metal ions has led to renewed interest in its therapeutic applications for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for some cancers.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the mechanisms of clioquinol-induced neurotoxicity and offers practical, evidence-based strategies for its mitigation in in vivo experimental models. Our goal is to equip you with the technical knowledge to design robust experiments, troubleshoot common issues, and ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common questions and challenges encountered during in vivo studies with clioquinol.

Q1: What is the primary proposed mechanism of this compound (clioquinol) neurotoxicity?

A1: The neurotoxicity of clioquinol is not attributed to a single pathway but is understood as a multifactorial process involving metal ion dyshomeostasis, oxidative stress, and mitochondrial dysfunction.

  • Metal Ion Chelation and Redistribution: Clioquinol is a lipophilic metal chelator and ionophore with a notable affinity for zinc (Zn²⁺) and copper (Cu²⁺).[4][6] While this property is explored for therapeutic benefit in dissolving amyloid plaques[7][8], it can also disrupt essential metal-dependent biological processes. A leading hypothesis suggests that clioquinol forms a lipophilic chelate with zinc, facilitating its transport into neurons.[9][10] This intracellular accumulation of a clioquinol-zinc complex is proposed to be a potent mitochondrial toxin, leading to rapid cell damage.[9][10]

  • Oxidative Stress: Studies have shown that clioquinol can have a pro-oxidant effect at certain concentrations, leading to increased lipid peroxidation (measured by malondialdehyde production) and neuronal death.[11] This oxidative damage is a key component of its toxicity and can be attenuated by co-treatment with antioxidants.[11][12][13]

  • Mitochondrial Dysfunction: The clioquinol-zinc chelate has been shown to directly damage mitochondria and decrease the mitochondrial membrane potential.[10] Since mitochondria are vital for neuronal energy production and survival, this disruption is a critical step in the neurotoxic cascade. Recent research also suggests that cellular susceptibility to this mitochondrial liability is modulated by the antioxidant protein NQO1.[12][13][14]

  • Interaction with Vitamin B12: A long-standing hypothesis is that clioquinol interferes with vitamin B12 (cobalamin) homeostasis. Chronic treatment with clioquinol has been shown to decrease the accumulation of vitamin B12 in the brains of mice.[15][16] This is significant because vitamin B12 deficiency can produce neurological symptoms that overlap with those of SMON.[17]

Clioquinol_Toxicity_Pathway Proposed Mechanism of Clioquinol Neurotoxicity cluster_neuron Inside Neuron CQ Clioquinol (CQ) CQ_Zn CQ-Zn Chelate (Lipophilic) CQ->CQ_Zn Chelates B12_Def Functional B12 Deficiency CQ->B12_Def Reduces B12 Uptake Zn Extracellular Zinc (Zn²⁺) Zn->CQ_Zn Neuron Neuron CQ_Zn->Neuron Enters Cell (Ionophore action) Mito Mitochondrial Damage CQ_Zn->Mito Induces ROS Oxidative Stress (↑ ROS) Mito->ROS Leads to Toxicity Neurotoxicity (Axonopathy, Demyelination) ROS->Toxicity B12 Vitamin B12 Homeostasis B12_Def->Toxicity

Caption: Proposed Mechanism of Clioquinol Neurotoxicity.

Q2: I need to establish an in vivo model of clioquinol neurotoxicity. What are the key parameters to consider?

A2: Establishing a reproducible in vivo model requires careful consideration of the animal species, dosage, administration route, and duration of treatment. Species-specific differences in metabolism are a critical factor.

Clioquinol's metabolism varies significantly across species. Rodents like rats and mice rapidly metabolize it into glucuronate and sulfate conjugates, which are less toxic.[4][18] In contrast, dogs, monkeys, and humans form fewer conjugates, resulting in higher levels of free, more toxic clioquinol.[4][18] This explains the different dose thresholds for toxicity.

Table 1: Comparative In Vivo Dosing Parameters for Clioquinol-Induced Neurotoxicity

SpeciesTypical Dosage Range (mg/kg/day)RouteKey Pathological FeaturesReference(s)
Mongrel Dogs 60–150OralDistal dominant axonopathy in spinal long tracts and optic tracts, mimicking SMON.[2][18]
Beagle Dogs 350–450OralSimilar to mongrel dogs, but may require higher doses.[18]
Monkeys 200–700OralNeurological signs and axonopathy.[18][19]
Rats/Mice >200 (often higher)Oral / IPLess susceptible; higher doses needed to overcome rapid metabolism. Signs of toxicity may be less specific.[18]
Zebrafish Varies (µM in water)ImmersionUseful for high-throughput screening; visual function deficits observed in larvae lacking NQO1 expression.[12][13]

Causality Behind Experimental Choices:

  • Why choose dogs or monkeys over rodents? If your goal is to model SMON pathology closely, dogs or non-human primates are more appropriate due to their metabolic similarity to humans in handling clioquinol.[18]

  • When are rodents useful? Rodent models are valuable for mechanistic studies, especially when investigating specific pathways (e.g., oxidative stress) or when using genetically modified lines. However, be prepared to use significantly higher doses.

  • Route of Administration: Oral administration (e.g., via gavage or in feed) is the most clinically relevant route, as SMON was caused by ingestion of the drug.[3]

Q3: What are the primary strategies to mitigate clioquinol's neurotoxic effects in my experiments?

A3: The two most promising and mechanistically supported mitigation strategies are the co-administration of Vitamin B12 and the careful management of metal ion balance.

  • Vitamin B12 Co-administration:

    • Rationale: Since clioquinol may reduce the bioavailability of Vitamin B12 in the central nervous system, supplementation is a logical countermeasure.[15] In a study on lead-induced neurotoxicity, the combination of clioquinol and Vitamin B12 synergistically rescued synaptic plasticity impairments, whereas clioquinol alone did not.[20] This suggests Vitamin B12 can overcome clioquinol-associated side effects.[20]

    • Experimental Approach: Administer Vitamin B12 (e.g., methylcobalamin or cyanocobalamin) concurrently with clioquinol. The dose of B12 should be determined based on the animal model and established literature for B12 supplementation in that species.

  • Antioxidant Supplementation:

    • Rationale: Clioquinol's toxicity is strongly linked to oxidative stress.[11][13] Co-treatment with antioxidants like ascorbic acid (Vitamin C) or Trolox C has been shown to attenuate clioquinol-induced cell death in culture.[11]

    • Experimental Approach: Introduce an antioxidant into the treatment regimen. This can serve both as a potential mitigator and as a mechanistic tool to confirm the role of oxidative stress in your model.

Q4: My animals are showing severe adverse effects (e.g., rapid weight loss, ataxia, mortality) earlier than expected. How do I troubleshoot this?

A4: Unexpectedly high toxicity is a common issue. A systematic troubleshooting approach is necessary to identify the cause and adjust the protocol.

Use the following decision tree to diagnose the problem:

Troubleshooting_Workflow start Start: Unexpected Adverse Events check_dose 1. Verify Dosing Calculation & Formulation start->check_dose error_found Calculation or Compounding Error? check_dose->error_found correct_dose Correct Dose & Restart Cohort error_found->correct_dose Yes check_species 2. Review Species Sensitivity error_found->check_species No end Optimized Protocol correct_dose->end is_sensitive Using a High-Sensitivity Species (Dog, Monkey)? check_species->is_sensitive reduce_dose Perform Dose-Range-Finding Study; Start with 50% Lower Dose is_sensitive->reduce_dose Yes check_health 3. Assess Animal Health Status is_sensitive->check_health No (e.g., Rodent) reduce_dose->end is_compromised Underlying Health Issues or Genetic Strain? check_health->is_compromised consult_vet Consult Vet; Screen Animals; Consider a More Robust Strain is_compromised->consult_vet Yes implement_mitigation 4. Implement Mitigation Strategy is_compromised->implement_mitigation No consult_vet->end implement_mitigation->end Co-administer B12 or Antioxidants

Caption: Troubleshooting High Toxicity in Clioquinol Studies.

Self-Validating System:

  • Dose Calculation & Formulation: Always have a second researcher independently verify dose calculations. Ensure the clioquinol is fully dissolved or homogenously suspended in its vehicle. Inconsistent suspension can lead to accidental overdosing.

  • Dose-Range Finding: If you are using a new species, strain, or supplier, a preliminary dose-range-finding study with a small number of animals is essential. This validates the expected toxicity threshold in your specific lab environment.

  • Health Monitoring: Implement a clear scoring system for clinical signs. Monitor body weight, food/water intake, and specific neurological signs (e.g., gait, grip strength) daily. Pre-defined humane endpoints are critical for ethical and scientifically valid studies.

Experimental Protocols & Workflows

Protocol 1: General Workflow for In Vivo Mitigation Study

This protocol outlines the key steps for assessing a mitigating agent against clioquinol-induced neurotoxicity in a rodent model.

Experimental_Workflow acclimate 1. Animal Acclimatization (7-14 days) baseline 2. Baseline Measurements (Behavioral, Body Weight) acclimate->baseline randomize 3. Randomization into Groups baseline->randomize groups Group 1: Vehicle Group 2: Clioquinol (CQ) Group 3: Mitigating Agent (MA) Group 4: CQ + MA randomize->groups dosing 4. Dosing Period (e.g., 28 days) randomize->dosing monitoring 5. Daily Monitoring (Clinical Signs, Weight) dosing->monitoring Concurrent interim 6. Interim Behavioral Testing (e.g., Day 14, 28) dosing->interim During euthanasia 7. Euthanasia & Tissue Collection (CNS, Blood) dosing->euthanasia analysis 8. Endpoint Analysis (Histology, Biomarkers) euthanasia->analysis

Caption: General Experimental Workflow for a Mitigation Study.

Protocol 2: Step-by-Step Methodology for Dosing and Assessment
  • Animal Model: C57BL/6 mice (male, 8-10 weeks old).

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum food and water).

  • Group Allocation (n=10/group):

    • Group 1: Vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • Group 2: Clioquinol (e.g., 200 mg/kg, oral gavage).

    • Group 3: Vitamin B12 (e.g., 1 mg/kg, intraperitoneal injection).

    • Group 4: Clioquinol (200 mg/kg, p.o.) + Vitamin B12 (1 mg/kg, i.p.).

  • Drug Formulation:

    • Prepare clioquinol suspension fresh daily in the vehicle. Vortex thoroughly before each gavage to ensure homogeneity.

    • Dissolve Vitamin B12 in sterile saline.

  • Administration:

    • Administer treatments once daily for 28 consecutive days.

    • Administer Vitamin B12 approximately 30 minutes before clioquinol.

  • Neurotoxicity Endpoint Assessment:

    • Behavioral: Conduct rotarod and grip strength tests at baseline and on days 14 and 28 to assess motor coordination and muscle function.

    • Histopathology: At day 29, perfuse animals with 4% paraformaldehyde. Collect brain, spinal cord, and optic nerves. Process tissues for histology (e.g., H&E staining) and immunohistochemistry to assess for axonopathy (e.g., neurofilament staining) and demyelination (e.g., luxol fast blue staining).

    • Biomarkers: Collect blood at termination to measure plasma levels of neurofilament light chain (NfL), a marker of axonal damage.

References

  • Wikipedia. (n.d.). Subacute myelo-optic neuropathy. Retrieved from [Link]

  • Tateishi, J. (2000). Subacute myelo-optico-neuropathy: clioquinol intoxication in humans and animals. Neuropathology, 20 Suppl, S20-4. doi: 10.1046/j.1440-1789.2000.00296.x
  • Kida, E. (2020). [SMON: toxicity of clioquinol and the status quo]. Brain and Nerves, 72(4), 347-356.
  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46.
  • Benvenisti-Zarom, L., Chen, J., & Regan, R. F. (2005). The oxidative neurotoxicity of clioquinol. Neuropharmacology, 49(5), 687-94. doi: 10.1016/j.neuropharm.2005.04.023
  • Katsuyama, Y., et al. (2021). Proposed mechanisms of clioquinol-induced neurotoxicity involving zinc influx and copper accumulation. ResearchGate. Retrieved from [Link]

  • Meade, T. W. (1975). Subacute myelo-optic neuropathy and clioquinol. An epidemiological case-history for diagnosis. British Journal of Preventive & Social Medicine, 29(3), 157-169.
  • Arbiser, J. L., et al. (2011).
  • Vila, B., et al. (1982). Subacute myelo-optic neuropathy (SMON). First neuro-pathological report outside Japan. Journal of the Neurological Sciences, 53(2), 241-51.
  • Cornelli, U., & Bareggi, S. R. (2010). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. Fundamental & Clinical Pharmacology, 24(6), 665-672.
  • Wang, H. P., et al. (2007). Clioquinol and vitamin B12 (cobalamin) synergistically rescue the lead-induced impairments of synaptic plasticity in hippocampal dentate gyrus area of the anesthetized rats in vivo. Neuroscience, 148(3), 695-707.
  • Mao, X., & Schimmer, A. D. (2008). The toxicology of Clioquinol. Toxicology Letters, 182(1-3), 1-6.
  • Yassin, M. S., et al. (2000). Changes in uptake of vitamin B(12) and trace metals in brains of mice treated with clioquinol. Journal of the Neurological Sciences, 173(1), 40-4.
  • Arbiser, J. L., et al. (1998).
  • Ferrari, M. B., et al. (2004). Clioquinol, a Drug for Alzheimer's Disease Specifically Interfering with Brain Metal Metabolism: Structural Characterization of Its Zinc(II) and Copper(II) Complexes. Inorganic Chemistry, 43(24), 7848-7856.
  • Yassin, M. S., et al. (2000). Changes in uptake of vitamin B(12) and trace metals in brains of mice treated with clioquinol. Request PDF. Retrieved from [Link]

  • Herigstad, R. R., & Macdonald, A. (1972). Neurotoxicity of clioquinol in laboratory animals. The Lancet, 2(7786), 1095.
  • Licht-Murava, A., et al. (2014). Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity. Proceedings of the National Academy of Sciences, 111(11), 4013-4018.
  • Tateishi, J., Kuroda, S., Saito, A., & Otsuki, S. (1972). Neurotoxicity of clioquinol. 1. Oral administration of clioquinol to several species of animals. Seishin Shinkeigaku Zasshi, 74(9), 739-55.
  • Yonezawa, M., & Yano, H. (1988). Effects of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and nerve growth factor on DNA, RNA and protein syntheses in neonatal rat superior cervical ganglia. Pharmacology & Toxicology, 63(4), 225-32.
  • Chhetri, J., et al. (2022). NQO1 protects against clioquinol toxicity. Frontiers in Toxicology, 4, 986617.
  • Chhetri, J., et al. (2022). NQO1 protects against clioquinol toxicity. PubMed. Retrieved from [Link]

  • Chhetri, J., et al. (2022). NQO1 protects against clioquinol toxicity. Frontiers. Retrieved from [Link]

Sources

stabilizing 5-iodoquinolin-8-ol solutions for reproducible experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Iodoquinolin-8-ol

A Guide to Solution Stability for Reproducible Research

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that the success of your experiments hinges on the reliability and consistency of your reagents. This compound, a potent chelator and versatile building block, is known for its sensitivity in solution. This guide provides in-depth, field-proven insights to help you prepare, store, and troubleshoot your solutions, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when working with this compound.

Q1: Why is my this compound solution turning yellow or brown over time?

This is the most frequently observed sign of degradation. The discoloration is typically caused by two primary factors:

  • Oxidation: The quinoline ring system is susceptible to oxidation, especially in the presence of dissolved oxygen in the solvent. This process can be accelerated by trace metal contaminants that catalyze oxidative reactions.

  • Photodegradation: Like many quinoline derivatives, this compound is photosensitive. Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored byproducts[1].

Q2: What is the best solvent for dissolving this compound?

The choice of solvent is a critical balance between solubility and stability. While this compound has poor solubility in water, it is more soluble in organic solvents[2].

SolventSolubility ProfileStability Considerations
DMSO High solubility.Hygroscopic; absorbed water can introduce stability issues. Best for high-concentration stock solutions.
Ethanol Good solubility.Less toxic than other organic solvents. Prone to evaporation if not sealed properly.
Dioxane High solubility[3][4].A good choice for solubility, but it is a peroxide-forming solvent. Use fresh, inhibitor-free dioxane.
Acetone Moderate solubility[2].Highly volatile, making it difficult to maintain accurate concentrations over time.

For most applications, anhydrous, analytical-grade DMSO or Ethanol is recommended for preparing stock solutions due to their favorable balance of solvating power and relative stability.

Q3: How should I store my stock solutions to maximize their shelf-life?

Proper storage is non-negotiable for maintaining solution integrity.

  • Temperature: Store solutions at -20°C or -80°C. Lower temperatures significantly slow the rate of chemical degradation[1][5].

  • Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation[1][6].

  • Inert Atmosphere: For long-term storage (>1 month), overlay the solution with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation[1].

  • Aliquotting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture[7].

Q4: Can I use aqueous buffers to make my working solutions?

Yes, but with extreme caution. The stability of quinoline compounds is highly pH-dependent[1]. When diluting your organic stock solution into an aqueous buffer for your final working concentration:

  • Prepare Fresh: Always prepare aqueous working solutions immediately before use. Do not store them.

  • pH Validation: The optimal pH for stability should be determined experimentally for your specific assay conditions. Both strongly acidic and alkaline conditions can hasten degradation[1][8].

  • Solubility Check: Be mindful of precipitation. This compound has low aqueous solubility, and adding it to a buffer can cause it to crash out of solution. Ensure the final concentration of the organic solvent from your stock is sufficient to maintain solubility.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

Observed Problem Probable Cause(s) Recommended Solution(s)
Precipitate in stock solution upon thawing. 1. Solution was not fully dissolved initially.2. Solvent absorbed water, reducing solubility.3. Concentration exceeds solubility limit at storage temperature.1. Gently warm and vortex to redissolve. Confirm dissolution by visual inspection.2. Use anhydrous solvents and proper sealing techniques.3. Prepare a more dilute stock solution.
Inconsistent or non-reproducible experimental results. 1. Degradation of the stock solution.2. Inaccurate concentration due to solvent evaporation.1. Prepare a fresh stock solution from solid material.2. Validate the stability of your current stock using the HPLC protocol below.3. Use tightly sealed vials (e.g., with PTFE-lined caps).
Working solution appears cloudy or has a visible precipitate. 1. Compound precipitated upon dilution into aqueous buffer.2. The buffer components are incompatible with the compound or solvent.1. Increase the percentage of organic co-solvent in the final working solution.2. Lower the final concentration of this compound.3. Test buffer compatibility in a small-scale trial.
High background signal in fluorescence-based assays. 1. Degradation products are fluorescent.2. The compound itself has intrinsic fluorescence at the assay wavelengths.1. Use freshly prepared, quality-controlled solutions.2. Run a "compound only" control (without other assay components) to measure background fluorescence.

Experimental Protocols & Workflows

Diagram: Stabilized Solution Preparation Workflow

This workflow outlines the critical steps for preparing a stable stock solution of this compound.

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase weigh 1. Weigh Compound Accurately weigh solid this compound in a fume hood. solvent 2. Select & Prepare Solvent Use anhydrous, analytical-grade DMSO or Ethanol. weigh->solvent purge 3. Deoxygenate Solvent (Optional) Bubble Argon/Nitrogen through solvent for 5-10 min. solvent->purge transfer 4. Transfer to Vial Use an amber glass vial with a PTFE-lined cap. purge->transfer add_solvent 5. Add Solvent Add solvent to the solid to achieve the target concentration. transfer->add_solvent dissolve 6. Dissolve Completely Vortex and/or sonicate gently until no solid is visible. add_solvent->dissolve inert 7. Apply Inert Gas Flush the vial headspace with Argon/Nitrogen. dissolve->inert seal 8. Seal Tightly Ensure the cap is securely fastened. inert->seal aliquot 9. Aliquot Dispense into single-use volumes. seal->aliquot store 10. Store Properly Store at -20°C or -80°C, protected from light. aliquot->store

Caption: Workflow for preparing stable this compound solutions.

Protocol 1: Preparation of a 10 mM Stabilized Stock Solution in DMSO
  • Preparation: Place a 2 mL amber glass vial with a PTFE-lined screw cap on an analytical balance. Tare the balance.

  • Weighing: Carefully weigh approximately 2.71 mg of this compound (MW: 271.05 g/mol [9]) directly into the vial. Record the exact weight.

  • Solvent Addition: Add anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, if you weighed exactly 2.71 mg, you would add 1.0 mL of DMSO.

  • Dissolution: Cap the vial and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but do not overheat.

  • Inert Gas Purge: Briefly uncap the vial and gently flush the headspace with a stream of nitrogen or argon gas for 15-20 seconds.

  • Sealing and Storage: Immediately recap the vial tightly. Wrap the cap junction with parafilm for an extra seal. Label clearly and store at -20°C. For long-term storage, -80°C is preferable.

Diagram: Logic for Troubleshooting Solution Instability

Use this decision tree to diagnose the root cause of suspected solution degradation.

G cluster_troubleshoot Troubleshooting Path start Inconsistent Experimental Results or Visual Change in Solution? check_fresh Prepare fresh solution & re-run experiment start->check_fresh problem_persists Problem Persists? check_fresh->problem_persists check_storage Review Storage Conditions (Temp, Light, Seal) problem_persists->check_storage No check_assay Investigate Assay Conditions (pH, Buffer, Incubation Time) problem_persists->check_assay Yes storage_ok Storage OK? check_storage->storage_ok end_node Original solution likely degraded. Discard and use fresh stock. check_storage->end_node check_prep Review Preparation Protocol (Solvent, Purity, Environment) prep_ok Preparation OK? check_prep->prep_ok storage_ok->check_prep Yes

Caption: A decision tree for troubleshooting this compound solution instability.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This method provides a robust starting point for assessing the purity of your this compound solution and tracking the formation of degradation products over time. High-performance liquid chromatography is a cornerstone technique for purity validation[10][11].

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic eluent for reverse-phase HPLC.
Gradient 5% B to 95% B over 15 minutesA broad gradient to ensure elution of the parent compound and any potential degradation products, which may have different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Injection Volume 10 µLAdjust based on solution concentration and detector sensitivity.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD)Monitor at 254 nm and 280 nm. A DAD allows you to check for peak purity and identify optimal wavelengths for new peaks.

Procedure:

  • Prepare your this compound solution at a known concentration (e.g., 1 mM in acetonitrile).

  • Inject the freshly prepared solution to obtain the "Time 0" chromatogram. The main peak corresponds to pure this compound.

  • Store the solution under the conditions you wish to test (e.g., on the benchtop at room temperature vs. in a -20°C freezer).

  • At subsequent time points (e.g., 24h, 48h, 1 week), inject another sample.

  • Analysis: Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. The percentage of purity can be calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

References

  • Solubility of 5-chloro-7-iodo-quinolin-8-ol. Solubility of Things. [Link]

  • Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. National Center for Biotechnology Information (PMC). [Link]

  • 5-Iodo-8-quinolinol. PubChem, National Center for Biotechnology Information. [Link]

  • Pathways of chemical degradation of polypeptide antibiotic bacitracin. PubMed, National Center for Biotechnology Information. [Link]

  • Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • Annex 5. Preparation of 5% acetic acid, Lugol's iodine solution, and Monsel's paste. National Center for Biotechnology Information (NCBI). [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]

  • A simple method for the determination of 5,7-diiodoquinolin-8-ol and 5-chloro-7-iodoquinolin-8-ol (clioquinol). Analyst (RSC Publishing). [Link]

  • Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. PubMed, National Center for Biotechnology Information. [Link]

  • Pathway proposed for the degradation of quinoline. ResearchGate. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. [Link]

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. [Link]

  • Characterization of the alkaline degradation products of an oligodeoxynucleotide containing 8-oxo-7,8-dihydro-2'-deoxyguanosine by electrospray ionization mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

Validating 5-iodoquinolin-8-ol as a Selective Zinc Fluorescent Probe: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fields of cellular biology, neuroscience, and drug discovery, the precise measurement of intracellular zinc (Zn²⁺) dynamics is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides an in-depth validation framework for a promising yet less-characterized candidate, 5-iodoquinolin-8-ol, and critically compares its potential performance with established zinc-selective fluorescent probes. By understanding the causality behind experimental choices and adhering to rigorous validation protocols, researchers can confidently select and apply the optimal tool for their specific scientific questions.

The Foundation: Understanding Zinc Probe Chemistry

The majority of small-molecule zinc fluorescent probes operate on a principle of chelation-enhanced fluorescence (CHEF). In their unbound state, these molecules often have low fluorescence quantum yields due to non-radiative decay pathways. Upon selective binding to Zn²⁺, a rigid complex is formed, which restricts these non-radiative processes and leads to a significant increase in fluorescence intensity—a "turn-on" response.

A prominent family of zinc sensors is based on the 8-hydroxyquinoline (8-HQ) scaffold. The parent compound, 8-HQ, and its derivatives are known to exhibit minimal fluorescence in their free form due to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon chelation with Zn²⁺, the ESIPT process is inhibited, resulting in a stable and highly fluorescent complex. This compound, a halogenated derivative of 8-HQ, is expected to share this fundamental sensing mechanism. The introduction of the iodine atom can modulate the electronic properties and lipophilicity of the probe, potentially influencing its spectral properties, binding affinity, and cellular permeability.

Core Validation Parameters for a Zinc Fluorescent Probe

A robust validation of any fluorescent probe hinges on a systematic evaluation of several key performance metrics. This section outlines the essential experiments and provides a comparative context for what constitutes a high-quality zinc sensor.

Photophysical Properties: The Probe's Intrinsic Signature

The first step in validating a new probe is to characterize its fundamental spectral properties, both in its free form and when complexed with zinc.

  • Absorption and Emission Spectra: The probe's interaction with Zn²⁺ should ideally result in a significant change in its fluorescence emission spectrum. For 8-hydroxyquinoline derivatives, binding to Zn²⁺ typically leads to the emergence of a new, intense fluorescence band. For instance, while the free ligand may have a weak emission, the Zn²⁺ complex is expected to fluoresce brightly, often in the green region of the spectrum[1].

  • Quantum Yield (Φ): This parameter quantifies the efficiency of the fluorescence process. A higher quantum yield indicates a brighter probe. A desirable zinc probe will have a low quantum yield in its free form and a significantly higher quantum yield upon binding zinc. For example, some established probes can exhibit a greater than 200-fold increase in fluorescence in response to Zn²⁺[2].

  • Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio.

Binding Affinity: Quantifying the Probe-Zinc Interaction

The dissociation constant (Kd) is a critical parameter that describes the concentration of Zn²⁺ at which half of the probe molecules are bound. The Kd determines the optimal concentration range in which the probe is most sensitive.

  • For detecting resting intracellular zinc levels (pM to low nM range): A probe with a low Kd (e.g., FluoZin-3, Kd ≈ 15 nM) is required[3].

  • For detecting transient zinc fluxes (high nM to µM range): A probe with a higher Kd (e.g., Newport Green, Kd ≈ 1 µM) is more suitable to avoid saturation[3].

The Kd of this compound for Zn²⁺ would need to be experimentally determined to ascertain its suitability for specific biological applications.

Selectivity: Discriminating Zinc from Other Cations

Perhaps the most crucial characteristic of a zinc probe is its selectivity. It must be able to detect Zn²⁺ in the presence of other biologically relevant metal ions, which are often present at much higher concentrations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺).

A comprehensive selectivity screen should include a panel of cations such as:

  • Alkali and Alkaline Earth Metals: Na⁺, K⁺, Ca²⁺, Mg²⁺

  • Transition Metals: Fe²⁺, Fe³⁺, Cu²⁺, Mn²⁺, Co²⁺, Ni²⁺

  • Other Relevant Cations: Cd²⁺, Hg²⁺

An ideal zinc probe will show a significant fluorescence enhancement only in the presence of Zn²⁺, with minimal to no response to other metal ions.

Comparative Performance Analysis

To provide a practical benchmark for validating this compound, the table below summarizes the key performance characteristics of several widely used zinc fluorescent probes.

FeatureThis compound (Expected)Zinpyr-1FluoZin-3TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline)
Sensing Mechanism CHEF (inhibition of ESIPT)PET (Photoinduced Electron Transfer)CHEFCHEF
Excitation Max (λex) ~360-400 nm~515 nm (shifts to ~507 nm with Zn²⁺)[4]~494 nm[3]~360 nm
Emission Max (λem) ~480-550 nm~525 nm[5]~516 nm[3]~490 nm
Dissociation Constant (Kd) To be determined~0.7 nM~15 nM[3]~10⁻¹⁰ M
Selectivity High for Zn²⁺ expectedHigh for Zn²⁺High for Zn²⁺ over Ca²⁺ and Mg²⁺[6]Good for Zn²⁺
Cell Permeability Likely permeable (lipophilic)PermeableImpermeable (requires AM ester form for loading)[3]Permeable

Experimental Protocols for Validation

The following are detailed, step-by-step methodologies for the essential validation experiments.

Protocol 1: Determination of Photophysical Properties and Zinc Response

Objective: To characterize the absorption and fluorescence spectra of this compound in the absence and presence of Zn²⁺.

Materials:

  • This compound

  • Zinc chloride (ZnCl₂)

  • HEPES buffer (or other suitable biological buffer, pH 7.4)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solutions: Prepare a 1 mM stock solution of this compound in DMSO. Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

  • Working Solutions: Prepare a 10 µM solution of this compound in HEPES buffer.

  • Absorption Spectra: Record the absorption spectrum of the 10 µM this compound solution. Titrate with small aliquots of the ZnCl₂ stock solution and record the spectrum after each addition until no further changes are observed.

  • Fluorescence Spectra: Excite the 10 µM this compound solution at its absorption maximum and record the emission spectrum. Sequentially add aliquots of the ZnCl₂ stock solution, allowing the solution to equilibrate for 5 minutes after each addition, and record the emission spectrum.

Protocol 2: Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of the this compound-Zn²⁺ complex relative to a known standard.

Materials:

  • This compound-Zn²⁺ complex solution

  • Quinine sulfate in 0.1 M H₂SO₄ (Quantum Yield Standard, Φ = 0.54)

  • HEPES buffer (pH 7.4)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Absorbance Matching: Prepare a series of dilutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements. Select concentrations where the absorbance is below 0.1 to minimize inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.

  • Calculation: The quantum yield is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (η²sample / η²standard) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Protocol 3: Selectivity Assay

Objective: To evaluate the fluorescence response of this compound to Zn²⁺ in the presence of other metal ions.

Materials:

  • This compound

  • Chloride salts of various metal ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, FeCl₃, CuCl₂, MnCl₂, CoCl₂, NiCl₂, CdCl₂, HgCl₂)

  • HEPES buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare Solutions: Prepare a 10 µM solution of this compound in HEPES buffer. Prepare 1 mM stock solutions of each metal chloride salt.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the probe solution alone.

    • Add a significant excess (e.g., 10-100 equivalents) of each competing metal ion to separate aliquots of the probe solution and measure the fluorescence intensity.

    • To a separate aliquot, add 2 equivalents of ZnCl₂ and measure the fluorescence.

    • To the solutions containing competing ions, add 2 equivalents of ZnCl₂ and measure the fluorescence again to assess interference.

Protocol 4: Determination of Dissociation Constant (Kd)

Objective: To determine the binding affinity of this compound for Zn²⁺.

Materials:

  • This compound

  • ZnCl₂

  • HEPES buffer (pH 7.4) containing a known concentration of a zinc chelator (e.g., EGTA) to buffer the free zinc concentration.

  • Fluorometer

Procedure:

  • Prepare Zinc Buffers: Prepare a series of solutions with varying free Zn²⁺ concentrations using a zinc chelator like EGTA and known total zinc concentrations. The free zinc concentration can be calculated using software such as Maxchelator.

  • Fluorescence Titration: Add a fixed concentration of this compound (e.g., 1 µM) to each zinc buffer solution.

  • Measure Fluorescence: Record the fluorescence intensity at the emission maximum for each solution.

  • Data Analysis: Plot the fluorescence intensity as a function of the free Zn²⁺ concentration. Fit the data to a sigmoidal binding curve (e.g., using the Hill equation) to determine the Kd. The Kd is the free Zn²⁺ concentration at which the fluorescence is half-maximal.

Visualization of the Validation Workflow and Sensing Mechanism

To further clarify the experimental logic and the proposed mechanism of action, the following diagrams are provided.

G cluster_prep Probe & Reagent Preparation cluster_validation Core Validation Experiments cluster_analysis Data Analysis & Comparison prep_probe Prepare this compound Stock Solution (DMSO) photophys 1. Photophysical Characterization (Absorption & Emission Spectra) prep_probe->photophys selectivity 3. Selectivity Assay (vs. Competing Ions) prep_probe->selectivity kd 4. Dissociation Constant (Kd) Determination prep_probe->kd prep_zn Prepare ZnCl2 Stock Solution (H2O) prep_zn->photophys prep_zn->selectivity prep_zn->kd prep_ions Prepare Competing Ion Stock Solutions (H2O) prep_ions->selectivity qy 2. Quantum Yield Determination photophys->qy analyze Analyze Spectra, Calculate Φ and Kd photophys->analyze qy->analyze selectivity->analyze kd->analyze compare Compare with Established Probes analyze->compare

Caption: Experimental workflow for validating a fluorescent zinc probe.

Caption: Proposed sensing mechanism of this compound for Zn²⁺.

Conclusion and Future Perspectives

This compound holds promise as a selective fluorescent probe for zinc, building upon the well-established chemistry of the 8-hydroxyquinoline scaffold. Its validation requires a systematic and rigorous approach, as outlined in this guide. By meticulously characterizing its photophysical properties, binding affinity, and selectivity, researchers can ascertain its suitability for their specific applications. A direct comparison with established probes like Zinpyr-1 and FluoZin-3 will be instrumental in positioning this compound within the existing toolkit for zinc biology. Future work should also focus on evaluating its performance in cellular imaging, including its cytotoxicity, photostability, and ability to report on physiological and pathological changes in intracellular zinc concentrations.

References

  • Gee, K. R., Zhou, Z., Ton-That, D., & Sensi, S. L. (2002). Measuring zinc in living cells. A new, ratiometric fluorescent sensor. Cell Calcium, 31(5), 245–251.
  • Kawakami, J., Ohta, M., Yamauchi, Y., & Ohzeki, K. (2003). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Analytical Sciences, 19(10), 1353–1354.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 288574-78-7, Zinpyr-1. Retrieved from [Link]

  • Walkup, G. K., Burdette, S. C., Lippard, S. J., & Tsien, R. Y. (2000). A new cell-permeable fluorescent probe for Zn2+. Journal of the American Chemical Society, 122(23), 5644–5645.
  • Zhang, X. A., Hayes, D., Smith, S. J., Friedle, S., & Lippard, S. J. (2008). New strategy for quantifying biological zinc. Journal of the American Chemical Society, 130(47), 15788–15789.
  • Krueger, J., et al. (2019). A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum. International Journal of Molecular Sciences, 20(16), 4006.
  • Krezel, A., & Maret, W. (2017). The biological inorganic chemistry of zinc ions. Archives of Biochemistry and Biophysics, 611, 3-19.
  • Domaille, D. W., Que, E. L., & Chang, C. J. (2008). Synthetic fluorescent sensors for studying the cell biology of metals.
  • Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent sensors for measuring metal ions in living systems. Chemical Reviews, 114(8), 4564–4601.
  • He, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17871–17880.
  • Kaur, N., & Singh, N. (2021).
  • Bal, W., et al. (2016). Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences. Journal of Inorganic Biochemistry, 161, 1-9.
  • Sanchez, V., et al. (2020).
  • Royal Society of Chemistry. (n.d.). Determination of quantum yields. Retrieved from [Link]

  • Guo, Y., et al. (2024).
  • ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes. Retrieved from [Link]

  • MDPI. (2016). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Retrieved from [Link]

  • Zhang, Y., et al. (2021).
  • Das, A., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Inorganic Chemistry, 50(6), 2471-2481.
  • Ye, B., et al. (2016). Highly selective and sensitive fluorescence detection of Zn2+ and Cd2+ ions by using an acridine sensor. Dalton Transactions, 45(9), 3764-3771.
  • ResearchGate. (n.d.). Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol/L. Retrieved from [Link]

Sources

A Comparative Guide for Researchers: FluoZin-3 vs. 8-Hydroxyquinoline Derivatives for Cellular and Extracellular Zinc Detection

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, the transient fluctuations of zinc ions (Zn²⁺) play a critical role in a myriad of physiological and pathological processes, from neurotransmission to apoptosis.[1] Consequently, the accurate detection and quantification of these zinc dynamics are paramount for advancing our understanding of cellular function and for the development of novel therapeutics. This guide provides a detailed comparison of two key players in the field of fluorescent zinc indicators: the widely-used, high-affinity probe FluoZin-3, and the foundational class of chelators, the 8-hydroxyquinoline derivatives, with a specific focus on the potential utility of compounds like 5-iodoquinolin-8-ol.

This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a side-by-side comparison of performance metrics, but also delving into the mechanistic underpinnings and practical considerations that guide the selection of an appropriate zinc sensor for a given experimental paradigm.

FluoZin-3: The High-Affinity Workhorse

FluoZin-3 is a fluorescent indicator that has gained widespread adoption in the scientific community for the detection of intracellular and extracellular zinc.[2][3] Structurally analogous to the calcium indicator Fluo-4, FluoZin-3 is characterized by a high binding affinity for zinc and a substantial increase in fluorescence upon chelation.[4][5]

Mechanism of Action

FluoZin-3's zinc sensing capability is conferred by its chelating moiety, which, upon binding to a zinc ion, undergoes a conformational change. This change restricts intramolecular vibrations and rotations, leading to a significant enhancement of the fluorophore's quantum yield and a dramatic increase in fluorescence intensity.[6] The probe is cell-permeable when supplied as an acetoxymethyl (AM) ester, which is cleaved by intracellular esterases to trap the active, membrane-impermeant form of the indicator within the cell.[1][7]

Performance Characteristics

FluoZin-3 is renowned for its high sensitivity, with a dissociation constant (Kd) for Zn²⁺ in the low nanomolar range, reported to be approximately 15 nM, although some studies have refined this value to around 9.1 nM.[2][4] This high affinity makes it particularly well-suited for detecting small changes in basal intracellular zinc concentrations.[8] The probe exhibits a greater than 50-fold increase in fluorescence upon saturation with zinc, providing a large dynamic range for detection.[4][5] Its spectral properties, with an excitation maximum around 494 nm and an emission maximum at approximately 516 nm, are compatible with standard fluorescence microscopy and flow cytometry setups.[3][9]

8-Hydroxyquinoline Derivatives: A Versatile Class of Zinc Sensors

8-Hydroxyquinoline and its derivatives are a foundational class of metal chelators that have long been employed in analytical chemistry and have been adapted for use as fluorescent zinc sensors.[10][11] While specific data on this compound as a fluorescent zinc sensor is not extensively available in the literature, we can infer its potential properties based on the behavior of other halogenated and substituted 8-hydroxyquinoline compounds.

Mechanism of Action

The zinc sensing mechanism of 8-hydroxyquinoline derivatives is based on chelation-enhanced fluorescence (CHEF).[10] The lone pair of electrons on the nitrogen and oxygen atoms of the 8-hydroxyquinoline scaffold coordinate with the zinc ion, forming a stable complex. This coordination restricts photoinduced electron transfer (PET) and other non-radiative decay pathways, leading to an increase in fluorescence emission.[10] The specific substituents on the quinoline ring can modulate the sensor's affinity for zinc, spectral properties, and selectivity.

Performance Characteristics of Representative Derivatives

Derivatives of 8-hydroxyquinoline have been synthesized to fine-tune their properties for specific applications.[12][13] For instance, the well-known derivative, 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ), has been widely used for staining zinc-rich vesicles.[8][10] While generally exhibiting lower zinc affinity than FluoZin-3, some novel 8-hydroxyquinoline-based sensors have been developed with detection limits in the nanomolar range.[13] However, a common challenge with many 8-hydroxyquinoline derivatives is their potential for interference from other divalent metal ions, such as cadmium (Cd²⁺), which can also form fluorescent complexes.[10][12]

Head-to-Head Comparison: FluoZin-3 vs. 8-Hydroxyquinoline Derivatives

FeatureFluoZin-38-Hydroxyquinoline Derivatives (General)
Binding Affinity (Kd for Zn²⁺) ~9.1-15 nM[2][4]Variable, can range from nM to µM[10]
Fluorescence Change >50-fold increase[4][5]Variable, typically a significant enhancement
Excitation/Emission Maxima ~494 nm / ~516 nm[3][9]Dependent on specific derivative
Selectivity High selectivity for Zn²⁺ over Ca²⁺ and Mg²⁺[2][3]Can show interference from other transition metals (e.g., Cd²⁺)[10][12]
Cell Permeability Available as cell-permeant AM ester[1][7]Varies; some derivatives have poor water solubility and membrane penetrability[10]
Photostability Generally good for imaging applicationsCan be variable
Common Applications Intracellular and extracellular zinc imaging, flow cytometry[1][4]Histochemical staining of zinc-rich vesicles, development of novel sensors[8][10]

Causality Behind Experimental Choices: Why Affinity Matters

The choice between a high-affinity sensor like FluoZin-3 and a potentially lower-affinity 8-hydroxyquinoline derivative is dictated by the specific biological question. For measuring resting, low nanomolar concentrations of cytosolic zinc, a high-affinity probe is essential. However, a potential drawback of very high-affinity probes is their potential to buffer intracellular zinc levels, especially if the probe accumulates to high concentrations within the cell.[7] For studying environments with higher zinc concentrations, such as synaptic vesicles or in cases of massive zinc release, a lower-affinity probe might be more suitable to avoid saturation and accurately report on the full dynamic range of zinc fluctuation.

Experimental Protocols

Protocol 1: Intracellular Zinc Measurement with FluoZin-3 AM

This protocol provides a general framework for loading cultured cells with FluoZin-3 AM for the measurement of intracellular zinc.

Materials:

  • FluoZin-3, AM ester (cell-permeant)

  • Pluronic F-127

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on coverslips or in a microplate

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of FluoZin-3 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Prepare Loading Buffer:

    • For a final loading concentration of 1-5 µM FluoZin-3 AM, dilute the stock solution in HBSS.

    • To aid in the dispersion of the nonpolar AM ester in the aqueous buffer, add an equal volume of the 20% Pluronic F-127 solution to the FluoZin-3 AM aliquot before diluting in HBSS.

  • Cell Loading:

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.

  • De-esterification:

    • Remove the loading buffer and wash the cells twice with HBSS.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the coverslip on a microscope or place the microplate in a plate reader.

    • Excite the cells at ~490 nm and record the emission at ~520 nm.

Protocol 2: In Vitro Spectrofluorometric Titration of a Zinc Sensor

This protocol describes a general method for determining the dissociation constant (Kd) of a zinc sensor in vitro.

Materials:

  • Zinc sensor (e.g., FluoZin-3, salt form, or an 8-hydroxyquinoline derivative)

  • Zinc chloride (ZnCl₂) solution of known concentration

  • A zinc-free buffer (e.g., HEPES or MOPS buffer treated with Chelex resin)

  • A strong zinc chelator (e.g., TPEN or EDTA) for determining minimum fluorescence

  • Fluorometer

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the zinc sensor in the zinc-free buffer. The final concentration for the experiment should be in the low micromolar range.

    • Prepare a series of zinc standards by diluting the ZnCl₂ stock solution in the zinc-free buffer.

  • Determine Maximum Fluorescence (F_max):

    • To a solution of the zinc sensor, add a saturating concentration of ZnCl₂ (typically in the high micromolar to millimolar range) and record the fluorescence intensity.

  • Determine Minimum Fluorescence (F_min):

    • To a fresh solution of the zinc sensor, add a strong chelator like TPEN to scavenge any contaminating zinc and record the fluorescence intensity.

  • Perform Titration:

    • To a series of cuvettes containing the zinc sensor, add increasing concentrations of the zinc standards.

    • Allow the solutions to equilibrate and then measure the fluorescence intensity (F) for each zinc concentration.

  • Calculate Kd:

    • The dissociation constant (Kd) can be calculated using the following equation: Kd = [Zn²⁺] * (F_max - F) / (F - F_min)

    • Plot the fluorescence intensity as a function of the free zinc concentration and fit the data to a binding isotherm.

Visualizing the Concepts

ZincSensingMechanisms

ExperimentalWorkflow Start Start: Cultured Cells Load Load with FluoZin-3 AM Start->Load DeEsterify De-esterify Load->DeEsterify Wash Wash DeEsterify->Wash Image Fluorescence Imaging / Measurement Wash->Image

Conclusion and Future Perspectives

The future of zinc sensing likely lies in the development of ratiometric and lifetime-based probes that are less susceptible to artifacts related to probe concentration and photobleaching. Furthermore, the creation of sensors targeted to specific subcellular organelles will provide deeper insights into the compartmentalized roles of zinc in cellular physiology. The continued exploration and synthesis of novel 8-hydroxyquinoline derivatives, potentially including compounds like this compound, will undoubtedly contribute to the expansion of the zinc sensing toolkit available to researchers.

References

  • Qin, Y., et al. (2011). Techniques for measuring cellular zinc. Metallomics, 3(3), 253-259. [Link]

  • Susmitha, K., et al. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR Protocols, 1(2), 100084. [Link]

  • Li, D., et al. (2014). Tracing of intracellular zinc(II) fluorescence flux to monitor cell apoptosis by using FluoZin-3AM. Analytical and Bioanalytical Chemistry, 406(13), 3079-3087. [Link]

  • Walkowiak, B., et al. (2016). Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences. Journal of Inorganic Biochemistry, 162, 129-137. [Link]

  • Meeusen, J. W., et al. (2008). The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green. Biometals, 21(5), 535-546. [Link]

  • Walkowiak, B., et al. (2016). Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences. ResearchGate. [Link]

  • Haase, H., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. Nutrients, 15(8), 1873. [Link]

  • T Rasheed, et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(16), 4945. [Link]

  • Zhang, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 18037-18045. [Link]

  • Gee, K. R., et al. (2002). The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. Cell Calcium, 31(5), 245-251. [Link]

  • Maret, W., & Krezel, A. (2007). Reaction of the Zinc Sensor FluoZin-3 with Zn7-metallothionein: Inquiry into the Existence of a Proposed Weak Binding Site. Biochemistry, 46(47), 13544-13551. [Link]

  • Fischer, E., et al. (2018). Chemical structures of FluoZin-3, RhodZin-3, FluoZin-1 and Newport... ResearchGate. [Link]

  • Kawakami, J., et al. (2003). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Analytical Sciences, 19(10), 1353-1354. [Link]

  • Haase, H., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. PubMed Central. [Link]

  • Zhang, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. [Link]

  • Haase, H., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. PubMed. [Link]

  • Sarkar, B., et al. (2012). Selective interactions of 5-(hydroxyimino)quinolin-8-one with tetrabutylammonium fluoride and zinc(II) ions. ResearchGate. [Link]

  • Wang, Y., et al. (2020). An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging. ResearchGate. [Link]

  • Du, L. Q., et al. (2023). Synthesis and anticancer mechanisms of zinc(II)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands. Dalton Transactions, 52(15), 4737-4751. [Link]

  • Wang, Y., et al. (2022). Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. Gels, 8(11), 717. [Link]

  • Das, S., et al. (2015). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. RSC Advances, 5(101), 83226-83235. [Link]

  • Al-Hamdani, A. A. S., et al. (2017). Spectrofluorimetric determination of Zn2+ ions in aqueous medium using 5-(4-flourophenyl)-quinolin-8-ol. ResearchGate. [Link]

Sources

A Comparative Guide to the Divalent Cation Cross-Reactivity of 5-Iodoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals exploring the therapeutic potential of metal-binding compounds, understanding the selectivity of these agents is paramount. This guide provides an in-depth comparison of the cross-reactivity of 5-iodoquinolin-8-ol with various divalent cations. Due to the limited availability of specific experimental data for this compound, this guide will draw upon data from the closely related and well-studied compound, 5-chloro-7-iodo-8-quinolinol (Clioquinol), as well as other 8-hydroxyquinoline derivatives, to provide a robust comparative framework.

Introduction to this compound and Divalent Cation Chelation

This compound belongs to the 8-hydroxyquinoline class of compounds, which are recognized for their ability to chelate metal ions.[1][2][3] This property is central to their biological activities, which include antimicrobial, anticancer, and neuroprotective effects.[1][3][4] The mechanism of action often involves the formation of lipophilic complexes with divalent cations, which can alter the distribution and availability of these essential metal ions within biological systems.[5] However, the therapeutic efficacy and potential toxicity of these compounds are intrinsically linked to their selectivity for specific metal ions. Unintended interactions with other divalent cations can lead to off-target effects and disrupt essential biological processes.

This guide will explore the anticipated cross-reactivity of this compound by examining the stability constants of its structural analogs with key divalent cations, including Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, and Mn²⁺.

Comparative Analysis of Divalent Cation Binding Affinity

The stability of metal complexes with 8-hydroxyquinoline derivatives generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[6] This trend is evident in the experimental data for Clioquinol.

Table 1: Stability Constants (log K₁) of 5-Chloro-7-iodo-8-quinolinol (Clioquinol) with Divalent Cations

Divalent CationLog K₁ (in 75:25% v/v Ethanol-Water)Log K₁ (in 60:40% v/v Dioxan-Water)
Cu²⁺13.8013.15
Ni²⁺12.0511.50
Co²⁺11.6011.10
Zn²⁺11.4011.00
Mn²⁺9.809.40

Data sourced from Sekhon, B. S., et al. (1998).[5]

Based on this data, Clioquinol exhibits the highest affinity for Cu²⁺, followed by Ni²⁺, Co²⁺, and Zn²⁺, with a significantly lower affinity for Mn²⁺. It is highly probable that this compound follows a similar trend in selectivity. The substitution of a chloro group with an iodo group at the 5-position is not expected to dramatically alter the fundamental chelation chemistry at the 8-hydroxy and quinoline nitrogen positions.

Experimental Protocols for Determining Divalent Cation Selectivity

To empirically determine the cross-reactivity of this compound, several robust experimental methodologies can be employed. The choice of method depends on the specific information required, such as binding affinity, stoichiometry, and thermodynamic parameters.

pH-Metric Titration

This classical method is used to determine the stability constants of metal-ligand complexes.

Methodology:

  • Solution Preparation: Prepare solutions of this compound, the divalent metal salt (e.g., CuCl₂, ZnCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., ethanol-water mixture, as 8-hydroxyquinolines are often poorly soluble in water alone).[5]

  • Titration: Titrate a solution containing the ligand and the metal ion with the standardized base.

  • pH Monitoring: Record the pH of the solution after each addition of the base using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of base added. The resulting titration curves are then analyzed using computational methods, such as the Irving-Rossotti method, to calculate the proton-ligand and metal-ligand stability constants.[5]

Causality Behind Experimental Choices:

  • The use of a mixed solvent system is necessary to ensure the solubility of the ligand.[5]

  • The titration with a strong base allows for the controlled deprotonation of the ligand, facilitating complex formation with the metal ion.

  • Computational analysis of the titration curves is essential for deconvoluting the complex equilibria involved in protonation and metal binding.

Diagram 1: Experimental Workflow for pH-Metric Titration

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare Ligand Solution (this compound) titrate Titrate Ligand + Metal Ion with Standard Base prep1->titrate prep2 Prepare Metal Salt Solution (e.g., CuCl2) prep2->titrate prep3 Prepare Standard Acid (e.g., HCl) prep3->titrate prep4 Prepare Standard Base (e.g., NaOH) prep4->titrate monitor Record pH after each base addition titrate->monitor plot Plot pH vs. Volume of Base monitor->plot calculate Calculate Stability Constants (Irving-Rossotti Method) plot->calculate

Caption: Workflow for determining stability constants using pH-metric titration.

Spectrophotometric Titration

This method relies on the change in the absorbance spectrum of the ligand upon complexation with a metal ion.

Methodology:

  • Solution Preparation: Prepare solutions of this compound and the divalent metal salts in a suitable buffer.

  • Spectral Scan: Record the UV-Vis absorption spectrum of the free ligand.

  • Titration: Add increasing concentrations of the metal ion to the ligand solution and record the absorption spectrum after each addition.

  • Data Analysis: Analyze the changes in absorbance at specific wavelengths to determine the stoichiometry and stability of the complex using methods like the Job's plot or mole-ratio method.[7][8]

Causality Behind Experimental Choices:

  • The formation of a metal-ligand complex often results in a shift in the maximum absorbance wavelength (λmax) or a change in molar absorptivity, providing a measurable signal for complexation.[6]

  • This method is particularly useful for systems where precipitation may occur at the higher concentrations required for pH-metric titration.[6]

Diagram 2: Logic of Spectrophotometric Titration

G Ligand Free Ligand (Distinct Spectrum) Measurement Measure Absorbance Change Ligand->Measurement Metal Divalent Cation Metal->Measurement Complex Metal-Ligand Complex (Altered Spectrum) Analysis Determine Stoichiometry & Stability Constant Complex->Analysis Measurement->Complex +

Caption: Principle of spectrophotometric titration for metal-ligand binding analysis.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9]

Methodology:

  • Sample Preparation: Prepare precisely matched buffer solutions for both the ligand (in the sample cell) and the metal ion (in the titration syringe) to minimize heats of dilution.[9] The macromolecule (in this case, the ligand) is placed in the sample cell, and the ligand (the metal ion) is in the syringe.

  • Titration: A series of small injections of the metal ion solution are made into the ligand solution while the temperature is kept constant.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of metal to ligand. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[9][10]

Causality Behind Experimental Choices:

  • ITC is a label-free technique that does not require modification of the interacting molecules.

  • It provides a comprehensive thermodynamic signature of the binding event, offering deeper insights into the forces driving the interaction.

  • The direct measurement of heat provides a highly sensitive and accurate determination of binding parameters.

Conclusion and Future Directions

For researchers in drug development, it is imperative to experimentally validate the cross-reactivity of this compound using the detailed protocols outlined in this guide. Such studies will provide the necessary data to advance the development of this and other 8-hydroxyquinoline-based compounds as selective and effective therapeutic agents.

References

  • Sekhon, B. S., et al. (1998). 5-Chloro-7-iodo-8-quinolinol with Some Bivalent Metal ions - A pH Metric Study. Journal of the Electrochemical Society of India, 47(2), 129-131. [Link]

  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1147-1168. [Link]

  • Agrawal, Y. K., & Dube, J. (1981). Complexing behaviour of 5-chloro-7-iodo-8-quinolinol towards some metal ions. Monatshefte für Chemie, 112(1), 129-133. [Link]

  • Bradshaw, J. S., et al. (1999). Metal Ion Complexation Studies of Novel 8-Hydroxyquinoline-Containing Diaza-18-Crown-6 Ligands and Analogues. Defense Technical Information Center. [Link]

  • Hodžić, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. American Journal of Analytical Chemistry, 12(1), 1-13. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • De Stefano, C., et al. (2021). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganics, 9(12), 93. [Link]

  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 11, 1147–1168. [Link]

  • Al-Busafi, S. N., et al. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. RSC Advances, 5(93), 76249-76267. [Link]

  • Hodžić, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. American Journal of Analytical Chemistry, 12, 1-13. [Link]

  • Al-Busafi, S. N., et al. (2015). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 46(36). [Link]

  • Memon, S., et al. (2004). 8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric Determination of Cadmium(II) in Cationic Micellar Media (Cetylpyridinium Chloride). Turkish Journal of Chemistry, 28(4), 455-462. [Link]

  • Motara, H. (2011). Isothermal Titration Calorimetric Studies of Complexation Reactions. University of Huddersfield. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

Sources

A Head-to-Head Battle of Quinoline-Based Metal Chelators: 5-Iodoquinolin-8-ol vs. PBT2 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neurodegenerative diseases, the dysregulation of metal ion homeostasis has emerged as a critical pathological feature. This has propelled the development of therapeutic strategies aimed at restoring metal balance within the central nervous system. Among the most investigated classes of compounds are the 8-hydroxyquinolines, which function as metal-protein attenuating compounds (MPACs). This guide provides a comprehensive performance comparison of two prominent members of this family: 5-iodoquinolin-8-ol, more commonly known as clioquinol (CQ), and its second-generation successor, PBT2.

This analysis moves beyond a simple cataloging of features to offer a nuanced, field-proven perspective on their respective strengths and weaknesses as metal chelators. We will delve into their binding affinities, mechanisms of action, and the experimental data that define their potential and limitations in the context of therapeutic development.

Unveiling the Contenders: A Tale of Two Chelators

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), an antibiotic initially used to treat intestinal infections, was repurposed for Alzheimer's disease research due to its ability to chelate zinc and copper, ions implicated in the aggregation of amyloid-beta (Aβ) plaques.[1][2] However, concerns over neurotoxicity at high doses spurred the development of PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline), a compound designed for improved safety, blood-brain barrier permeability, and metal-peptide attenuating effects.[3][4]

Performance Deep Dive: A Comparative Analysis

Our comparative analysis will pivot on several key performance indicators crucial for the evaluation of a potential neurotherapeutic agent.

Metal Binding Affinity: A Quantitative Look at Chelation Strength

The efficacy of a metal chelator is fundamentally linked to its affinity for target metal ions. The stability of the metal-ligand complex, often expressed as a binding or stability constant, is a critical parameter.

CompoundMetal IonStoichiometry (Metal:Ligand)Stability Constant (log K)Reference
Clioquinol (CQ) Cu(II)1:210.08 (log KC')[5]
Zn(II)1:28.85 (log KC')[5][6]
PBT2 Cu(II)1:113.61 (log K1)[7][8]
Cu(II)1:25.95 (log K2)[7][8]
Ternary Complex with Aβ (His6)1:1:1 (Cu:PBT2:Aβ)6.4 (log Kc)[9][10]

Expert Interpretation: The data reveals a nuanced picture. While clioquinol forms stable 1:2 complexes with both copper and zinc, PBT2 exhibits a significantly higher initial binding affinity for copper (log K₁ = 13.61).[7][8] This suggests a potent initial sequestration of the metal ion. However, the formation of a second complex (1:2) is less favorable. Interestingly, studies have shown that in the presence of amyloid-beta, PBT2 can form a stable ternary complex, highlighting a potentially more complex and perhaps more targeted mechanism of action compared to simple chelation.[9][10]

Mechanism of Action: Beyond Simple Chelation to Ionophoric Activity

A critical distinction between these two compounds lies in their dual functionality not just as chelators, but also as ionophores. An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer.[11] This dual role is pivotal to their proposed therapeutic effects.

G MPAC MPAC MPAC_Metal_Complex MPAC_Metal_Complex MPAC->MPAC_Metal_Complex Forms Complex Metal_Release Metal_Release MPAC_Metal_Complex->Metal_Release Ionophoric Transport Metal_Ions Metal_Ions Metal_Ions->MPAC_Metal_Complex

Causality Explained: The chelation of excess metal ions in the extracellular space is hypothesized to prevent their interaction with Aβ, thereby inhibiting plaque formation and associated oxidative stress.[12][13] The ionophoric activity allows the formed MPAC-metal complex to traverse the neuronal membrane. Once inside the cell, the metal ion can be released, potentially replenishing depleted intracellular stores and activating neuroprotective signaling pathways.[14] PBT2, in particular, has been shown to promote Aβ degradation and GSK3 phosphorylation through this metal chaperone activity.[15]

Efficacy in Preclinical and Clinical Settings: A Reality Check

The ultimate measure of a therapeutic candidate is its performance in biological systems.

  • Clioquinol (CQ): Early studies in transgenic mouse models of Alzheimer's disease showed that CQ could reduce brain amyloid deposition.[16] A pilot Phase 2 clinical trial in Alzheimer's patients suggested some cognitive benefits.[16] However, the development of CQ for neurodegenerative diseases was largely halted due to concerns about its neurotoxicity, which was observed in an epidemic of subacute myelo-optic neuropathy (SMON) in Japan linked to high-dose, long-term use.[1][3]

  • PBT2: As a second-generation compound, PBT2 demonstrated improved efficacy in animal models, restoring cognitive function in aged mice.[17] Phase 2a clinical trials for Alzheimer's disease showed that PBT2 was safe and well-tolerated, and at higher doses, it reduced Aβ42 levels in the cerebrospinal fluid and showed some cognitive benefits.[4][15] However, subsequent larger clinical trials for both Alzheimer's and Huntington's disease did not meet their primary endpoints, leading to the discontinuation of its development for these indications.[15][18]

Safety and Toxicity: A Critical Differentiator
FeatureThis compound (Clioquinol)PBT2
Neurotoxicity Associated with subacute myelo-optic neuropathy (SMON) at high doses.[1][3]Designed to be safer; no serious adverse events of this nature reported in clinical trials.[4]
Oral Bioavailability Orally administered in past clinical use.[1]Orally bioavailable.[15]
Blood-Brain Barrier Permeability Crosses the blood-brain barrier.Designed for improved blood-brain barrier permeability compared to CQ.[19]

Trustworthiness of Protocols: The safety profile of any neurotherapeutic is paramount. The historical association of clioquinol with SMON underscores the importance of rigorous toxicological evaluation. While PBT2 was designed to mitigate these risks and demonstrated a good safety profile in clinical trials, its ultimate failure to show significant efficacy in later-stage trials highlights the challenges of translating preclinical promise to clinical success.

Experimental Methodologies: The Foundation of Our Understanding

The characterization of these metal chelators relies on a suite of sophisticated biophysical and cell-based assays.

Determining Metal Binding Affinity

G

UV-Vis Spectrophotometry Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the chelator (CQ or PBT2) and the metal salt (e.g., CuSO₄, ZnCl₂) in a suitable buffer (e.g., HEPES, pH 7.4).

  • Titration: In a quartz cuvette, place a fixed concentration of the chelator. Incrementally add small aliquots of the metal salt solution.

  • Spectral Acquisition: After each addition, record the UV-Vis absorption spectrum. The formation of the metal-chelator complex will result in a change in the absorption spectrum.[20][21][22][23]

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the metal concentration. The data can be fitted to a binding isotherm to determine the binding constant (K) and stoichiometry.[23]

Isothermal Titration Calorimetry (ITC) Protocol:

  • Sample Preparation: Prepare precisely concentration-matched solutions of the chelator and the metal ion in the same buffer to minimize heats of dilution.[24]

  • Instrument Setup: Load the chelator solution into the sample cell of the ITC instrument and the metal ion solution into the titration syringe.[25]

  • Titration: Perform a series of small, sequential injections of the metal ion solution into the chelator solution while monitoring the heat change.[25][26]

  • Data Analysis: The resulting thermogram is integrated to yield the enthalpy change (ΔH) for each injection. This data is then fitted to a binding model to determine the binding affinity (Kₐ), stoichiometry (n), and entropy change (ΔS).[26][27]

Assessing Blood-Brain Barrier Permeability

G

In Vitro Blood-Brain Barrier Model Protocol:

  • Cell Culture: Culture a monolayer of brain endothelial cells on a porous membrane of a Transwell insert. Co-culture with astrocytes and pericytes can enhance the barrier properties.[28][29]

  • Barrier Integrity Confirmation: Measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight barrier.[29][30]

  • Permeability Assay: Add the test compound (CQ or PBT2) to the apical (blood side) chamber. At various time points, collect samples from the basolateral (brain side) chamber.[28][31]

  • Quantification: Analyze the concentration of the compound in the basolateral samples using a sensitive analytical method such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp), which is a measure of the rate of passage across the endothelial monolayer.[28]

Conclusion: Lessons Learned and Future Directions

The comparative analysis of this compound and PBT2 offers invaluable insights for the drug development community. While both compounds demonstrated the ability to modulate metal homeostasis, their trajectories from promising preclinical candidates to their eventual discontinuation in late-stage clinical trials for neurodegenerative diseases highlight the immense challenges in this therapeutic area.

PBT2 represents a rational drug design approach to improve upon a first-generation compound, successfully enhancing its safety profile. However, the lack of robust clinical efficacy underscores the complexity of neurodegenerative pathologies and the potential for a disconnect between preclinical models and human disease.

Future research in this area may focus on developing metal chelators with greater specificity for particular metal-protein interactions or designing compounds that can more effectively target downstream neuroprotective pathways. The lessons learned from the journey of clioquinol and PBT2 will undoubtedly inform the next generation of metal-targeted therapeutics for neurodegenerative diseases.

References

  • Mao, X., & Schimmer, A. D. (2008). The toxicology of Clioquinol. Toxicology letters, 182(1-3), 1–6. [Link]

  • Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. Retrieved from [Link]

  • Huntington Study Group Reach, H. D. I. (2015). Safety, tolerability, and efficacy of PBT2 in Huntington's disease: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet. Neurology, 14(1), 39–47. [Link]

  • Summers, K. L., George, G. N., & Pickering, I. J. (2020). Alzheimer's drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs. Metallomics, 12(12), 2063–2075. [Link]

  • Gurung, S., & Rebec, G. V. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol, 10(15), e3705. [Link]

  • Jiang, X., & Fu, B. M. (2016). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. In Brain Edema and Its Control. Springer.
  • Summers, K. L., George, G. N., & Pickering, I. J. (2021). Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases. Inorganic chemistry, 60(5), 3118–3127. [Link]

  • Mao, X., & Schimmer, A. D. (2008). The toxicology of Clioquinol. ResearchGate. [Link]

  • ALZFORUM. (2023, October 16). PBT2. Retrieved from [Link]

  • Visikol. (2024, April 8). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from [Link]

  • Ritchie, C. W., Bush, A. I., Masters, C. L., & Cummings, J. L. (2003). A pilot randomized trial of the effects of clioquinol on the cognition and plasma Abeta levels in Alzheimer's disease. Neurology, 60(11), 1684–1685.
  • Goralski, M., & Witek, J. (2019). Clioquinol: to harm or heal. Naunyn-Schmiedeberg's archives of pharmacology, 392(3), 261–268. [Link]

  • Tjälve, H., Gottofrey, J., & Borg, K. (1984). Effect of 5-chloro-7-iodo-8-hydroxy-quinoline (clioquinol) on the uptake and distribution of nickel, zinc and mercury in mice. Acta pharmacologica et toxicologica, 55(1), 65–72. [Link]

  • Lannfelt, L., Blennow, K., Zetterberg, H., Batsman, S., Ames, D., Harrison, J., Masters, C. L., Targum, S., Bush, A. I., Murdoch, R., Wilson, J., & Ritchie, C. W. (2008). Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial. The Lancet. Neurology, 7(9), 779–786. [Link]

  • Wilcox, F. L. (2011). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in molecular biology (Clifton, N.J.), 680, 243–262. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Johanssen, T., Suphantarida, N., Donnelly, P. S., Laughton, K. M., & White, A. R. (2015). PBT2 inhibits glutamate-induced excitotoxicity in neurons through metal-mediated preconditioning. Neurobiology of disease, 81, 176–185. [Link]

  • Qin, W., Zou, B., Zhang, Y., Yi, X., & Pan, Z. (2012). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry, 24(12), 5621-5625.
  • Shoukry, M. M. (2006). Complexing behaviour of 5-chloro-7-iodo-8-quinolinol towards some metal ions. Transition Metal Chemistry, 31(6), 741-747.
  • Esform, A. A., & Ali, M. A. (2018). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. European Journal of Advanced Research in Biological and Life Sciences, 6(2), 1-12.
  • Drew, S. C. (2023). Chelator PBT2 Forms a Ternary Cu2+ Complex with β-Amyloid That Has High Stability but Low Specificity. International journal of molecular sciences, 24(11), 9267. [Link]

  • Lannfelt, L., Blennow, K., Zetterberg, H., Batsman, S., Ames, D., Harrison, J., Masters, C. L., Targum, S., Bush, A. I., Murdoch, R., Wilson, J., & Ritchie, C. W. (2008). Safety, efficacy, and biomarker findings of PBT2 in targeting A beta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial (vol 7, pg 779, 2008). The Lancet Neurology, 7(10), 875-875.
  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS neuroscience & therapeutics, 18(1), 41–46. [Link]

  • Gaier, E. D., & Farris, W. (2014). The crucial role of metal ions in neurodegeneration: the basis for a promising therapeutic strategy. Neurobiology of disease, 62, 1-17.
  • Esform, A. A., & Ali, M. A. (2018). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. ResearchGate. [Link]

  • Jomova, K., & Valko, M. (2013). Pharmacological activity of metal binding agents that alter copper bioavailability. Journal of inorganic biochemistry, 129, 106–116. [Link]

  • Drew, S. C. (2023). Chelator PBT2 forms a ternary Cu2+ complex with β-amyloid that has high stability but low specificity. Preprints.org. [Link]

  • Aydin, T., & Can, N. O. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II), Zn(II) and Bupropion Hydrochloride. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 437-448.
  • Li, H., & Yang, X. (2011). The metal chelating and chaperoning effects of clioquinol: insights from yeast studies. Journal of Alzheimer's disease, 25(2), 333–342. [Link]

  • Al-Saad, K. A., & Al-Jarah, H. A. (2015).
  • Zúñiga, L., Codd, R., & Sepúlveda, F. V. (2004). Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy. Neuro-degenerative diseases, 1(2-3), 111–118. [Link]

  • Bolognin, S., Messori, L., & Zatta, P. (2009). Metals ions and neurodegeneration. Neuromolecular medicine, 11(4), 223–238. [Link]

  • Zhang, X., Li, X., & Zhang, J. (2022). Mechanism of Metal Complexes in Alzheimer's Disease. Molecules (Basel, Switzerland), 27(21), 7481. [Link]

  • Wilcox, F. L. (2008). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. Journal of inorganic biochemistry, 102(2), 178–190. [Link]

  • Summers, K. L., George, G. N., & Pickering, I. J. (2022). Alzheimer's Drug PBT2 Interacts with the Amyloid β 1–42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs. ResearchGate. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Waly, T., & Al-Ghamdi, A. A. (2010). The use of isothermal titration calorimetry to determine the thermodynamics of metal ion binding to low-cost sorbents. Journal of Thermal Analysis and Calorimetry, 101(3), 967-972.
  • Wikipedia. (n.d.). Ionophore. Retrieved from [Link]

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS neuroscience & therapeutics, 18(1), 41–46. [Link]

  • Huang, L., Tepaamorndech, S., & Kirschke, C. P. (2013). Clioquinol synergistically augments rescue by zinc supplementation in a mouse model of acrodermatitis enteropathica. PloS one, 8(8), e72543. [Link]

  • Sgarlata, C., La Mendola, D., & Rizzarelli, E. (2012). Structures of copper‐ and zinc‐complexes of PBT2, chelating agent evaluated as potential drug for neurodegenerative diseases. Journal of Inorganic Biochemistry, 117, 249-257.
  • Wang, J., & Wang, F. (2020). Current understanding of metal ions in the pathogenesis of Alzheimer's disease. Journal of Alzheimer's disease, 74(4), 1119-1139.
  • Summers, K. L., George, G. N., & Pickering, I. J. (2020). Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases. ResearchGate. [Link]

Sources

Validating the Quantification of 5-Iodoquinolin-8-ol in Tissue Samples: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites in tissue is a cornerstone of preclinical and clinical research. This guide provides an in-depth comparison of analytical methodologies for validating the quantification of 5-iodoquinolin-8-ol, also known as clioquinol, in tissue samples. We will delve into the technical nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and experimental data to inform your selection of the most appropriate technique.

The Analytical Challenge: Quantifying this compound in a Complex Matrix

This compound is a compound of significant interest due to its historical use as an antimicrobial and its renewed investigation for neurodegenerative diseases.[1] The inherent complexity of tissue matrices, with their high content of proteins, lipids, and endogenous small molecules, presents a significant challenge for accurate and precise quantification.[2][3] The choice of analytical methodology is therefore critical and must be guided by the specific requirements of the study, including sensitivity, selectivity, and throughput.

A Comparative Overview of Key Analytical Techniques

The quantification of this compound in biological matrices has evolved from early HPLC-UV methods to more sensitive and specific mass spectrometry-based techniques.[1][4] This guide will compare the three most prominent methods, highlighting their principles, advantages, and limitations.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.Separation of volatile compounds by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; based on parent and fragment ion masses, minimizing matrix interference.High; requires derivatization for non-volatile analytes, which can enhance selectivity.
Sensitivity Lower; typically in the ng/mL range.[5]Highest; can achieve pg/mL or even fg/mL detection limits.High; sensitivity is dependent on the efficiency of derivatization and ionization.
Sample Preparation Often requires extensive cleanup to minimize matrix effects.[5]Can tolerate less rigorous cleanup due to high selectivity, but matrix effects must be assessed.[6][7][8][9]Requires derivatization to increase volatility, adding a step to the workflow.[10][11]
Throughput Moderate.High; fast analysis times are possible.Lower; derivatization and longer run times can reduce throughput.
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and maintenance.Moderate to high instrument cost.
Regulatory Acceptance Well-established, but may not meet sensitivity requirements for all applications.The "gold standard" for regulated bioanalysis due to its sensitivity and selectivity.Accepted, but less common for non-volatile drugs in biological matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is a robust and widely accessible technique for the quantification of small molecules. Its utility for this compound analysis is rooted in the compound's chromophore, which allows for detection by UV absorbance.[12] However, the primary challenge with HPLC-UV in tissue analysis is achieving adequate selectivity. Co-eluting endogenous matrix components that absorb at the same wavelength as this compound can lead to inaccurate quantification. Therefore, a rigorous sample preparation procedure is paramount to minimize these interferences.

Trustworthiness: To ensure the validity of an HPLC-UV method, a comprehensive validation is required, adhering to guidelines from regulatory bodies like the FDA and EMA.[13][14][15][16][17][18][19][20][21][22] This includes demonstrating selectivity by analyzing at least six different blank tissue homogenates to ensure no interfering peaks are present at the retention time of the analyte.

Experimental Protocol: HPLC-UV

1. Tissue Homogenization:

  • Accurately weigh the tissue sample.

  • Add a 3-fold volume of ice-cold phosphate-buffered saline (PBS).

  • Homogenize using a mechanical homogenizer until a uniform consistency is achieved.

2. Sample Extraction (Liquid-Liquid Extraction - LLE):

  • To 100 µL of tissue homogenate, add an internal standard (e.g., a structurally similar quinoline derivative).

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).[23]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of acetonitrile and water with a pH-adjusting agent (e.g., phosphoric acid).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 20 µL.

HPLC_Workflow Tissue Tissue Sample Homogenization Homogenization (with PBS) Tissue->Homogenization Extraction Liquid-Liquid Extraction (with organic solvent) Homogenization->Extraction Evaporation Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC

Caption: HPLC-UV analysis workflow for this compound in tissue.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the benchmark for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[24] This technique couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. For this compound, this means we can selectively monitor a specific precursor ion and its characteristic product ions, effectively filtering out the vast majority of matrix components.[25] This significantly reduces the likelihood of interference and allows for lower limits of quantification.

Trustworthiness: A critical aspect of LC-MS/MS method development is the assessment and mitigation of matrix effects.[6][7][8][9][26] Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds, can compromise the accuracy and precision of the assay.[2] These effects must be thoroughly investigated during validation by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.

Experimental Protocol: LC-MS/MS

1. Tissue Homogenization:

  • Follow the same procedure as for HPLC-UV.

2. Sample Extraction (Protein Precipitation - PP):

  • To 100 µL of tissue homogenate, add an internal standard (ideally a stable isotope-labeled version of this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[27][28]

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and either inject directly or evaporate and reconstitute in the mobile phase.

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 or similar reverse-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to promote ionization.[29]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for quinoline compounds.

  • MS/MS Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for both this compound and its internal standard to ensure identity and accurate quantification.

LCMS_Workflow Tissue Tissue Sample Homogenization Homogenization (with PBS) Tissue->Homogenization Precipitation Protein Precipitation (with Acetonitrile) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: LC-MS/MS analysis workflow for this compound in tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[30] However, this compound is not sufficiently volatile for direct GC analysis. Therefore, a crucial and often complex step of chemical derivatization is required to increase its volatility.[10][11][31] Common derivatization strategies include silylation or acylation, which convert the polar hydroxyl group into a less polar, more volatile derivative.

Trustworthiness: The derivatization step introduces an additional variable that must be carefully controlled and validated. The reaction must be reproducible and proceed to completion to ensure accurate quantification. The stability of the resulting derivative must also be assessed. While GC-MS can offer high sensitivity and selectivity, the added complexity of derivatization often makes LC-MS/MS a more straightforward choice for compounds like this compound.

Experimental Protocol: GC-MS

1. Tissue Homogenization and Extraction:

  • Follow the same homogenization and LLE procedures as for HPLC-UV to obtain a clean extract.

2. Derivatization:

  • Evaporate the extracted sample to complete dryness.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).

  • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to complete the reaction.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).[30]

  • Injector: Splitless injection is often used for trace analysis.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

  • Ionization: Electron Ionization (EI) is typically used.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound is used for quantification.

GCMS_Workflow Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Extraction Homogenization->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Sources

Assessing the Specificity of 5-Iodoquinolin-8-ol for Amyloid-Beta Plaques: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD), the accurate detection and quantification of amyloid-beta (Aβ) plaques in the brain are of paramount importance. These pathological hallmarks are central to understanding disease progression and evaluating the efficacy of novel therapeutics. A variety of molecular probes have been developed for this purpose, each with its own set of characteristics. This guide provides an in-depth technical assessment of 5-iodoquinolin-8-ol as a potential agent for Aβ plaque imaging, comparing its performance with established alternatives based on available scientific evidence.

Introduction: The Quest for Specific Aβ Plaque Detection

The definitive diagnosis of Alzheimer's disease historically relied on post-mortem examination of brain tissue to identify the characteristic Aβ plaques and neurofibrillary tangles. The advent of in vivo imaging agents has revolutionized AD research, enabling the study of amyloid pathology in living subjects and facilitating the development of anti-amyloid therapies. The ideal imaging agent should exhibit high binding affinity and specificity for Aβ plaques, effectively cross the blood-brain barrier (BBB), and possess favorable pharmacokinetics for imaging modalities like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

This guide focuses on this compound, a member of the 8-hydroxyquinoline family of compounds. Due to the limited direct research on this specific molecule, we will draw heavily on data from its close and well-studied analog, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), to infer its properties and potential.

This compound and its Analogs: A Mechanistic Overview

The therapeutic and diagnostic potential of 8-hydroxyquinoline derivatives in Alzheimer's disease is intrinsically linked to their ability to chelate metal ions.[1] Aβ plaques are known to be enriched with metal ions, particularly zinc, copper, and iron, which play a crucial role in promoting Aβ aggregation and stabilization.[2] Compounds like this compound and clioquinol are lipophilic molecules capable of crossing the blood-brain barrier and acting as metal protein attenuating compounds (MPACs).[2][3]

Their proposed mechanism of action involves binding to these metal ions within the Aβ plaques, which can lead to the disaggregation of the amyloid fibrils.[2] This metal-centric binding provides a basis for their specificity towards Aβ plaques over other brain structures.

Comparative Analysis of Aβ Plaque Imaging Agents

To objectively assess the potential of this compound, we will compare its inferred properties with those of well-established amyloid imaging agents: Pittsburgh Compound B (PiB), Florbetapir, and the histological stain Thioflavin S.

FeatureThis compound (inferred from Clioquinol)Pittsburgh Compound B (PiB)Florbetapir (¹⁸F-AV-45)Thioflavin S
Target Metal-Aβ complexes within plaques[2]Fibrillar Aβ plaques[4]Fibrillar Aβ plaques[5]Beta-sheet structures in amyloid fibrils[6]
Binding Affinity (Kd) Not explicitly reported for this compound. Clioquinol has been shown to bind to Aβ with high affinity.[3]~1-10 nM[4]~2.7 nM[5]Qualitative, high affinity
In Vivo Imaging Modality Potentially SPECT (with ¹²³I) or PET (with ¹²⁴I)[7]PET (with ¹¹C)[4]PET (with ¹⁸F)[5]Not applicable (histological stain)
Blood-Brain Barrier Penetration Yes, demonstrated for Clioquinol[3]Yes[4]Yes[5]Not applicable
Reported Specificity High for Aβ plaques in transgenic mice.[8]High for Aβ plaques, low binding to neurofibrillary tangles.[4]High correlation with post-mortem Aβ histopathology.[5]Binds to various amyloid proteins, not specific to Aβ.[6]
Off-Target Binding Limited data, but the metal-chelation mechanism suggests specificity for metal-rich plaques. Some quinolines have been shown to interact with tau aggregates.[9]Low non-specific binding in the brain.[4]Some white matter uptake has been reported.[10]Can produce background fluorescence.[11]

Experimental Data and Protocols

In Vivo Specificity of Radiolabeled Clioquinol

Studies utilizing radioiodinated clioquinol ([¹²⁵I]CQ) have demonstrated its specificity for Aβ plaques in vivo. In transgenic mouse models of Alzheimer's disease, [¹²⁵I]CQ showed significantly higher uptake in the brain compared to wild-type controls. Autoradiography confirmed that the tracer co-localized with Congo red-stained amyloid plaques.[8] These findings strongly suggest that a radiolabeled version of this compound would likely exhibit similar specific binding to Aβ plaques.

Experimental Workflow: Staining Aβ Plaques with 8-Hydroxyquinoline Derivatives

The following workflow is adapted from protocols for staining with Thioflavin S and other fluorescent amyloid probes and can be applied for the histological detection of Aβ plaques using a fluorescent 8-hydroxyquinoline derivative.

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep1 Obtain brain tissue sections (paraffin-embedded or frozen) prep2 Deparaffinize and rehydrate sections (if applicable) prep1->prep2 stain1 Incubate sections in this compound solution prep2->stain1 stain2 Rinse to remove excess stain img1 Mount sections with aqueous mounting medium stain2->img1 img2 Visualize under a fluorescence microscope img1->img2

Figure 1: General workflow for histological staining of amyloid plaques.
Detailed Staining Protocol with an 8-Hydroxyquinoline Derivative (HQ-O)

This protocol is based on the use of HQ-O, a fluorescent zinc chelator from the 8-hydroxyquinoline family.

  • Tissue Preparation:

    • Mount frozen or paraffin-embedded brain sections (5-10 µm) on charged slides.

    • For paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Staining:

    • Prepare a 1% (w/v) solution of the 8-hydroxyquinoline derivative in 50% ethanol.

    • Incubate the slides in the staining solution for 10-15 minutes at room temperature.

  • Differentiation and Rinsing:

    • Briefly rinse the slides in 80% ethanol to remove excess stain.

    • Wash the slides thoroughly in distilled water.

  • Mounting and Visualization:

    • Coverslip the slides using an aqueous mounting medium.

    • Visualize the stained plaques using a fluorescence microscope with appropriate excitation and emission filters.

Radiolabeling Protocol for In Vivo Imaging

The following provides a general procedure for the radioiodination of a clioquinol precursor, which can be adapted for this compound.

Radiolabeling_Workflow cluster_reaction Radioiodination Reaction cluster_purification Purification react1 Dissolve this compound precursor react2 Add radioiodine (e.g., [¹²⁵I]NaI) and an oxidizing agent (e.g., Chloramine-T) react1->react2 react3 Incubate at room temperature react2->react3 purify1 Quench the reaction react3->purify1 purify2 Purify the radiolabeled compound using HPLC purify1->purify2 purify3 Collect and validate the final product purify2->purify3

Figure 2: General workflow for radioiodination of an 8-hydroxyquinoline derivative.

Detailed Radioiodination Protocol (adapted from[8])

  • Preparation: Dissolve the this compound precursor in a suitable solvent (e.g., ethanol).

  • Reaction: To the precursor solution, add the radioiodine (e.g., [¹²⁵I]NaI) and a freshly prepared solution of an oxidizing agent like Chloramine-T.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (typically 10-20 minutes).

  • Quenching: Stop the reaction by adding a quenching agent such as sodium metabisulfite.

  • Purification: Purify the radiolabeled product from unreacted iodine and other impurities using reverse-phase high-performance liquid chromatography (HPLC).

  • Validation: Confirm the radiochemical purity and identity of the final product.

Discussion and Future Directions

The available evidence, largely extrapolated from studies on clioquinol, suggests that this compound holds promise as a specific imaging agent for Aβ plaques. Its mechanism of action, centered on metal chelation within the plaques, provides a strong rationale for its specificity. In vivo studies with radiolabeled clioquinol in animal models of AD support its ability to cross the BBB and selectively bind to amyloid deposits.[8]

However, to firmly establish its utility and superiority over existing agents, further research is necessary. Direct comparative studies of radiolabeled this compound against established PET tracers like PiB and florbetapir in the same animal models would be highly informative. Quantitative determination of its binding affinity (Kd) to Aβ plaques is essential for a direct comparison of its potency. Furthermore, a thorough investigation of its binding to other protein aggregates, such as tau neurofibrillary tangles, is needed to fully characterize its off-target binding profile.

References

  • Kulkarni, P. V., et al. (2006). Imaging AD plaques in transgenic and animal model of AD with radioiodinated clioquinol. Journal of Nuclear Medicine, 47(supplement 1), 241P.
  • Wolk, D. A., et al. (2012). Amyloid imaging in Alzheimer's disease: comparison of florbetapir and Pittsburgh compound-B positron emission tomography. Journal of Neurology, Neurosurgery & Psychiatry, 83(9), 923–926. [Link]

  • Grossi, C., et al. (2009). Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease. Journal of Alzheimer's Disease, 17(2), 423-440. [Link]

  • Roney, C. A., et al. (2009). Nanoparticulate radiolabelled quinolines detect amyloid plaques in mouse models of Alzheimer's disease. International Journal of Alzheimer's Disease, 2009, 481031. [Link]

  • Roney, C. A., et al. (2010). Nanoparticulate radiolabelled quinolines detect amyloid plaques in mouse models of Alzheimer's disease. International Journal of Alzheimer's Disease, 2010, 481031. [Link]

  • Roney, C. A., et al. (2009). Nanoparticulate radiolabelled quinolines detect amyloid plaques in mouse models of Alzheimer's disease. International Journal of Alzheimer's Disease, 2009, 481031. [Link]

  • Jenagaratnam, L., & McShane, R. (2006). Clioquinol for Alzheimer's disease: a systematic review. Dementia and Geriatric Cognitive Disorders, 22(5-6), 466-473. [Link]

  • Choi, S. R., et al. (2009). Preclinical properties of [18F]AV-45: a PET agent for Aβ plaques in the brain. Journal of Nuclear Medicine, 50(11), 1887-1894. [Link]

  • Wang, C. Y., et al. (2012). Clioquinol reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain. Journal of Alzheimer's Disease, 29(3), 549-559. [Link]

  • Regland, B., et al. (2001). Treatment of Alzheimer's disease with clioquinol. Dementia and Geriatric Cognitive Disorders, 12(6), 408-414. [Link]

  • Whitson, J. S., et al. (1994). Comparison of four staining methods on the detection of neuritic plaques. Brain Research, 663(2), 329-332. [Link]

  • LeVine, H., 3rd. (1999). Quantification of beta-sheet amyloid fibril structures with thioflavin T. Methods in Enzymology, 309, 274-284.
  • Grossi, C., et al. (2009). Clioquinol Decreases Amyloid-β Burden and Reduces Working Memory Impairment in a Transgenic Mouse Model of Alzheimer's Disease. Journal of Alzheimer's Disease, 17(2), 423-440. [Link]

  • Charvát, A., et al. (2021). Simplified 89Zr-Labeling Protocol of Oxine (8-Hydroxyquinoline) Enabling Prolonged Tracking of Liposome-Based Nanomedicines and Cells. Pharmaceutics, 13(7), 1097. [Link]

  • Charvát, A., et al. (2021). Simplified 89Zr-Labeling Protocol of Oxine (8-Hydroxyquinoline) Enabling Prolonged Tracking of Liposome-Based Nanomedicines and Cells. Pharmaceutics, 13(7), 1097. [Link]

  • Bencini, A., et al. (2004). Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes. Inorganic Chemistry, 43(13), 3795-3797. [Link]

  • Sun, A., et al. (2018). Comparison of β-Amyloid Plaque Labeling Methods: Antibody Staining, Gallyas Silver Staining, and Thioflavin-S Staining. Journal of Alzheimer's Disease, 65(4), 1197-1205. [Link]

  • Farias, G., et al. (2011). Molecules of the quinoline family block tau self-aggregation: implications toward a therapeutic approach for Alzheimer's disease. Journal of Alzheimer's Disease, 27(2), 349-363. [Link]

  • Mao, X., & Schimmer, A. D. (2008). The toxicology of Clioquinol. Toxicology Letters, 182(1-3), 1-6. [Link]

  • Guthrie, C. R., et al. (2019). Development of a pan-tau multivalent nanobody that binds tau aggregation motifs and recognizes pathological tau aggregates. eLife, 8, e46403. [Link]

  • Abbasi, J., et al. (2022). Thioflavin-S staining of amyloid plaques in brain rats of different... ResearchGate. [Link]

  • Güell Bosch, J. (2016). Is there any secret to see amyloid plaques with thioflavine S? ResearchGate. [Link]

  • Sharma, P., et al. (2016). Binding Affinity Analysis of Memory Enhancer Drugs in Amyloid Beta Protein in Alzheimers Disease. Der Pharma Chemica, 8(19), 304-311. [Link]

  • De, S., et al. (2019). Binding affinity (Kd) of Abeta preparations to cellular compartments of neurons and glia. ResearchGate. [Link]

  • Wolk, D. A., et al. (2012). Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET. Journal of Neurology, Neurosurgery & Psychiatry, 83(9), 923-926. [Link]

  • Landau, S. M., et al. (2015). Amyloid PET imaging in Alzheimer's disease: A comparison of three radiotracers. Alzheimer's & Dementia, 11(7), 753-762. [Link]

  • Lisek, M., et al. (2019). The Effects of Clioquinol on P-glycoprotein Expression and Biometal Distribution in the Mouse Brain Microvasculature. Neuroscience, 406, 499-509. [Link]

  • Trepanier, T. R., et al. (2014). Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity. Proceedings of the National Academy of Sciences, 111(11), 4238-4243. [Link]

  • Seidler, P. M., et al. (2018). Structure-based inhibitors of tau aggregation. Nature Chemistry, 10(2), 170-176. [Link]

  • Soeda, Y., & Takashima, A. (2020). Pharmacological Modulators of Tau Aggregation and Spreading. International Journal of Molecular Sciences, 21(14), 5005. [Link]

  • Aftab, S., et al. (2020). Amyloid β-Targeted Inhibitory Peptides for Alzheimer's Disease: Current State and Future Perspectives. ACS Chemical Neuroscience, 11(15), 2237-2253. [Link]

  • Pícha, J., et al. (2020). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Peptide Science, 26(11), e3275. [Link]

  • Su, Y., et al. (2019). Comparison of Pittsburgh compound B and florbetapir in cross-sectional and longitudinal studies. Alzheimer's & Dementia: Diagnosis, Assessment & Disease Monitoring, 11, 180-190. [Link]

  • Shimada, H., et al. (2015). Comparison of imaging biomarkers for Alzheimer's disease: amyloid imaging with [18F]florbetapir positron emission tomography and magnetic resonance imaging voxel-based analysis for entorhinal cortex atrophy. International Journal of Geriatric Psychiatry, 30(7), 749-757. [Link]

  • Koldsø, H., et al. (2014). Structure and mechanism of action of tau aggregation inhibitors. Frontiers in Neurology, 5, 113. [Link]

  • Wolk, D. A., et al. (2012). Amyloid imaging in Alzheimer's disease: comparison of florbetapir and Pittsburgh compound-B positron emission tomography. Journal of Neurology, Neurosurgery & Psychiatry, 83(9), 923-926. [Link]

  • Jeon, J., et al. (2016). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. Journal of Visualized Experiments, (114), 54759. [Link]

  • Jeon, J., et al. (2016). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. Journal of Visualized Experiments, (114), 54759. [Link]

  • Karr, J. W., et al. (2018). Oligomerization Alters Binding Affinity Between Amyloid Beta and a Modulator of Peptide Aggregation. ACS Chemical Neuroscience, 9(7), 1646-1653. [Link]

  • Wallin, C., et al. (2017). Biophysical characterization of the interaction between amyloid-β (1-42) protein and ligands. Analytical and Bioanalytical Chemistry, 409(19), 4547-4561. [Link]

Sources

A Senior Application Scientist's Guide to Fluorescent Zinc Imaging: 5-Iodoquinolin-8-ol vs. Zinquin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Zinc(II) Visualization in Biological Systems

Zinc (Zn²⁺) is a ubiquitous and essential transition metal, acting as a critical structural component for thousands of proteins and a catalytic cofactor for hundreds of enzymes. Beyond these static roles, dynamic fluctuations in "labile" or "free" Zn²⁺ pools are now recognized as key signaling events in processes ranging from neurotransmission to apoptosis and immune responses. Consequently, the ability to accurately visualize and quantify these transient Zn²⁺ fluxes within living cells is paramount for researchers in cell biology, neuroscience, and drug development.

Fluorescent sensors are indispensable tools for this purpose. An ideal sensor should exhibit high selectivity and affinity for Zn²⁺, a significant fluorescence enhancement upon binding, cell permeability for live-cell imaging, and minimal perturbation of the cellular environment. This guide provides an in-depth, side-by-side comparison of two quinoline-based fluorescent probes: the foundational chelator 5-iodoquinolin-8-ol and the purpose-built sensor, Zinquin. We will delve into their mechanisms, photophysical properties, and practical applications, providing field-proven insights and detailed protocols to guide your experimental design.

Understanding the Core Chemistry: The 8-Hydroxyquinoline Scaffold

Both probes share the 8-hydroxyquinoline core, a classic bidentate chelator for metal ions. The fluorescence of this scaffold is typically quenched in its unbound (apo) state. Upon chelation of a metal ion like Zn²⁺, a rigid five-membered ring is formed. This structural rigidity minimizes non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield—a mechanism known as chelation-enhanced fluorescence (CHEF).

cluster_Apo Apo State (Unbound) cluster_Holo Holo State (Bound) Apo 8-Hydroxyquinoline Scaffold (Low Fluorescence) Holo Rigid Zn²⁺ Complex (High Fluorescence) Apo->Holo Binding & Chelation Zn Zn²⁺ Ion Zn->Holo

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Probe Deep Dive 1: this compound

This compound is a halogenated derivative of 8-hydroxyquinoline. While the 8-hydroxyquinoline moiety provides the fundamental zinc-binding and fluorescent-reporting capabilities, the properties of this specific derivative as a live-cell imaging agent are not extensively documented in comparison to more advanced probes.

Mechanism and Key Considerations: As a simple chelator, this compound binds Zn²⁺. However, its utility as a precise sensor is complicated by several factors. Its close structural analogs, such as 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), are well-documented as potent ionophores. Ionophores actively transport ions across biological membranes, which can artificially elevate intracellular Zn²⁺ levels and disrupt cellular homeostasis. This is a critical experimental confounder; an observed increase in fluorescence may not reflect a natural physiological event but rather a probe-induced artifact. Therefore, any use of this compound for imaging must be accompanied by rigorous controls to assess its impact on cellular Zn²⁺ levels.

Cell Permeability: Small, relatively lipophilic molecules like this compound are generally expected to be membrane-permeable. However, specific permeability coefficients (Papp) are not readily available in the literature, necessitating empirical validation for any given cell type.

Probe Deep Dive 2: Zinquin

Zinquin was rationally designed to improve upon the basic 8-hydroxyquinoline scaffold for biological zinc sensing. It features a toluenesulfonamide group at the 8-position and an ester moiety, which are critical for its function in live cells. The most commonly used form is Zinquin ethyl ester, a cell-permeable prodrug.

Mechanism and Key Considerations: Once Zinquin ethyl ester crosses the plasma membrane, intracellular esterases cleave the ethyl ester group, yielding the membrane-impermeant Zinquin acid. This trapping mechanism ensures the probe is retained within the cytosol, allowing for more stable and prolonged imaging.

An essential insight from extensive research is that Zinquin does not simply report on a freely diffusing pool of "free zinc". Instead, it primarily images Zn²⁺ that is loosely bound to proteins, forming ternary complexes (Zinquin-Zn-Protein). This means Zinquin provides an indication of the reactive, exchangeable zinc associated with the cellular proteome, which is often the most biologically relevant pool.

Cell Permeability: The ethyl ester form is lipophilic and readily cell-permeable. The subsequent hydrolysis to the charged acid form dramatically reduces its ability to exit the cell, though some slow efflux via organic anion transporters can occur.

Side-by-Side Performance Comparison

The selection of a fluorescent probe hinges on its quantitative performance metrics. The following table summarizes the known properties of Zinquin, highlighting the relative lack of specific data for this compound as a dedicated imaging agent.

ParameterThis compoundZinquin (Acid/Ester)Rationale & Expert Insight
Excitation λ (max) Not extensively reported for Zn²⁺ complex~364-368 nmZinquin is a UV-excitable probe, requiring appropriate filter sets (e.g., DAPI cube). This can be a limitation due to potential cell damage and autofluorescence in the UV range.
Emission λ (max) Not extensively reported for Zn²⁺ complex~485-490 nm (Blue/Cyan)The large Stokes shift is advantageous, minimizing self-quenching and simplifying filter design.
Dissociation Constant (Kd) Not reported~370 nM (1:1) & ~850 nM (2:1)Zinquin's Kd is in the nanomolar range, making it suitable for detecting the picomolar to low nanomolar labile zinc pools expected in the cytosol. The Kd for this compound is unknown, making quantitative interpretation of its signal impossible without further characterization.
Quantum Yield (Φ) Not reportedData not available, but significant fluorescence enhancement upon binding is well-established.The fold-change in fluorescence upon zinc binding is the most critical practical parameter. While the absolute Φ is not always reported, Zinquin provides a robust signal over background.
Cell Permeability Presumed permeable, potential ionophoreEster: High permeability. Acid: Low permeability (trapped).The prodrug strategy of Zinquin is a major design advantage, ensuring intracellular accumulation and retention. The potential ionophoric nature of this compound is a significant drawback.
Binding Specificity Binds various divalent metalsGood selectivity for Zn²⁺ over Ca²⁺ and Mg²⁺. Weak response to Cadmium (Cd²⁺).The 8-hydroxyquinoline core is not perfectly selective. However, in most biological contexts, the concentration of interfering ions is low enough that Zinquin provides a reasonably specific signal for Zn²⁺.
Primary Mechanism Chelation-Enhanced Fluorescence (CHEF), Potential IonophoreCHEF, Intracellular Trapping, Ternary Complex Formation with Zn-ProteinsZinquin's ability to report on the proteome-associated zinc pool is a sophisticated feature that provides a more biologically relevant readout than a simple measurement of "free" ions.

Experimental Protocols: A Self-Validating Approach

Trustworthy data is built on robust and well-controlled experimental design. Below are detailed workflows for cellular zinc imaging.

Workflow Diagram: General Protocol for Cellular Zinc Imaging

cluster_prep Preparation cluster_exp Experiment cluster_ctrl Validation & Controls seed 1. Seed Cells Plate cells on glass-bottom dishes. Aim for 50-70% confluency. stock 2. Prepare Stock Solution Dissolve probe in anhydrous DMSO (e.g., 1-10 mM). Store at -20°C. load 3. Load Cells Dilute stock to working concentration (e.g., 5-40 µM Zinquin) in media/buffer. Incubate 15-30 min at 37°C. wash 4. Wash Cells Remove loading solution. Wash 2-3 times with warm PBS or buffer to remove extracellular probe. load->wash image 5. Image Cells Add fresh imaging buffer. Acquire images on fluorescence microscope (Ex: ~365 nm, Em: ~490 nm). wash->image ctrl_neg Negative Control (Chelation) Pre-treat cells with TPEN to deplete labile zinc. Signal should be minimal. image->ctrl_neg Validate Specificity ctrl_pos Positive Control (Max Signal) Treat cells with a Zn²⁺ ionophore (e.g., Pyrithione) + external Zn²⁺. image->ctrl_pos Validate Dynamic Range

Caption: Standard workflow for live-cell zinc imaging.

Detailed Protocol for Zinquin Ethyl Ester

This protocol is a synthesis of best practices for fluorescence microscopy.

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of Zinquin ethyl ester in anhydrous DMSO. Aliquot into single-use volumes and store at -20°C, protected from light to maintain stability.

  • Cell Seeding: Plate cells onto glass-bottom dishes or coverslips to achieve 50-70% confluency at the time of the experiment. The causality here is to ensure healthy, sub-confluent cells for clear imaging while avoiding artifacts from overcrowding or cell stress.

  • Probe Loading:

    • Prepare a fresh working solution of Zinquin ethyl ester by diluting the stock in pre-warmed complete culture medium or a suitable buffer (like HBSS) to a final concentration of 5-40 µM. The optimal concentration is cell-type dependent and must be determined empirically. Start with 10 µM.

    • Remove the culture medium, wash cells once with warm PBS.

    • Add the Zinquin working solution and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: This step is critical to reduce background fluorescence. Remove the loading solution and wash the cells 2-3 times with warm PBS or imaging buffer. This removes extracellular probe that would otherwise contribute to high background signal.

  • Imaging: Add fresh, pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium). Observe cells immediately on a fluorescence microscope equipped with a UV excitation source and appropriate filters (e.g., Excitation: ~365 nm, Emission: ~490 nm).

  • Self-Validating Controls:

    • Negative Control: To confirm the signal is zinc-dependent, pre-treat a parallel sample of cells with 1-5 µM of the membrane-permeable, heavy-metal chelator TPEN for 15-30 minutes before and during Zinquin loading. A significant reduction in fluorescence validates signal specificity.

    • Positive Control: To determine the maximum dynamic range of the probe in your system, treat cells with 10 µM Zinc Pyrithione (a Zn²⁺ ionophore) to flood the cell with zinc. This should result in a maximal fluorescence signal.

Considerations for using this compound

If using this compound, a similar protocol could be attempted. However, due to its potential ionophoric activity, the following must be considered:

  • Concentration: Use the lowest possible concentration that yields a detectable signal to minimize disruption of zinc homeostasis.

  • Incubation Time: Keep loading times as short as possible.

  • Critical Control: It is essential to run a parallel experiment measuring total cellular zinc (e.g., by atomic absorption spectroscopy) after probe loading to quantify any probe-induced increase in intracellular zinc.

Conclusion and Recommendations

For researchers seeking a reliable, well-characterized, and validated tool for imaging intracellular labile zinc, Zinquin is the unequivocally superior choice . Its rational design, including the cell-permeable ester and subsequent intracellular trapping, provides a robust methodology for visualizing the most biologically active pool of zinc—that which is associated with the proteome. The wealth of literature provides a strong foundation for experimental design and data interpretation.

This compound, while sharing the same fluorescent core, should be approached with extreme caution. Its identity as a simple chelator with probable ionophoric activity makes it a tool that can significantly perturb the very system it is meant to measure. While it may be a useful chemical scaffold for developing new sensors, its direct application as a quantitative imaging agent in live cells is not recommended without extensive and rigorous validation of its effects on zinc homeostasis.

Ultimately, the choice of a chemical probe is a critical experimental variable. By understanding the underlying mechanisms and performance characteristics of Zinquin and contrasting them with simpler alternatives, researchers can generate more accurate, reproducible, and trustworthy data in the fascinating study of cellular zinc signaling.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Intracellular Zinc Measurement Using Zinquin Ethyl Ester.
  • Biotium. (n.d.). Zinquin ethyl ester.
  • Benchchem. (n.d.). A Comparative Guide to the Specificity and Selectivity of Zinquin for Zinc Ions.
  • AAT Bioquest. (n.d.). Zinquin ethyl ester UltraPure grade.
  • Benchchem. (n.d.). Application Notes and Protocols: Zinquin for Studying Zinc Trafficking.
  • Abcam. (n.d.). Zinquin, Zn2+ selective fluorescent probe (CAS 151606-29-0).
  • Cayman Chemical. (n.d.). Zinquin ethyl ester (CAS Number: 181530-09-6).
  • Trost, B. M., & Toste, F. D. (1998). The Synthesis and Fluorescent Properties of Analogues of the Zinc(II) Specific Fluorophore Zinquin Ester. The Journal of Organic Chemistry, 63(11), 3649-3655.
  • Nowakowski, A. B., & Petering, D. H. (2012). Sensor Specific Imaging of Prote

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-iodoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 5-iodoquinolin-8-ol (CAS No. 13207-63-1), a halogenated derivative of 8-hydroxyquinoline. As a compound frequently utilized in research for its antimicrobial and chelating properties, its handling and disposal demand a rigorous adherence to safety and regulatory standards to protect laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory compliance.

Core Principle: Hazard Identification and Waste Characterization

The foundation of any disposal procedure is a thorough understanding of the material's intrinsic properties and associated hazards. This compound is an organic compound containing iodine, classifying it as a halogenated organic compound . This classification is critical as halogenated wastes often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[2][3][4]

  • Acute Toxicity: Harmful if swallowed.[5][6]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage/irritation.[5][7]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[8][9]

Therefore, this compound must be managed as a hazardous chemical waste from the moment it is designated for disposal.

Property Data Source
IUPAC Name This compound[10]
CAS Number 13207-63-1[10]
Molecular Formula C₉H₆INO[1][10]
Molecular Weight 271.05 g/mol [1][10]
Appearance Solid powder (form may vary)Assumed from related compounds
Key Hazards Acute oral toxicity, Skin/Eye Irritant, Aquatic Toxicity[5][6]

Personnel Protection and Engineering Controls: A Non-Negotiable Standard

Before handling waste this compound, the implementation of appropriate safety measures is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to have a written Chemical Hygiene Plan (CHP) that specifies procedures to protect employees from chemical hazards.[11][12][13]

  • Engineering Controls : All handling of this compound, including waste preparation, should be conducted within a certified chemical fume hood. This is the primary line of defense to prevent the inhalation of dust or aerosols.[5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.[14][15]

    • Eye Protection : Chemical safety glasses with side shields or goggles are mandatory. A face shield should be used if there is a risk of splashing.[5]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected before use and disposed of properly after handling the waste.[5]

    • Protective Clothing : A lab coat must be worn and kept buttoned. Additional protective clothing may be necessary depending on the scale of the operation.[5]

Step-by-Step Disposal Protocol

The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all generated wastes.[16] The disposal of this compound must follow a systematic process of segregation, containment, and labeling.

Step 1: Waste Segregation

Proper segregation is the most critical step in a laboratory waste management program.[17][18] Incompatible chemicals must never be mixed, as this can lead to dangerous reactions.[17]

  • Action : Designate a specific waste stream for "Halogenated Organic Solids."

  • Causality : this compound waste must be kept separate from acids, bases, oxidizers, and non-halogenated organic solvents.[17][19] This segregation prevents chemical reactions and ensures the waste is routed to the correct disposal facility capable of handling halogenated compounds.[2]

Step 2: Containerization

The integrity of the waste container is paramount to preventing leaks and spills.[14][20]

  • Action : Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass bottle for smaller quantities) that is in good condition with a secure, tightly-sealing lid.[19][20]

  • Causality : The container must be robust and chemically resistant to the waste. It must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[20]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.[14][17]

  • Action : As soon as the first quantity of waste is added, affix a hazardous waste tag to the container. The label must include:

    • The full chemical name: "Waste this compound".

    • The words "Hazardous Waste".[16]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The accumulation start date (the date the first drop of waste enters the container).[16]

  • Causality : Proper labeling communicates the container's contents and associated risks to all laboratory personnel and waste handlers, ensuring safe management and regulatory compliance.[19]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated satellite accumulation area within the laboratory.

  • Action : Store the sealed and labeled waste container in a designated, well-ventilated area, away from high-traffic zones.[17] The container must be placed within secondary containment (such as a spill tray or tub) to contain any potential leaks.[20]

  • Causality : Secondary containment is a crucial safeguard against the spread of contamination in the event of a primary container failure. Storing waste in a designated area prevents accidental mixing with incompatible materials and ensures it is managed correctly.[16][20]

Step 5: Final Disposal

Under no circumstances should this compound be disposed of down the sink or in the regular trash.[5][20]

  • Action : Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service.[17][18]

  • Causality : As a halogenated organic compound, the preferred disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like hydrogen iodide.[2][5] Professional services are equipped to handle, transport, and dispose of this waste in compliance with all local, state, and federal regulations, including those set by the EPA.[17][18]

Emergency Procedures

Spill Response
  • Evacuate personnel from the immediate area and ensure adequate ventilation.[5]

  • Wearing the full PPE described in Section 2, contain the spill.

  • For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust formation.[5]

  • Clean the spill area with an appropriate solvent and decontaminate surfaces.

  • Dispose of all cleanup materials as hazardous waste.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

Disposal Decision Workflow

The following diagram illustrates the procedural logic for the disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Initiate Disposal C Characterize & Segregate (Halogenated Organic Solid) B->C Safety First D Select Compatible Container (Sealed, Good Condition) C->D Prevent Contamination E Label Container Correctly (Name, Hazards, Date) D->E Ensure Compliance F Store in Designated Area (Secondary Containment) E->F Safe Accumulation G Arrange Professional Disposal (Contact EHS/Vendor) F->G Request Pickup H Incineration by Licensed Facility G->H Final Disposition

Caption: Decision workflow for compliant disposal of this compound.

References

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • 5,7-Diiodo-8-quinolinol - Safety Data Sheet. (2025, December 13). ChemicalBook.
  • Management of Waste. In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH.
  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI).
  • OSHA Compliance For Laboratories. US Bio-Clean.
  • This compound | CAS 13207-63-1. Benchchem.
  • SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline. Fisher Scientific.
  • SAFETY DATA SHEET - 8-Hydroxyquinoline.
  • Safety Data Sheet - 8-Hydroxyquinoline. (2025, December 8). MedchemExpress.com.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations?
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. (2024, September 6). Sigma-Aldrich.
  • Exploring 5-Chloro-7-Iodoquinolin-8-ol: Properties, Applications, and Manufacturing.
  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager Magazine.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet - 5-Nitroso-8-quinolinol. (2025, January 10). Cayman Chemical.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • Clioquinol. Solubility of Things.
  • Clioquinol | C9H5ClINO | CID 2788. PubChem - NIH.
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA).
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Legal Information Institute, Cornell Law School.
  • 5-Iodo-8-quinolinol | C9H6INO | CID 96111. PubChem - NIH.
  • 5-Chloro-8-quinolinol - Safety Data Sheet. Santa Cruz Biotechnology.

Sources

A Researcher's Guide to the Safe Handling of 5-iodoquinolin-8-ol: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. When handling potent chemical compounds such as 5-iodoquinolin-8-ol, a thorough understanding of its hazard profile and the corresponding safety measures is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE) and established disposal procedures.

Understanding the Risks: A Profile of Halogenated 8-Hydroxyquinolines

Compounds in the halogenated 8-hydroxyquinoline family are recognized for their biological activity, which also informs their potential hazards.[2][10] While specific toxicological data for this compound is limited, the data for its analogs suggests the following primary hazards:

  • Acute Oral Toxicity : These compounds can be harmful or toxic if swallowed.[3][6]

  • Skin and Eye Irritation : Direct contact can cause significant irritation to the skin and serious damage to the eyes.[1][9]

  • Respiratory Irritation : Inhalation of dust particles may lead to respiratory tract irritation.[3][4]

  • Sensitization : There is a potential for allergic skin reactions upon repeated contact.[6]

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential.

Core Directive: Personal Protective Equipment (PPE) for this compound

The selection of PPE should be a deliberate process, guided by a risk assessment of the specific procedures being undertaken. The following table summarizes the essential PPE for handling this compound, particularly in its solid, powdered form.

Protection Type Recommended Equipment Specification/Standard Rationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards.[3][4][7][8]To prevent eye contact with airborne particles or splashes, which can cause serious eye irritation or damage.[1][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A laboratory coat or chemical-resistant apron.Gloves tested according to EN 374 standards.[1]To prevent skin contact, which can lead to irritation and potential sensitization. Ensure gloves are inspected before use.[3]
Respiratory Protection A NIOSH-approved N95 or higher-rated dust mask or respirator.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[7][8]To prevent the inhalation of fine dust particles, especially when weighing or transferring the solid compound.[3][4]
PPE Selection Workflow

The decision-making process for PPE selection should be dynamic and responsive to the experimental context. The following workflow diagram illustrates a logical approach to selecting the appropriate level of protection.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound check_procedure What is the scale and procedure? (e.g., weighing, dissolution, reaction) start->check_procedure check_dust Is there a risk of dust generation? check_procedure->check_dust Small scale, in solution check_procedure->check_dust Weighing or handling powder base_ppe Standard PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves check_dust->base_ppe No add_respirator Add Respiratory Protection: - N95 Dust Mask or Respirator check_dust->add_respirator Yes proceed Proceed with Experiment base_ppe->proceed add_respirator->base_ppe full_protection Enhanced Protection: - Face Shield - Chemical-Resistant Apron add_respirator->full_protection High risk of splash or large quantity full_protection->proceed

Caption: A workflow diagram for selecting the appropriate PPE when handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring a safe working environment.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when handling the solid form.[4]

    • Ensure that an eyewash station and a safety shower are readily accessible.[4]

    • Before starting, ensure all necessary PPE is available and in good condition.

  • Handling the Compound :

    • When weighing or transferring the solid, do so in a designated area, preferably within a fume hood, to minimize the generation of dust.[3]

    • Avoid all direct contact with the skin and eyes.[3]

    • Use appropriate tools (spatulas, weigh boats) to handle the compound. Do not use bare hands.

    • If the compound comes into contact with your gloves, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[1]

  • Post-Handling Procedures :

    • After handling, wash your hands thoroughly with soap and water, even if you believe no contact was made.[1]

    • Clean all equipment and the work area to remove any residual contamination.

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][7]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.

  • Waste Collection :

    • Collect all waste material, including any unused compound and contaminated disposables (e.g., gloves, weigh boats, paper towels), in a clearly labeled, sealed container suitable for hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[6]

  • Disposal Protocol :

    • Dispose of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[7][8]

    • Never dispose of this compound down the drain or in the regular trash.[3]

    • Empty containers should be handled as hazardous waste, as they may contain residual material.[6]

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the principles of responsible scientific conduct. The value of a discovery is immeasurable, but the well-being of the researcher is invaluable.

References

  • This compound - Free SDS search. Available at: [Link]

  • Exploring 5-Chloro-7-Iodoquinolin-8-ol: Properties, Applications, and Manufacturing. Available at: [Link]

  • Material Safety Data Sheet 8-Hydroxyquinoline. The Lab Depot. Available at: [Link]

  • 5,7-Diiodo-8-hydroxyquinoline. PubChem. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.